molecular formula C9H7N B126248 Cinnamonitrile CAS No. 1885-38-7

Cinnamonitrile

Cat. No.: B126248
CAS No.: 1885-38-7
M. Wt: 129.16 g/mol
InChI Key: ZWKNLRXFUTWSOY-QPJJXVBHSA-N
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Description

The parent compound whose derivatives can be applied as corrosion inhibitors for API J55 steel.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-enenitrile
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InChI

InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+
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InChI Key

ZWKNLRXFUTWSOY-QPJJXVBHSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C=CC#N
Source PubChem
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C#N
Source PubChem
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Molecular Formula

C9H7N
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DSSTOX Substance ID

DTXSID8044385
Record name (2E)-3-Phenylprop-2-enenitrile
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Molecular Weight

129.16 g/mol
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CAS No.

1885-38-7, 4360-47-8
Record name (2E)-3-Phenyl-2-propenenitrile
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Record name trans-Cinnamonitrile
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Record name 2-Propenenitrile, 3-phenyl-, (2E)-
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Record name Cinnamonitrile
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Record name CINNAMONITRILE, (E)-
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Foundational & Exploratory

An In-depth Technical Guide to (E)-Cinnamonitrile: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cinnamonitrile, also known as (E)-3-phenylprop-2-enenitrile, is an organic compound with the chemical formula C₉H₇N.[1][2] It is a colorless to pale yellow liquid characterized by a spicy, cinnamon-like aroma.[3][4][5] Structurally, it possesses a benzene ring conjugated with a propenenitrile moiety, which imparts specific chemical reactivity and physical properties.[5] While widely used as a fragrance agent in various consumer products, its potential as a precursor in organic synthesis and its biological activities are of increasing interest to the scientific community.[1][4] This guide provides a comprehensive overview of the chemical structure, properties, spectroscopic data, and detailed experimental protocols for the synthesis of (E)-Cinnamonitrile.

Chemical Structure and Identification

(E)-Cinnamonitrile is the trans isomer of 3-phenylprop-2-enenitrile. The "(E)" designation in its IUPAC name signifies the stereochemistry at the carbon-carbon double bond, where the phenyl group and the nitrile group are on opposite sides.

Chemical Structure of (E)-Cinnamonitrile

Table 1: Chemical Identifiers for (E)-Cinnamonitrile

IdentifierValueReference(s)
IUPAC Name (E)-3-phenylprop-2-enenitrile[1][6]
CAS Number 1885-38-7[1][3][7][8]
Molecular Formula C₉H₇N[1][2][7]
Molecular Weight 129.16 g/mol [1][6][7][8]
SMILES C1=CC=C(C=C1)/C=C/C#N[1][6]
InChI InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+[2][6][8]
InChIKey ZWKNLRXFUTWSOY-QPJJXVBHSA-N[1][2][8]

Physicochemical Properties

(E)-Cinnamonitrile is a stable compound under normal conditions. It is practically insoluble in water but soluble in organic solvents like ethanol and ether.[4][5]

Table 2: Physicochemical Properties of (E)-Cinnamonitrile

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[3][4][5]
Odor Spicy, cinnamon-like[1][4]
Melting Point 18-22 °C (64-72 °F; 291-295 K)[1][4][9]
Boiling Point 254-255 °C (489-491 °F; 527-528 K)[4][9]
Density ~1.028 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) ~1.601[4]
Vapor Pressure 0.023 mmHg at 25 °C[3]
Flash Point > 100 °C (> 212 °F)[3][4]
Water Solubility Insoluble[4]
log P 1.96[1][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of (E)-Cinnamonitrile. Below are the characteristic spectral data.

Table 3: Spectroscopic Data for (E)-Cinnamonitrile

TechniquePeak AssignmentsReference(s)
¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.36-7.27 (m, 5H, Ar-H), 7.17 (d, J=16.5 Hz, 1H, Ar-CH=), 5.81 (d, J=16.5 Hz, 1H, =CH-CN)[5]
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 150.0, 133.1, 130.8, 128.6, 126.9 (Ar-C), 117.6 (CN), 95.9 (=CH-CN)[5]
IR Spectroscopy (cm⁻¹): ~2210-2260 (C≡N stretch, sharp), ~1640-1680 (C=C stretch), ~3000-3100 (=C-H stretch)[10]
Mass Spectrometry (EI) m/z: 129 (M⁺), 102[2][6]

Experimental Protocols for Synthesis

Several synthetic routes to (E)-Cinnamonitrile have been reported. The choice of method often depends on the availability of starting materials, desired yield, and stereoselectivity.

Method 1: Condensation of Benzaldehyde with Acetonitrile

This method involves an aldol-like condensation reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge flask with KOH and Acetonitrile B Bring to reflux under Nitrogen A->B C Add Benzaldehyde in Acetonitrile B->C D Continue stirring (10 min) C->D E Pour onto ice D->E F Steam Distill E->F G Extract with Ether F->G H Dry and Evaporate G->H I I H->I Product: (E/Z)-Cinnamonitrile

Workflow for Benzaldehyde and Acetonitrile Condensation.

Detailed Protocol:

  • Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The flask is charged with potassium hydroxide pellets (33 g, 0.5 mol) and acetonitrile (400 mL).[3]

  • Initiation: The mixture is brought to reflux under a nitrogen atmosphere. A solution of benzaldehyde (53 g, 0.5 mol) in acetonitrile (100 mL) is added in a stream over 1-2 minutes.[3]

  • Reaction: Stirring is continued for 10 minutes after the addition is complete.[3]

  • Quenching: The hot solution is then poured onto 500 g of cracked ice in a 1-L beaker.[3]

  • Purification: After cooling, the two-phase mixture is transferred to a 2-L flask for steam distillation. The distillate is collected and the aqueous phase is extracted twice with 500-mL portions of ether. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), and the ether is evaporated to yield cinnamonitrile as a pale-yellow oil.[3] This method typically produces a mixture of E and Z isomers.[3]

Method 2: Dehydration of Cinnamaldehyde Oxime

This two-step method first involves the formation of cinnamaldehyde oxime, followed by its dehydration to the nitrile.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dehydration A Prepare aqueous solution of Hydroxylamine HCl and Na₂CO₃ B Add dropwise to Cinnamaldehyde in Ethanol A->B C Stir, rest, and precipitate in ice water B->C D Filter, wash, and dry to yield Cinnamaldehyde Oxime C->D E Place oxime in a flask D->E F Add Acetic Anhydride E->F G Heat to 115-125 °C for 3 hours F->G H Cool and perform vacuum distillation G->H I I H->I Product: (E)-Cinnamonitrile G EGF EGF EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 GRB2 GRB2 P1->GRB2 Recruits PI3K PI3K P1->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor (E)-Cinnamonitrile (Potential Target) Inhibitor->EGFR Potential Inhibition

References

The Genesis of a Versatile Intermediate: A Historical and Technical Guide to the Discovery and Synthesis of 3-Phenylacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive overview of the discovery and the historical evolution of the synthesis of 3-phenylacrylonitrile, a key intermediate in the development of pharmaceuticals and other fine chemicals. Addressed to researchers, scientists, and professionals in drug development, this document details the seminal synthetic methodologies, presents comparative quantitative data, and includes detailed experimental protocols for key historical preparations.

Discovery and Early Elucidation

The discovery of 3-phenylacrylonitrile, commonly known as cinnamonitrile, is rooted in the extensive investigation of aromatic compounds in the late 19th century. While a singular definitive report of its initial isolation or synthesis is not readily apparent in modern chemical literature, its genesis is intrinsically linked to the chemical manipulation of cinnamaldehyde and cinnamic acid, compounds readily available from natural sources like cinnamon bark. Early investigations into the reactions of these precursors laid the groundwork for the first preparations of 3-phenylacrylonitrile. One of the earliest documented methods for the synthesis of nitriles, including α,β-unsaturated nitriles, was the dehydration of primary amides, a process known for over 175 years.[1] This suggests that the dehydration of cinnamamide was likely one of the first routes to afford 3-phenylacrylonitrile.[2]

Foundational Synthetic Methodologies

The late 19th and early 20th centuries saw the development of several key synthetic routes to 3-phenylacrylonitrile. These methods, while foundational, often involved harsh reagents and produced modest yields.

Dehydration of Cinnamamide

The dehydration of cinnamamide represents one of the most direct early conceptual pathways to 3-phenylacrylonitrile. This method involves the removal of a molecule of water from the primary amide, typically using strong dehydrating agents.

  • Reaction Scheme:

    C₆H₅CH=CHCONH₂ → C₆H₅CH=CHCN + H₂O

  • Historical Protocol: While specific historical yields are scarce, early methods would have employed reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) under harsh thermal conditions.[1][2]

    Experimental Protocol (Conceptual Reconstruction of a Historical Method):

    • Cinnamamide is thoroughly mixed with a stoichiometric excess of phosphorus pentoxide in a round-bottom flask fitted with a distillation apparatus.

    • The mixture is heated strongly under atmospheric or reduced pressure.

    • 3-Phenylacrylonitrile distills from the reaction mixture and is collected.

    • The crude product is then purified by fractional distillation.

From Cinnamaldehyde via the Oxime

Another early and significant route involves the conversion of cinnamaldehyde to its corresponding aldoxime, followed by dehydration to the nitrile. This two-step process offered an alternative to the direct dehydration of the amide.

  • Reaction Scheme:

    • C₆H₅CH=CHCHO + NH₂OH·HCl → C₆H₅CH=CHCH=NOH + HCl + H₂O

    • C₆H₅CH=CHCH=NOH → C₆H₅CH=CHCN + H₂O

  • Experimental Protocol: Synthesis of Cinnamaldehyde Oxime and Subsequent Dehydration [3]

    • Oxime Formation: Anhydrous sodium carbonate, hydroxylamine hydrochloride, and water are mixed to prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. This solution is then added dropwise to a solution of cinnamaldehyde in ethanol or methanol. The mixture is stirred and allowed to rest, after which it is poured into ice water to precipitate the cinnamaldehyde oxime. The white precipitate is collected by filtration and washed with water.

    • Dehydration: The dried cinnamaldehyde oxime is treated with 2 to 2.5 molar equivalents of acetic anhydride. The mixture is stirred, and upon gentle heating, a dehydration reaction ensues. After cooling, the excess acetic anhydride and the acetic acid byproduct are removed by vacuum distillation. Further vacuum distillation of the residue at 130-132 °C/2064Pa or 151.0 °C/5330Pa affords 3-phenylacrylonitrile.

The Knoevenagel Condensation: A Paradigm Shift

The development of the Knoevenagel condensation in the 1890s by Emil Knoevenagel marked a significant advancement in the synthesis of α,β-unsaturated compounds, including 3-phenylacrylonitrile.[4] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[5] For the synthesis of 3-phenylacrylonitrile, this typically involves the reaction of benzaldehyde with acetonitrile or a related active methylene compound.

  • Reaction Scheme (Benzaldehyde and Acetonitrile):

    C₆H₅CHO + CH₃CN → C₆H₅CH=CHCN + H₂O

  • Historical Protocol: Knoevenagel Condensation of Benzaldehyde and Acetonitrile [3]

    • Benzaldehyde and an excess of acetonitrile are mixed in the presence of a catalytic amount of a basic catalyst, such as potassium hydroxide solution.

    • The mixture is stirred, often with heating, to promote the condensation reaction.

    • Upon completion, the reaction mixture is worked up by neutralizing the catalyst and removing the excess acetonitrile.

    • The crude 3-phenylacrylonitrile is then purified by distillation.

Quantitative Comparison of Historical Synthesis Methods

The following table summarizes the key parameters of the historical synthesis methods for 3-phenylacrylonitrile, providing a comparative overview for researchers.

Method Starting Materials Key Reagents/Catalysts Typical Reaction Conditions Reported Yield Reference
Dehydration of CinnamamideCinnamamidePhosphorus pentoxide, Thionyl chlorideHigh temperature, neat or in a high-boiling solventNot consistently reported in early literature[1][2]
From Cinnamaldehyde OximeCinnamaldehyde, Hydroxylamine hydrochlorideAcetic anhydrideHeatingHigh[6]
Knoevenagel CondensationBenzaldehyde, AcetonitrilePotassium hydroxideHeatingModerate to High[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthetic pathways to 3-phenylacrylonitrile.

Dehydration_of_Cinnamamide Cinnamamide Cinnamamide Phenylacrylonitrile 3-Phenylacrylonitrile Cinnamamide->Phenylacrylonitrile Dehydration Dehydrating_Agent Dehydrating Agent (e.g., P₄O₁₀, SOCl₂) Dehydrating_Agent->Phenylacrylonitrile Heat Heat Heat->Phenylacrylonitrile

Caption: Dehydration of Cinnamamide to 3-Phenylacrylonitrile.

From_Cinnamaldehyde_via_Oxime Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde_Oxime Cinnamaldehyde Oxime Cinnamaldehyde->Cinnamaldehyde_Oxime Oxime Formation Hydroxylamine Hydroxylamine (NH₂OH·HCl) Hydroxylamine->Cinnamaldehyde_Oxime Phenylacrylonitrile 3-Phenylacrylonitrile Cinnamaldehyde_Oxime->Phenylacrylonitrile Dehydration Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Phenylacrylonitrile

Caption: Synthesis from Cinnamaldehyde via the Oxime Intermediate.

Knoevenagel_Condensation Benzaldehyde Benzaldehyde Phenylacrylonitrile 3-Phenylacrylonitrile Benzaldehyde->Phenylacrylonitrile Condensation Acetonitrile Acetonitrile Acetonitrile->Phenylacrylonitrile Base_Catalyst Base Catalyst (e.g., KOH) Base_Catalyst->Phenylacrylonitrile

Caption: Knoevenagel Condensation for 3-Phenylacrylonitrile Synthesis.

Conclusion

The journey from the initial, often harsh, synthetic methods to the more refined condensation reactions illustrates a significant progression in organic synthesis. The historical development of 3-phenylacrylonitrile synthesis, particularly the advent of the Knoevenagel condensation, provided a more efficient and versatile route to this important chemical building block. Understanding this evolution provides valuable context for modern synthetic chemists and highlights the enduring importance of these foundational reactions in the ongoing development of new pharmaceuticals and materials.

References

Cinnamonitrile (CAS 1885-38-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamonitrile, an organic compound with the CAS number 1885-38-7, is a key aromatic nitrile with significant potential across various scientific disciplines. Possessing a characteristic spicy aroma, it is recognized for its applications in the fragrance industry and, more importantly, as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Emerging research has highlighted its notable biological activities, including antibacterial, anti-inflammatory, and analgesic properties, positioning it as a molecule of interest for drug discovery and development. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis and purification protocols, spectroscopic data, and a detailed exploration of its biological activities and associated mechanisms of action.

Chemical and Physical Properties

This compound, systematically named (2E)-3-phenylprop-2-enenitrile, is a colorless to pale yellow liquid at room temperature.[1][3] It is characterized by its chemical stability and is practically insoluble in water but soluble in organic solvents such as ethanol and oils.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1885-38-7[1][3][4]
Molecular Formula C₉H₇N[2]
Molecular Weight 129.16 g/mol [2]
Appearance Colorless to pale yellow liquid[1][2][3]
Odor Strong, warm, spicy, cinnamon-like[3]
Melting Point 18-20 °C[3][4]
Boiling Point 254-255 °C[3]
Density 1.028 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.601[3]
Flash Point >110 °C (>230 °F)[3]
Water Solubility Insoluble[3][4]
LogP 1.96[3]

Synthesis and Purification

This compound can be synthesized through several chemical routes. The most common methods start from either cinnamaldehyde or cinnamic acid.

Synthesis from Cinnamaldehyde

A prevalent laboratory and industrial method involves the conversion of cinnamaldehyde to its oxime, followed by dehydration.

  • Step 1: Oximation of Cinnamaldehyde. Cinnamaldehyde reacts with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium carbonate, to form cinnamaldehyde oxime.[1][5]

  • Step 2: Dehydration of Cinnamaldehyde Oxime. The resulting oxime is then dehydrated using a dehydrating agent like acetic anhydride or by azeotropic distillation with toluene to yield this compound.[1][5]

Synthesis from Cinnamic Acid

Another synthetic approach begins with cinnamic acid.

  • Step 1: Formation of Cinnamoyl Chloride. Cinnamic acid is first converted to its acid chloride, cinnamoyl chloride, using a chlorinating agent such as thionyl chloride.

  • Step 2: Amidation. The cinnamoyl chloride is then reacted with ammonia to form cinnamide.

  • Step 3: Dehydration of Cinnamide. Finally, the cinnamide is dehydrated using a dehydrating agent to produce this compound.

Purification

Purification of the crude this compound product is typically achieved through vacuum distillation.[2] For higher purity, column chromatography can be employed.

Experimental Protocol: Purification by Column Chromatography

  • Stationary Phase: Silica gel (70-230 mesh).

  • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Technique Key Data Reference(s)
¹H NMR Spectral data available.[6][7]
¹³C NMR Spectral data available.[5][8]
IR Spectroscopy Characteristic nitrile (C≡N) stretch.[9]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.[4]

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities that are of significant interest to the pharmaceutical and drug development sectors.

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity. A proposed mechanism for its action is the inhibition of dihydrofolate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1] By competitively binding to this enzyme, this compound disrupts folate synthesis, thereby inhibiting bacterial growth and replication.[1]

Experimental Protocol: Dihydrofolate Synthase (DHPS) Inhibition Assay

  • Enzyme and Substrates: Recombinant DHPS, p-aminobenzoic acid (PABA), and dihydropteridine pyrophosphate (DHPP).

  • Assay Principle: A coupled spectrophotometric assay can be used where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm is monitored.

  • Procedure:

    • Prepare a reaction mixture containing DHPS enzyme, DHFR, NADPH, and DHPP in a suitable buffer.

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

    • Initiate the reaction by adding PABA.

    • Monitor the rate of NADPH oxidation by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value for this compound.

Experimental Workflow: Dihydrofolate Synthase Inhibition Assay

DHPS_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reaction Mix (DHPS, DHFR, NADPH, DHPP) mix Add this compound to Reaction Mix reagents->mix compound Prepare this compound (Serial Dilutions) compound->mix initiate Initiate Reaction (Add PABA) mix->initiate measure Monitor Absorbance at 340 nm initiate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for determining the inhibitory effect of this compound on dihydrofolate synthase.

Anti-inflammatory and Analgesic Activities

While much of the research has focused on cinnamaldehyde and cinnamon extracts, the structural similarity suggests that this compound likely possesses anti-inflammatory and analgesic properties. The anti-inflammatory effects of cinnamon compounds are often attributed to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer this compound orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle.

    • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Protocol: In Vivo Analgesic Activity (Hot Plate Test)

  • Animal Model: Swiss albino mice.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Administer this compound orally or intraperitoneally to different groups of animals. A control group receives the vehicle, and a positive control group may receive a standard analgesic like morphine.

    • At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate.

    • Record the latency to the first sign of nociception (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • An increase in the reaction time is indicative of an analgesic effect.

Experimental Workflow: In Vivo Anti-inflammatory and Analgesic Testing

InVivo_Testing_Workflow cluster_prep Animal Preparation & Dosing cluster_inflammation Anti-inflammatory Assay (Carrageenan Paw Edema) cluster_analgesia Analgesic Assay (Hot Plate Test) grouping Group Animals (Control, Test, Positive Control) dosing Administer this compound/Vehicle/Standard grouping->dosing induce_edema Induce Paw Edema (Carrageenan Injection) dosing->induce_edema hot_plate Place Animal on Hot Plate dosing->hot_plate measure_edema Measure Paw Volume (Plethysmometer) induce_edema->measure_edema analyze_edema Calculate % Inhibition measure_edema->analyze_edema measure_latency Record Reaction Latency hot_plate->measure_latency analyze_latency Compare Latency to Control measure_latency->analyze_latency

Caption: General workflow for assessing the in vivo anti-inflammatory and analgesic effects.

Modulation of Signaling Pathways

NF-κB Signaling Pathway:

The NF-κB pathway is a crucial regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Compounds that inhibit IκB degradation or NF-κB translocation have anti-inflammatory potential.

MAPK Signaling Pathway:

The MAPK family (including ERK, JNK, and p38) is another key signaling cascade involved in inflammation. Activation of these kinases leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of inflammatory mediators.

Experimental Protocol: Investigating Effects on NF-κB and MAPK Pathways (Western Blot)

  • Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages.

  • Treatment:

    • Pre-treat the cells with different concentrations of this compound for a specific duration.

    • Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS).

  • Protein Extraction: Lyse the cells and extract total protein or cytoplasmic and nuclear fractions.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against key proteins in the NF-κB and MAPK pathways (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-ERK, total ERK, phospho-p38, total p38).

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation (activation) of these signaling proteins.

Signaling Pathway: NF-κB Activation and Potential Inhibition

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->Inhibition Degradation NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription Activates This compound This compound This compound->IKK Inhibits? This compound->IkB Prevents Degradation? Inhibition->NFkB_active Releases

Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.

Signaling Pathway: MAPK Activation and Potential Inhibition

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Regulates This compound This compound This compound->MAPKKK Inhibits? This compound->MAPKK Inhibits? This compound->MAPK Inhibits?

Caption: The MAPK signaling cascade and potential inhibitory targets for this compound.

Safety and Toxicology

This compound is considered to have moderate acute toxicity.

Table 3: Acute Toxicity Data for this compound

Route Species LD₅₀ Reference(s)
OralRat275 - 4150 mg/kg[1][3]
DermalRabbit> 5000 mg/kg[1][3]

It may cause irritation to the eyes, skin, and respiratory system.[4] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound (CAS 1885-38-7) is a valuable chemical entity with established applications in the fragrance and pharmaceutical industries. Its promising biological activities, particularly its antibacterial and anti-inflammatory potential, warrant further investigation. The detailed experimental protocols and an understanding of its potential interactions with key signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule. Future studies should focus on elucidating the precise molecular targets of this compound and its efficacy in more complex preclinical models.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Styryl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styryl cyanide, systematically known as (E)-3-phenylprop-2-enenitrile and commonly referred to as cinnamonitrile, is an aromatic nitrile with a distinct spicy, cinnamon-like aroma.[1] Its unique chemical structure, featuring a benzene ring conjugated with a nitrile group through a carbon-carbon double bond, makes it a versatile building block in organic synthesis.[2] This guide provides a comprehensive overview of the physical and chemical properties of styryl cyanide, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance. This document is intended to serve as a valuable technical resource for professionals in research, chemical sciences, and drug development.

Physical Properties

Styryl cyanide is a colorless to pale yellow liquid at room temperature.[1] It is characterized by its stability under normal storage conditions and is not sensitive to light, heat, or mild acidic or alkaline environments.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Styryl Cyanide

PropertyValueReferences
Molecular Formula C₉H₇N[2]
Molecular Weight 129.16 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][2]
Odor Pungent, spicy, cinnamon-like[1][4]
Melting Point 18 - 20 °C[5]
Boiling Point 259 - 261 °C[2]
Density 1.03 g/cm³ (at 20 °C)[2]
Refractive Index (n20/D) 1.599 - 1.604[2]
Solubility Insoluble in water; soluble in ethanol and ether[1]
Stability Stable at room temperature in closed containers[1]

Chemical Properties and Reactivity

The chemical reactivity of styryl cyanide is dictated by the presence of the aromatic ring, the carbon-carbon double bond, and the nitrile functional group. It can participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Chemical Reactivity

Styryl cyanide can undergo several types of reactions:

  • Friedel-Crafts Reactions: The aromatic ring can be subjected to electrophilic substitution reactions, such as Friedel-Crafts acylation or alkylation, to introduce substituents onto the phenyl group.[1]

  • Addition Reactions: The carbon-carbon double bond can undergo addition reactions, such as hydrogenation to form 3-phenylpropanenitrile.

  • Reduction: The nitrile group can be reduced to a primary amine (3-phenyl-2-propen-1-amine) using appropriate reducing agents.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield cinnamic acid.[1]

Stability

Styryl cyanide is chemically stable under normal conditions of light, heat, and mild acid or alkali.[1] This stability contributes to its utility in various applications, including as a fragrance component.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of styryl cyanide.

Synthesis of Styryl Cyanide

Several synthetic routes to styryl cyanide have been reported. The Knoevenagel condensation and the Wittig reaction are two common and effective methods.

This method involves the condensation of benzaldehyde with an active methylene compound, such as malononitrile or acetonitrile, in the presence of a basic catalyst.

  • Protocol for Knoevenagel Condensation with Acetonitrile:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add potassium hydroxide pellets (0.5 mol) to acetonitrile (400 mL).[6]

    • Heat the mixture to reflux with stirring.

    • Slowly add benzaldehyde (0.5 mol) to the refluxing mixture over a period of 30 minutes.[6]

    • Continue refluxing for an additional 10 minutes after the addition is complete.[6]

    • Pour the hot solution onto 500 g of cracked ice in a beaker.

    • Transfer the two-phase mixture to a larger flask for steam distillation.[6]

    • Collect the distillate and separate the aqueous phase. Extract the aqueous phase with two portions of diethyl ether.[6]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude styryl cyanide as a pale-yellow oil.[6]

    • Purify the crude product by vacuum distillation.

G Knoevenagel Condensation Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_product Product benzaldehyde Benzaldehyde reflux Reflux in Acetonitrile benzaldehyde->reflux acetonitrile Acetonitrile acetonitrile->reflux koh Potassium Hydroxide (Catalyst) koh->reflux quench Quench with Ice reflux->quench steam_distill Steam Distillation quench->steam_distill extraction Solvent Extraction steam_distill->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation product Styryl Cyanide evaporation->product

Caption: Knoevenagel condensation workflow for styryl cyanide synthesis.

The Wittig reaction provides another efficient route to styryl cyanide, typically involving the reaction of benzaldehyde with a phosphorus ylide derived from a cyanomethylphosphonium salt.

  • Protocol for Wittig Reaction:

    • Prepare the phosphonium ylide by treating cyanomethyltriphenylphosphonium chloride with a strong base like sodium ethoxide in anhydrous ethanol.

    • In a separate flask, dissolve benzaldehyde in anhydrous ethanol.

    • Add the benzaldehyde solution to the ylide mixture and stir at room temperature for 15 minutes.[4]

    • Monitor the reaction completion using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product and triphenylphosphine oxide byproduct.

    • Filter the solid, wash with cold ethanol, and then recrystallize from a suitable solvent like aqueous ethanol to obtain pure styryl cyanide.[4]

G Wittig Reaction Workflow cluster_reagents Reagents cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Product phosphonium_salt Cyanomethyltriphenylphosphonium Chloride ylide_formation Ylide Formation phosphonium_salt->ylide_formation base Strong Base (e.g., NaOEt) base->ylide_formation benzaldehyde Benzaldehyde wittig_reaction Wittig Reaction benzaldehyde->wittig_reaction ylide_formation->wittig_reaction precipitation Precipitation wittig_reaction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Styryl Cyanide recrystallization->product

Caption: Wittig reaction workflow for styryl cyanide synthesis.

Analytical Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of synthesized styryl cyanide.

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

    • Experimental Parameters: Spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[7]

    • Expected Chemical Shifts (δ, ppm):

      • 7.36-7.27 (m, 5H, aromatic protons)

      • 7.17 (d, J = 16.5 Hz, 1H, vinylic proton)

      • 5.81 (d, J = 16.5 Hz, 1H, vinylic proton)[7]

  • ¹³C NMR: The carbon-13 NMR spectrum identifies the unique carbon environments.

    • Experimental Parameters: Spectra are typically recorded on a 75 or 125 MHz spectrometer using CDCl₃ as the solvent.[7]

    • Expected Chemical Shifts (δ, ppm): 150.0, 133.1, 130.8, 128.6, 117.6, 95.9[7]

  • Experimental Parameters: The IR spectrum is typically recorded as a liquid film or in a suitable solvent like carbon tetrachloride (CCl₄) between potassium bromide (KBr) plates.

  • Expected Absorption Bands (cm⁻¹):

    • ~2220 (strong, C≡N stretch)

    • ~1625 (C=C stretch)

    • ~970 (trans C-H bend)

    • Aromatic C-H and C=C stretching and bending vibrations.

  • Experimental Protocol:

    • Prepare a dilute solution of styryl cyanide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

    • The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase.

    • The mass spectrometer detects and fragments the eluted compounds, providing a mass spectrum that can be used for identification by comparing it to a spectral library or by analyzing the fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z = 129.

Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of styryl cyanide are limited, research on structurally related compounds, such as cinnamaldehyde and other cinnamon derivatives, provides valuable insights into its potential biological activities. These compounds have been shown to modulate several key signaling pathways implicated in inflammation, cell proliferation, and survival.

Potential Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, immune function, and cell survival.[] Cinnamaldehyde has been reported to inhibit the activation of NF-κB.[] Given the structural similarity, it is plausible that styryl cyanide may also exhibit similar inhibitory effects on this pathway.

G Potential Inhibition of NF-κB Pathway by Styryl Cyanide cluster_stimuli Stimuli cluster_pathway Signaling Cascade cluster_inhibition Potential Inhibition cluster_cellular_response Cellular Response stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocation styryl_cyanide Styryl Cyanide styryl_cyanide->ikk Inhibits transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->transcription

References

Cinnamonitrile: A Technical Overview of its Properties, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamonitrile, also known as 3-phenylacrylonitrile, is an organic compound with significant applications in the pharmaceutical, agrochemical, and fragrance industries.[1] Its unique chemical structure allows for a variety of reactions, making it a valuable intermediate in the synthesis of more complex molecules and biologically active agents.[2] This document provides a detailed technical overview of this compound, covering its fundamental molecular properties, established experimental protocols for its synthesis and analysis, and its interactions with key biological signaling pathways.

Molecular and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a warm, spicy aroma.[1][2] Its core chemical identity is defined by its molecular formula and weight, which are foundational for all stoichiometric and analytical considerations. A summary of its key quantitative properties is provided below.

PropertyValueSource(s)
Molecular Formula C₉H₇N[1][3][4][5]
Linear Formula C₆H₅CH=CHCN
Molecular Weight / Molar Mass 129.16 g/mol [1][3][4][5]
CAS Number 1885-38-7 (trans or E-isomer)[1][3][4]
Density 1.0374 g/mL (at 15.2 °C)[4]
Boiling Point 259 - 261 °C[1]
Melting Point 22 °C[4]
Refractive Index (n20/D) 1.599 - 1.604[1]
Synonyms 3-Phenylacrylonitrile, Styryl cyanide, (E)-3-phenylprop-2-enenitrile[1][3]

Experimental Protocols

The synthesis and analysis of this compound can be achieved through various established methods. The following protocols describe a common synthesis route and a standard analytical technique for product verification and isomer analysis.

Synthesis Protocol: Base-Catalyzed Condensation

One of the most direct synthetic routes to this compound is the aldol-type condensation of benzaldehyde with acetonitrile using a strong base as a catalyst.[2][4]

Objective: To synthesize this compound via the reaction of benzaldehyde and acetonitrile.

Materials:

  • Benzaldehyde

  • Acetonitrile (excess)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Cracked Ice

  • Diethyl Ether or other suitable organic solvent for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Reaction flask with reflux condenser and stirring mechanism

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of potassium hydroxide in a suitable solvent or use an aqueous solution.[2]

  • Reagent Addition: While stirring vigorously, slowly add a mixture of benzaldehyde and an excess of acetonitrile to the flask. The use of excess acetonitrile helps to drive the reaction towards the product.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours to ensure the completion of the condensation reaction.[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After cooling to room temperature, the hot reaction mixture is poured onto a substantial amount of cracked ice to quench the reaction and precipitate the product.[6]

  • Extraction: The resulting two-phase mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether to ensure all organic product is recovered.[6]

  • Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator, yielding crude this compound as a pale-yellow oil.[6]

  • Purification: The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

Analytical Protocol: Gas Chromatography (GC) for Isomer Separation

Gas chromatography is an effective method for analyzing the purity of the synthesized this compound and for separating its geometric isomers (E and Z).

Objective: To determine the purity and isomeric ratio of a this compound sample.

Instrumentation & Columns:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar column, such as one with a 10% SE-30 stationary phase on a firebrick support, is suitable for this separation.[6]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • GC Parameters (Illustrative):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at an initial temperature of 100 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 10 °C/minute.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: The retention times are used to identify the components. Based on typical elution patterns on non-polar columns, the Z-cinnamonitrile (cis) isomer will elute before the E-cinnamonitrile (trans) isomer.[6] The peak areas can be integrated to determine the relative percentages of each isomer and any impurities present. For example, observed retention times might be approximately 3.0 minutes for Z-cinnamonitrile and 3.7 minutes for E-cinnamonitrile under specific conditions.[6]

Biological Activity and Signaling Pathways

Recent research has focused on the biological activities of cinnamon-derived compounds, including this compound and its precursors like cinnamaldehyde. These compounds have been shown to possess antimicrobial and potential anticancer properties.[2][7] Their mechanism of action often involves the modulation of critical intracellular signaling pathways.

One of the most significant pathways affected is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[7] NF-κB is a transcription factor that is frequently overactivated in cancer cells, where it promotes inflammation, cell survival (anti-apoptosis), and angiogenesis.[7] Preclinical studies have shown that cinnamon polyphenols can inhibit the activation of NF-κB by interfering with the IKK–IκB signaling axis, which is responsible for releasing NF-κB to enter the nucleus and activate gene expression.[7]

NFKB_Pathway_Inhibition Figure 1: Mechanism of NF-κB Pathway Inhibition by Cinnamon Compounds cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., cytokines) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NFκB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB releases Gene Target Gene Expression (Inflammation, Angiogenesis, Anti-Apoptosis) NFkB->Gene translocates & activates Cinnamon Cinnamon Compounds Cinnamon->IKK inhibits

References

The Enigmatic Presence of Cinnamonitrile in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamonitrile, a nitrile derivative of cinnamic acid, is a compound of interest due to its aromatic properties and potential biological activities. While extensively used in various industries and synthesized chemically, its natural occurrence in plants is sparse and not well-documented. This technical guide provides a comprehensive overview of the current understanding of this compound's presence in the plant kingdom, delving into its putative biosynthetic pathway, methodologies for its detection and quantification, and its potential role in plant defense. This document aims to serve as a foundational resource for researchers investigating the natural products landscape and professionals in drug development exploring novel bioactive compounds.

Introduction

This compound (3-phenyl-2-propenenitrile) is an organic compound recognized for its characteristic warm, spicy aroma reminiscent of cinnamon. While it is a known synthetic fragrance and an intermediate in chemical synthesis, its natural origins are less defined. Trace amounts have been reported in some plant species, particularly within the Lauraceae family, which includes the Cinnamomum genus, the source of commercial cinnamon[1]. However, it is not considered a major constituent of cinnamon essential oil, which is typically dominated by cinnamaldehyde, eugenol, and other phenylpropanoids[2][3][4]. The elusive nature of this compound in plants presents a compelling area of research to understand its biosynthesis, ecological function, and potential pharmacological significance.

Natural Occurrence of this compound

The natural occurrence of this compound in the plant kingdom is limited and often reported in trace amounts. The primary plant family associated with its presence is the Lauraceae.

Table 1: Documented and Putative Plant Sources of this compound

FamilyGenusSpeciesPlant PartConcentrationReference(s)
LauraceaeCinnamomumspp.BarkTrace amounts[1]

Note: Quantitative data on the natural concentration of this compound in plants is largely unavailable in the current scientific literature. The term "Trace amounts" indicates that the compound has been identified but not quantified as a major component.

Biosynthesis of this compound in Plants: A Putative Pathway

The direct biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the well-established phenylpropanoid pathway and known nitrile biosynthetic routes in plants, a putative pathway can be proposed. This pathway likely originates from the amino acid L-phenylalanine.

The biosynthesis of nitriles from amino acids in plants is known to proceed through an aldoxime intermediate, catalyzed by cytochrome P450 enzymes of the CYP79 family. The subsequent conversion of the aldoxime to a nitrile is often catalyzed by another family of cytochrome P450 enzymes, the CYP71 family, or by aldoxime dehydratases[5][6][7][8].

Based on this, the proposed biosynthetic pathway for this compound is as follows:

  • Deamination of L-Phenylalanine: The phenylpropanoid pathway is initiated by the non-oxidative deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

  • Formation of Cinnamoyl-CoA: Cinnamic acid is then activated by the addition of Coenzyme A to form cinnamoyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .

  • Reduction to Cinnamaldehyde: Cinnamoyl-CoA is reduced to cinnamaldehyde by the enzyme Cinnamoyl-CoA Reductase (CCR) .

  • Conversion to Cinnamaldoxime: Cinnamaldehyde is likely converted to cinnamaldoxime. The specific enzyme for this step in the context of this compound biosynthesis is unknown but may involve a hydroxylamine-lyase type activity.

  • Dehydration to this compound: The final step is the dehydration of cinnamaldoxime to form this compound. This reaction is putatively catalyzed by an aldoxime dehydratase or a cytochrome P450 enzyme from the CYP71 family .

Cinnamonitrile_Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA 4CL Cinnamaldehyde Cinnamaldehyde Cinnamoyl_CoA->Cinnamaldehyde CCR Cinnamaldoxime Cinnamaldoxime (putative) Cinnamaldehyde->Cinnamaldoxime Enzyme? (putative) This compound This compound Cinnamaldoxime->this compound Aldoxime Dehydratase / CYP71 (putative)

A putative biosynthetic pathway for this compound in plants.

Potential Role in Plant Defense

Nitrile-containing compounds in plants are often associated with chemical defense mechanisms against herbivores and pathogens[9][10]. The release of toxic hydrogen cyanide (cyanogenesis) from cyanogenic glycosides is a well-known plant defense strategy[11]. While this compound itself is not a cyanogenic glycoside, its nitrile group could potentially be metabolized to release cyanide under specific conditions, or the compound itself may act as a deterrent or toxin to herbivores. Phenylpropanoids, the broader class of compounds to which this compound belongs, are well-known for their roles in plant defense[12][13]. Further research is needed to investigate the specific ecological role of this compound in the plants that produce it.

Experimental Protocols for Detection and Quantification

While specific, validated protocols for this compound in plant matrices are scarce, established methods for the analysis of plant secondary metabolites can be adapted. The choice of method depends on the volatility and concentration of the compound.

Extraction of this compound from Plant Material

Given that this compound is a volatile to semi-volatile compound, methods suitable for essential oil and aroma compound extraction are appropriate.

5.1.1. Hydrodistillation

This is a standard method for extracting essential oils from aromatic plants.

  • Principle: Plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil separates from the aqueous phase.

  • Protocol:

    • Weigh a known amount of dried and ground plant material (e.g., 100 g of cinnamon bark).

    • Place the material in a round-bottom flask with a sufficient volume of distilled water (e.g., 1 L).

    • Connect the flask to a Clevenger-type apparatus and a condenser.

    • Heat the flask to boiling and maintain for a set period (e.g., 3-4 hours).

    • Collect the distilled oil and measure its volume.

    • Dry the oil over anhydrous sodium sulfate and store at 4°C in a sealed, dark vial for analysis.

5.1.2. Solvent Extraction

For less volatile or trace amounts of this compound, solvent extraction may be more suitable.

  • Principle: A solvent with appropriate polarity is used to dissolve the target compound from the plant matrix.

  • Protocol:

    • Homogenize a known weight of fresh or dried plant material.

    • Macerate the homogenized tissue in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane:methanol) at a specific ratio (e.g., 1:10 w/v) for a defined period (e.g., 24 hours) at room temperature.

    • Filter the extract and repeat the extraction process on the plant residue to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude extract can be further purified or directly analyzed.

Analytical Methodologies for Quantification

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils[14][15].

  • Principle: The extracted sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

  • Typical GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Carrier Gas: Helium or Hydrogen.

    • Injection Mode: Split or splitless, depending on the expected concentration.

    • Oven Temperature Program: A gradient temperature program is typically used to separate compounds with a wide range of boiling points (e.g., initial temperature of 60°C, ramped to 240°C).

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Quantification: An external or internal standard method using a certified this compound standard is required for accurate quantification.

Table 2: Example GC-MS Parameters for Volatile Compound Analysis

ParameterValue
Gas Chromatograph Agilent 7890A or similar
Mass Spectrometer Agilent 5975C or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250°C
Oven Program 60°C (2 min), then 5°C/min to 240°C (10 min)
Ion Source Temperature 230°C
Mass Range m/z 40-550
Ionization Mode Electron Ionization (70 eV)

5.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile or thermally labile compounds and can also be used for this compound with a suitable mobile phase and detector[16][17][18].

  • Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analytes between the two phases.

  • Typical HPLC Parameters:

    • Column: A reverse-phase C18 column is commonly used for phenylpropanoids.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD can be set to monitor the UV absorbance at the λmax of this compound.

    • Quantification: An external standard calibration curve is constructed using a certified this compound standard.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Plant_Material Plant Material (e.g., Cinnamon Bark) Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction Crude_Extract Essential Oil or Crude Extract Hydrodistillation->Crude_Extract Solvent_Extraction->Crude_Extract GC_MS GC-MS Analysis Identification Identification GC_MS->Identification Quantification Quantification GC_MS->Quantification HPLC HPLC Analysis HPLC->Identification HPLC->Quantification Crude_Extract->GC_MS Crude_Extract->HPLC

A general workflow for the extraction and analysis of this compound from plant materials.

Conclusion and Future Perspectives

The natural occurrence of this compound in plants remains an intriguing and underexplored area of phytochemistry. While its presence is suggested in trace amounts, a significant gap exists in the literature regarding its quantitative distribution, the specifics of its biosynthetic pathway, and its ecological function. The proposed biosynthetic pathway, analogous to that of other plant nitriles, provides a solid foundation for future research aimed at identifying and characterizing the enzymes involved. The adaptation of established analytical techniques such as GC-MS and HPLC will be crucial for the sensitive detection and accurate quantification of this compound in complex plant matrices. Further investigation into the natural role of this compound could unveil novel plant defense mechanisms and provide new leads for the development of bioactive compounds for pharmaceutical and agricultural applications.

References

An In-depth Technical Guide to the (E)- and (Z)-Isomers of Cinnamonitrile for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 25, 2025

Introduction

Cinnamonitrile, chemically known as 3-phenylprop-2-enenitrile, is an organic compound that exists as two geometric isomers: (E)-cinnamonitrile (trans) and (Z)-cinnamonitrile (cis). The spatial arrangement of the substituents around the carbon-carbon double bond imparts distinct physical, chemical, and potentially biological properties to each isomer. This technical guide provides a comprehensive overview of the synthesis, characterization, and known attributes of both (E)- and (Z)-cinnamonitrile, with a focus on providing researchers, scientists, and drug development professionals with a detailed understanding of these compounds. While (E)-cinnamonitrile is the more stable and commonly studied isomer, this guide also consolidates the available information on the less stable (Z)-isomer.

Physical and Chemical Properties

The geometric isomerism in this compound leads to differences in its physical properties, such as melting point, boiling point, and density. The (E)-isomer is generally more stable due to reduced steric hindrance, which is reflected in its physical constants. A summary of the available quantitative data is presented in Table 1.

Property(E)-Cinnamonitrile(Z)-CinnamonitrileMixture/Unspecified
CAS Number 1885-38-74360-47-84360-47-8
Molecular Formula C₉H₇NC₉H₇NC₉H₇N
Molecular Weight 129.16 g/mol 129.16 g/mol 129.16 g/mol
Melting Point 18-20 °C22 °C23.5-24 °C
Boiling Point 254-255 °C254-255 °C134-136 °C at 12 Torr
Density 1.028 g/mL at 25 °C1.02 g/mL1.031 g/cm³ at 20 °C
Refractive Index (n²⁰/D) 1.6011.60201.601
Appearance Clear colorless to yellow liquid-Colorless to pale yellow liquid

Table 1: Physical Properties of this compound Isomers. Data compiled from various sources. Note that some data for the (Z)-isomer may be from sources that do not explicitly distinguish it from a mixture.

Spectroscopic Characteristics

Spectroscopic analysis is crucial for the identification and differentiation of the (E) and (Z) isomers of this compound. The key differences are typically observed in NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The coupling constant (J) between the vinylic protons is the most definitive feature for distinguishing between the (E) and (Z) isomers. The (E)-isomer exhibits a larger coupling constant (typically >15 Hz) for the trans-vinylic protons, while the (Z)-isomer shows a smaller coupling constant (typically <12 Hz) for the cis-vinylic protons.

¹³C NMR: The chemical shifts of the vinylic carbons and the nitrile carbon can also differ between the two isomers due to the different electronic environments.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(E)-Cinnamonitrile ~7.4 (d, 1H, J > 15 Hz), ~5.9 (d, 1H, J > 15 Hz), 7.3-7.6 (m, 5H)~150 (C=), ~118 (C≡N), ~135 (Ar-C), ~131, ~129, ~127 (Ar-CH), ~97 (=CH-CN)
(Z)-Cinnamonitrile Vinylic protons expected at different shifts with J < 12 HzVinylic and nitrile carbons expected to have distinct shifts from the (E)-isomer

Table 2: Typical NMR Spectroscopic Data for this compound Isomers. Precise values can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the nitrile (C≡N) and alkene (C=C) functional groups, as well as aromatic C-H and C=C stretching. The exact position of the C=C stretching vibration and the out-of-plane C-H bending vibrations can differ between the isomers.

Functional Group(E)-Cinnamonitrile (cm⁻¹)(Z)-Cinnamonitrile (cm⁻¹)
C≡N Stretch ~2220~2220
C=C Stretch (alkene) ~1630Expected to be slightly different from the (E)-isomer
Aromatic C=C Stretch ~1600, ~1500~1600, ~1500
trans C-H bend (alkene) ~970Absent
cis C-H bend (alkene) AbsentExpected in the 730-665 cm⁻¹ region

Table 3: Characteristic IR Absorption Frequencies for this compound Isomers.

UV-Vis Spectroscopy

The extended conjugation in this compound results in strong UV absorption. The λmax for the (E)-isomer is typically at a longer wavelength and has a higher molar absorptivity compared to the (Z)-isomer due to its more planar and extended conjugated system. Cinnamate derivatives are known to have a λmax of around 310 nm.[1]

Isomerλmax (nm)
(E)-Cinnamonitrile Expected to be longer wavelength and higher intensity
(Z)-Cinnamonitrile Expected to be shorter wavelength and lower intensity

Table 4: Expected UV-Vis Absorption Characteristics of this compound Isomers.

Experimental Protocols

Synthesis of (E)- and (Z)-Cinnamonitrile

A well-established method for the synthesis of a mixture of (E)- and (Z)-cinnamonitrile is the condensation of benzaldehyde with acetonitrile using a strong base, such as potassium hydroxide.

Materials:

  • Benzaldehyde

  • Acetonitrile

  • Potassium hydroxide (KOH)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • A solution of benzaldehyde in acetonitrile is added dropwise to a refluxing suspension of powdered potassium hydroxide in acetonitrile under an inert atmosphere (e.g., nitrogen).

  • After the addition is complete, the mixture is stirred for a short period.

  • The hot solution is then poured onto crushed ice.

  • The resulting two-phase mixture is subjected to steam distillation.

  • The distillate is collected, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield a mixture of (E)- and (Z)-cinnamonitrile as a pale-yellow oil.

G cluster_synthesis Synthesis of this compound Isomers benzaldehyde Benzaldehyde reaction Condensation Reaction (Reflux) benzaldehyde->reaction acetonitrile Acetonitrile acetonitrile->reaction koh KOH (base) koh->reaction workup Quenching with Ice & Steam Distillation reaction->workup extraction Ether Extraction workup->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation product Mixture of (E)- and (Z)-Cinnamonitrile evaporation->product

Caption: Workflow for the synthesis of a mixture of (E)- and (Z)-cinnamonitrile.

Separation of (E)- and (Z)-Cinnamonitrile Isomers

The separation of the (E) and (Z) isomers can be achieved by column chromatography on silica gel, taking advantage of the different polarities of the two isomers.

Materials:

  • Mixture of (E)- and (Z)-cinnamonitrile

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • A chromatography column is packed with a slurry of silica gel in hexane.

  • The crude mixture of this compound isomers is dissolved in a minimal amount of the eluent and loaded onto the column.

  • The column is eluted with a gradient of ethyl acetate in hexane. The less polar (E)-isomer will elute first, followed by the more polar (Z)-isomer.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the purity of the separated isomers.

  • Fractions containing the pure isomers are combined, and the solvent is removed under reduced pressure.

G cluster_separation Separation of this compound Isomers start Mixture of (E)- and (Z)-Cinnamonitrile loading Load Sample start->loading column_prep Prepare Silica Gel Column (Hexane Slurry) column_prep->loading elution Elute with Hexane/Ethyl Acetate Gradient loading->elution fraction_collection Collect Fractions elution->fraction_collection analysis Analyze Fractions (TLC/GC) fraction_collection->analysis pooling_e Combine Pure (E)-Isomer Fractions analysis->pooling_e pooling_z Combine Pure (Z)-Isomer Fractions analysis->pooling_z evaporation_e Solvent Evaporation pooling_e->evaporation_e evaporation_z Solvent Evaporation pooling_z->evaporation_z product_e Pure (E)-Cinnamonitrile evaporation_e->product_e product_z Pure (Z)-Cinnamonitrile evaporation_z->product_z

Caption: Experimental workflow for the separation of (E)- and (Z)-cinnamonitrile isomers.

Biological Activity and Mechanism of Action

While extensive research exists on the biological activities of cinnamic acid and its derivatives, there is a notable lack of direct comparative studies on the (E) and (Z) isomers of this compound. However, the principle of stereoisomerism playing a critical role in biological activity is well-established.[1] Differences in the three-dimensional structure of the isomers can lead to differential binding to receptors and enzymes, resulting in varied pharmacological effects.

Antimicrobial and Antifungal Activity: Cinnamic acid and its derivatives are known to possess antimicrobial and antifungal properties.[2] The proposed mechanisms of action include disruption of the cell membrane, inhibition of enzymes involved in cell wall synthesis, and interference with ergosterol biosynthesis.[3] While specific data for the this compound isomers is scarce, it is plausible that they may exhibit similar activities, with the potential for stereoselective effects.

Insecticidal Activity: Cinnamic acid derivatives have also been investigated for their insecticidal properties.[4] The nitrile functionality can be a key pharmacophore in some insecticides. Further research is needed to evaluate and compare the insecticidal potential of (E)- and (Z)-cinnamonitrile.

Enzyme Inhibition: A study on the (E) and (Z) isomers of norendoxifen, a tamoxifen metabolite, demonstrated that the (E)-isomer had a significantly higher inhibitory effect on the CYP19 enzyme compared to the (Z)-isomer.[4] This highlights the potential for geometric isomers to exhibit differential enzyme inhibition, a principle that may also apply to this compound isomers.

G cluster_bioactivity Potential Biological Activities and Mechanisms cluster_effects Biological Effects cluster_mechanisms Potential Mechanisms e_isomer (E)-Cinnamonitrile receptor Receptor / Enzyme e_isomer->receptor Binding Affinity 1 z_isomer (Z)-Cinnamonitrile z_isomer->receptor Binding Affinity 2 antimicrobial Antimicrobial receptor->antimicrobial insecticidal Insecticidal receptor->insecticidal enzyme_inhibition Enzyme Inhibition receptor->enzyme_inhibition membrane Cell Membrane Disruption antimicrobial->membrane cell_wall Cell Wall Synthesis Inhibition antimicrobial->cell_wall ergosterol Ergosterol Biosynthesis Inhibition antimicrobial->ergosterol note Note: Direct comparative biological data for (E)- and (Z)-cinnamonitrile is limited. This diagram represents potential activities based on related compounds.

References

The Multifaceted Biological Activities of Cinnamonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamonitrile, a derivative of cinnamaldehyde, and its related analogues represent a class of organic compounds that have garnered significant attention in medicinal chemistry. Possessing a characteristic α,β-unsaturated nitrile moiety, these compounds exhibit a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current state of research into the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activities

This compound derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The antiproliferative activity is often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cancer cell growth and survival.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various this compound and related derivatives against several human cancer cell lines. These values, obtained from in vitro cytotoxicity assays such as the MTT assay, provide a quantitative measure of the compounds' anticancer potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 5 (a cinnamic acid amide)A-549 (Lung)10.36[1]
Compound 1 (a methyl-substituted amide)A-549 (Lung)11.38[1]
Compound 9 (a methyl-substituted amide)A-549 (Lung)11.06[1]
Compound 4ii Multiple cell linesExhibited notable activity[2]
α,β-unsaturated sophoridinic derivative 2f HepG-2 (Liver), CNE-2 (Nasopharyngeal)Showed potential effects[3]
α,β-unsaturated sophoridinic derivative 2m HepG-2 (Liver), CNE-2 (Nasopharyngeal)Showed potential effects[3]
Thiazolo[3,2-a]pyrimidine derivativeLeishmania donovani promastigotes25.1[3]
Thiazolo[3,2-a]pyrimidine derivativeLeishmania donovani promastigotes42.1[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[4][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[4]

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 1.5 to 4 hours.[4]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 130 µL), to each well to dissolve the formazan crystals.[4] Agitate the plate on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activities

This compound derivatives have also been investigated for their efficacy against a range of pathogenic bacteria and fungi. Their mechanism of action often involves disruption of microbial membranes or interference with essential cellular processes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for several this compound and related derivatives against various microbial strains, as determined by the broth microdilution method.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Methoxy-substituted aryl acrylonitrile 2c Escherichia coli2.5 - 25[6]
Methoxy-substituted aryl acrylonitrile 2c Pseudomonas aeruginosa5 - 12.5[6]
Methoxy-substituted aryl acrylonitrile 2c Staphylococcus aureus6.25 - 12.5[6]
Methoxy-substituted aryl acrylonitrile 2c Bacillus cereus12.5[6]
4-isopropylbenzylcinnamide (18 )S. aureus (ATCC-35903)458.15 µM[7]
Decyl cinnamate (9 )S. aureus, S. epidermidis, P. aeruginosa550.96 µM[7]
Butyl cinnamate (6 )Candida albicans, C. tropicalis, C. glabrata, Aspergillus flavus, Penicillium citrinum626.62 µM[7]
(E)-3-(5-(3,4-dichlorobenzyl)-2-(trifluoromethoxy)phenyl)-2-(methylsulfonyl)acrylonitrile (26 )Methicillin-Resistant Staphylococcus aureus (MRSA)Potentiated oxacillin, reducing its MIC from 256 to 0.06[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11][12]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the this compound derivative. In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a specific turbidity, typically a 0.5 McFarland standard.[13]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension, ensuring a final, consistent inoculum density in each well. Leave a well with only broth as a sterility control and a well with broth and inoculum as a growth control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Anti-inflammatory Activities

Several this compound derivatives have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulating inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The following table presents the IC₅₀ values for the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by various this compound and related derivatives.

Compound/DerivativeAssayIC₅₀ (µM)Reference
9-cinnamyl-9H-purine analogue 5e NO inhibition in LPS-stimulated RAW264.7 cells6.4[14]
Resveratrol (for comparison)NO inhibition in LPS-stimulated RAW264.7 cells26.4[14]
3-hydroxy-2-hydroxymethyl anthraquinone (8 )Nitrite + nitrate production inhibition1.56[15]
2-hydroxymethyl-3-O-prenylanthraquinone (10 )Nitrite + nitrate production inhibition6.80[15]
Cinnamic acid derivative 3i Lipoxygenase inhibition7.4[16]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite (NO₂⁻), in cell culture supernatants.[17][18][19]

Principle: The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the nitrite concentration.

Procedure:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound derivatives for a specified time (e.g., 1 hour). Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatants with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often mediated through their interaction with and modulation of key cellular signaling pathways. The NF-κB and MAPK pathways are two of the most prominent pathways implicated in the effects of these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Cinnamaldehyde, a related compound, has been shown to inhibit the activation of NF-κB.[7] This inhibition can occur through the suppression of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the IκBα inhibitory protein. As a result, the NF-κB dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kappaB_Pathway NF-κB Signaling Pathway and Inhibition by this compound Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) MyD88->IKK_complex Activation IkBa_NFkB IκBα NF-κB (p50/p65) IKK_complex->IkBa_NFkB Phosphorylation IkBa_p p-IκBα NF-κB (p50/p65) Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) IkBa_p->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Transcription This compound This compound Derivatives This compound->IKK_complex Inhibition

Caption: NF-κB signaling and its inhibition by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cascade of protein kinases that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This pathway consists of three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Some studies suggest that cinnamaldehyde and its derivatives can modulate the MAPK pathway by inhibiting the phosphorylation of ERK, JNK, and p38, thereby influencing cell fate.[15][20][21]

MAPK_Pathway MAPK Signaling Pathway and Modulation by this compound Derivatives Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK1_2->Transcription_Factors JNK JNK MKK4_7->JNK Phosphorylation JNK->Transcription_Factors p38 p38 MKK3_6->p38 Phosphorylation p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response This compound This compound Derivatives This compound->MEK1_2 Inhibition This compound->MKK4_7 This compound->MKK3_6

Caption: MAPK signaling and its modulation by this compound derivatives.

General Experimental Workflow for Screening

The discovery and evaluation of new bioactive this compound derivatives typically follow a structured experimental workflow. This workflow begins with the synthesis or acquisition of the compounds and progresses through a series of in vitro assays to determine their biological activities.

Experimental_Workflow General Workflow for Screening this compound Derivatives Synthesis Compound Synthesis / Acquisition Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Single High Concentration) Characterization->Primary_Screening Dose_Response Dose-Response Assays (IC₅₀ / MIC Determination) Primary_Screening->Dose_Response Active Compounds Anticancer Anticancer Assays (MTT, Apoptosis) Dose_Response->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Dose_Response->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (Griess, ELISA) Dose_Response->Anti_inflammatory Mechanism Mechanism of Action Studies (Western Blot, qPCR) Anticancer->Mechanism Antimicrobial->Mechanism Anti_inflammatory->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A typical experimental workflow for biological activity screening.

Conclusion

This compound derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is supported by a growing body of scientific evidence. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of these fascinating molecules. Further research into the structure-activity relationships and the precise molecular mechanisms of action of this compound derivatives will be crucial for the development of novel and effective therapeutic agents.

References

Cinnamonitrile: A Toxicological Profile for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cinnamonitrile, an organic compound with a characteristic spicy aroma, is utilized in various industrial applications, including as a fragrance ingredient. While its aromatic properties are well-known, a thorough understanding of its toxicological profile is paramount for ensuring the safety of laboratory personnel and researchers. This technical guide provides a comprehensive overview of the known toxicological data for this compound, detailing experimental methodologies and presenting quantitative data for risk assessment in a laboratory setting.

Hazard Identification and Classification

This compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1] It is essential to handle this compound with appropriate personal protective equipment and to be aware of its potential health effects.

Acute Toxicity

Acute toxicity studies provide information on the adverse effects that may occur after a single exposure to a substance. For this compound, the following data has been reported:

Table 1: Acute Toxicity of this compound

Route of ExposureTest SpeciesLD50 (Lethal Dose, 50%)Reference
OralRat275 mg/kg[2][3]
OralRat4.15 g/kg (4150 mg/kg)[4][5]
DermalRabbit> 5 g/kg (>5000 mg/kg)[4][5]
IntravenousRabbit20.3 mg/kg (death in 10 min)[4][5]

Note: The significant discrepancy in the reported oral LD50 values in rats (275 mg/kg vs. 4150 mg/kg) highlights the importance of consulting multiple sources and understanding the specific experimental conditions under which these values were determined.

Irritation and Sensitization

Skin and Eye Irritation

Prolonged dermal contact with this compound may lead to redness or mild burns.[4] Inhalation of its vapors can cause irritation to the respiratory system, with symptoms including coughing and shortness of breath.[4]

Skin Sensitization

This compound has been identified as a potential skin sensitizer.[6] This means that repeated or prolonged contact may elicit an allergic reaction in susceptible individuals.[6] The Research Institute for Fragrance Materials (RIFM) has established a No Expected Sensitization Induction Level (NESIL) of 1000 μg/cm² for this compound.[7]

Genotoxicity

A comprehensive battery of genotoxicity tests has been conducted on this compound, and the available data indicates that it is not genotoxic.[7] These studies are crucial for assessing the potential of a substance to cause genetic mutations, which can be a precursor to cancer.

Table 2: Summary of Genotoxicity Studies for this compound

AssayTest SystemOECD GuidelineResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium and Escherichia coliOECD TG 471Negative[7]
In Vitro Micronucleus TestChinese hamster lung (V79) cellsOECD TG 487Positive (in p53-deficient cells)[7]
In Vivo Micronucleus TestNMRI miceOECD TG 474Negative[7]
BlueScreen AssayHuman cell-basedN/ANegative for genotoxicity and cytotoxicity[7]

While an in vitro micronucleus test showed a positive result, this was attributed to the p53-deficient nature of the cell line used.[7] A subsequent in vivo micronucleus test, which is more representative of a whole-organism response, was negative, confirming the non-genotoxic profile of this compound.[7]

Experimental Protocols: Genotoxicity Assays

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis Bacterial Strains Bacterial Strains Plate Incorporation Plate Incorporation Method Bacterial Strains->Plate Incorporation Pre-incubation Pre-incubation Method Bacterial Strains->Pre-incubation Test Substance Test Substance Test Substance->Plate Incorporation Test Substance->Pre-incubation S9 Mix S9 Mix (Metabolic Activation) S9 Mix->Plate Incorporation S9 Mix->Pre-incubation Incubation Incubate plates (37°C, 48-72h) Plate Incorporation->Incubation Pre-incubation->Incubation Colony Counting Count Revertant Colonies Incubation->Colony Counting Data Analysis Compare to Control Colony Counting->Data Analysis

Workflow for the Bacterial Reverse Mutation (Ames) Test.

This test identifies substances that cause damage to chromosomes or the mitotic apparatus in cultured mammalian cells.

cluster_prep Preparation cluster_exp Treatment & Harvest cluster_analysis Analysis Cell Culture Mammalian Cell Culture (e.g., CHO, Lymphocytes) Treatment Treat cells with Test Substance (+/- S9) Cell Culture->Treatment Test Substance Test Substance Test Substance->Treatment S9 Mix S9 Mix (Metabolic Activation) S9 Mix->Treatment Cytokinesis Block Add Cytochalasin B Treatment->Cytokinesis Block Harvest Harvest and Fix Cells Cytokinesis Block->Harvest Slide Prep Prepare Slides Harvest->Slide Prep Microscopy Microscopic Analysis Slide Prep->Microscopy Scoring Score Micronuclei in Binucleated Cells Microscopy->Scoring

Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Chronic Toxicity, Carcinogenicity, and Reproductive and Developmental Toxicity

Currently, there is a lack of publicly available data from specific long-term chronic toxicity, carcinogenicity, and reproductive and developmental toxicity studies on this compound. The Research Institute for Fragrance Materials (RIFM) has evaluated repeated dose and reproductive toxicity using the Threshold of Toxicological Concern (TTC) approach.[7] The TTC is a risk assessment tool used to estimate a conservative exposure level for chemicals with limited toxicological data. Based on this approach, the exposure to cinnamyl nitrile is below the TTC for these endpoints.[7]

There is insufficient evidence to classify this compound as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the U.S. National Toxicology Program (NTP).[4]

Metabolism and Toxicokinetics

Given the structural similarity to cinnamaldehyde and cinnamic acid, it is plausible that this compound undergoes hydrolysis to cinnamic acid, which is then further metabolized. However, without specific studies on this compound, this remains speculative.

Laboratory Safety and Handling

Given the toxicological profile of this compound, the following safety precautions are recommended for laboratory handling:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber).

    • Respiratory Protection: If working outside a fume hood or with the potential for aerosol generation, use a respirator with an appropriate organic vapor cartridge.

  • Hygiene Practices: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4]

Conclusion

This compound is a compound with moderate acute oral toxicity and is a potential skin sensitizer. The available data strongly indicates that it is not genotoxic. However, significant data gaps exist regarding its chronic toxicity, carcinogenicity, reproductive and developmental toxicity, and its metabolic fate. The current risk assessments for repeated dose and reproductive toxicity rely on the conservative Threshold of Toxicological Concern approach.

For laboratory safety, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure. Further research into the long-term health effects and metabolic pathways of this compound would provide a more complete understanding of its toxicological profile and allow for a more refined risk assessment.

References

Methodological & Application

Synthesis of Cinnamonitrile from Cinnamaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of cinnamonitrile from cinnamaldehyde. The following sections offer a comparative overview of different synthetic strategies and provide step-by-step instructions for reproducible outcomes.

This compound, an organic compound with a characteristic spicy aroma, is a valuable intermediate in the synthesis of various pharmaceuticals, fragrances, and agrochemicals. Its synthesis from readily available cinnamaldehyde is a common transformation in organic chemistry. This document outlines two primary methodologies: a traditional two-step synthesis involving the formation of an oxime intermediate followed by dehydration, and a modern one-pot synthesis utilizing microwave irradiation for rapid and efficient conversion.

Comparative Data of Synthetic Protocols

The choice of synthetic route can significantly impact reaction time, yield, and overall efficiency. The following table summarizes the key quantitative data for the two protocols detailed in this document.

ParameterProtocol 1: Two-Step SynthesisProtocol 2: One-Pot Microwave-Assisted Synthesis
Reaction Time Step 1: 1-3 hours; Step 2: 1-1.5 hours2 minutes
Overall Yield 88-93%91%
Key Reagents Cinnamaldehyde, Hydroxylamine HCl, Na2CO3, Acetic AnhydrideCinnamaldehyde, Hydroxylamine HCl, NaHCO3
Energy Source Conventional Heating (Water Bath/Heating Mantle)Microwave Irradiation (560 W)
Purification Filtration and Vacuum DistillationFiltration and Column Chromatography

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of this compound from cinnamaldehyde.

Protocol 1: Two-Step Synthesis via Cinnamaldehyde Oxime

This traditional and robust method involves the initial formation and isolation of cinnamaldehyde oxime, which is subsequently dehydrated to yield this compound. This approach allows for the purification of the intermediate, potentially leading to a higher purity final product.

Step 1: Synthesis of Cinnamaldehyde Oxime

Materials:

  • Cinnamaldehyde

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Anhydrous sodium carbonate (Na2CO3)

  • Ethanol or Methanol

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Hydroxylamine Solution: In a suitable flask, prepare a solution of hydroxylamine hydrochloride and anhydrous sodium carbonate in water.

  • Preparation of the Cinnamaldehyde Solution: In a separate reaction vessel equipped with a magnetic stirrer, dissolve cinnamaldehyde in ethanol or methanol.

  • Reaction: While stirring the cinnamaldehyde solution, slowly add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate dropwise. Maintain the reaction temperature below 28°C using an ice bath if necessary.

  • Stirring and Resting: After the addition is complete, continue to stir the mixture vigorously for a designated period (typically 1-3 hours) at room temperature to ensure the reaction goes to completion. Following stirring, allow the mixture to rest.

  • Precipitation: Pour the reaction mixture into ice-cold water to precipitate the cinnamaldehyde oxime as a white solid.

  • Isolation and Drying: Collect the white precipitate by filtration and wash it thoroughly with cold water. Dry the isolated cinnamaldehyde oxime, for instance, at 48-52°C for 6-8 hours, to obtain the intermediate for the next step.[1]

Step 2: Dehydration of Cinnamaldehyde Oxime to this compound

Materials:

  • Cinnamaldehyde oxime (from Step 1)

  • Acetic anhydride

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried cinnamaldehyde oxime.

  • Addition of Dehydrating Agent: Slowly add acetic anhydride to the cinnamaldehyde oxime. An excess of acetic anhydride (2 to 2.5 times the molar ratio of the oxime) is typically used.[1]

  • Dehydration Reaction: Heat the mixture to a temperature of 124-126°C and maintain it for 1 to 1.5 hours to effect dehydration.[1]

  • Cooling and Initial Purification: After the reaction is complete, cool the mixture. The excess acetic anhydride and the acetic acid formed during the reaction can be removed by vacuum distillation.

  • Final Purification: The crude this compound is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 130-132°C at 2064 Pa or 151.0°C at 5330 Pa) to yield the final product.[1] A high yield of 88-93% can be expected with this method.[1]

Protocol 2: One-Pot Microwave-Assisted Synthesis

This modern approach offers a rapid and efficient alternative to the traditional two-step method. By utilizing microwave irradiation, the synthesis of this compound from cinnamaldehyde and hydroxylamine hydrochloride can be achieved in a single step and in a fraction of the time.[2]

Materials:

  • Cinnamaldehyde

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Anhydrous sodium bicarbonate (NaHCO3)

  • Ether

  • Silica gel for chromatography

  • Benzene and Ethyl acetate (for chromatography)

Procedure:

  • Reactant Mixture: In a 25 mL Erlenmeyer flask suitable for microwave synthesis, thoroughly mix cinnamaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium bicarbonate (1 g).[2]

  • Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate the mixture at 560 W for 2 minutes.[2]

  • Extraction: After irradiation, allow the flask to cool to room temperature. Add 15 mL of ether to the reaction mixture.

  • Isolation: Filter off the solid catalyst (sodium bicarbonate and any unreacted reagents).

  • Purification: Evaporate the ether from the filtrate to obtain the crude product. Purify the residue by column chromatography on silica gel using a mixture of benzene and ethyl acetate (4:1) as the eluent to afford pure trans-cinnamonitrile.[2] This method has been reported to yield 91% of the final product.[2]

Visualizing the Workflow

To further clarify the experimental procedures, the following diagrams illustrate the workflows for both synthetic protocols.

G Protocol 1: Two-Step Synthesis cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration A Mix Cinnamaldehyde in Ethanol/Methanol C Slowly Add (B) to (A) with Stirring A->C B Prepare Aqueous Solution of NH2OH·HCl and Na2CO3 B->C D Stir at Room Temp (1-3h) C->D E Pour into Ice Water (Precipitation) D->E F Filter and Wash with Cold Water E->F G Dry the Solid (Cinnamaldehyde Oxime) F->G H Place Dried Oxime in Reaction Flask G->H Isolated Oxime I Add Acetic Anhydride H->I J Heat to 124-126°C (1-1.5h) I->J K Cool the Mixture J->K L Vacuum Distillation (Remove Acetic Anhydride/Acid) K->L M Vacuum Distillation (Purify this compound) L->M

Caption: Workflow for the two-step synthesis of this compound.

G Protocol 2: One-Pot Microwave-Assisted Synthesis A Mix Cinnamaldehyde, NH2OH·HCl, and NaHCO3 in a Flask B Microwave Irradiation (560W, 2 min) A->B C Cool to Room Temperature B->C D Add Ether C->D E Filter off Solids D->E F Evaporate Ether E->F G Purify by Column Chromatography F->G H Pure this compound G->H

Caption: Workflow for the one-pot microwave-assisted synthesis.

References

Application Notes and Protocols for the Aldol-like Condensation of Benzaldehyde with Acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol-like condensation of benzaldehyde with acetonitrile is a classic and efficient method for the formation of a carbon-carbon double bond, yielding cinnamonitrile (3-phenyl-2-propenenitrile). This reaction is a variation of the Knoevenagel condensation and proceeds via a base-catalyzed mechanism. This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights for this important transformation.

Reaction and Mechanism

The overall reaction involves the condensation of benzaldehyde and acetonitrile in the presence of a base to form this compound and water.

Reaction Scheme:

The reaction is typically catalyzed by strong bases such as potassium hydroxide or sodium ethoxide.[2][3] The mechanism proceeds through the following key steps:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from acetonitrile to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a proton source (e.g., the solvent) to yield a β-hydroxynitrile (aldol adduct).

  • Dehydration: Under the reaction conditions, the β-hydroxynitrile readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated product, this compound. The final elimination of the hydroxide ion is often the rate-limiting step in this type of condensation.[4][5]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and related compounds under various reaction conditions.

Table 1: Synthesis of this compound via Aldol-like Condensation

CatalystBase ConcentrationSolventTemperatureReaction TimeYield (%)Reference
Potassium Hydroxide0.5 molAcetonitrileReflux10 min31-45[3]
Potassium Hydroxide0.5 molAcetonitrile (dilute)RefluxNot Specifiedup to 80-85[3]

Table 2: Base-Catalyzed Condensation of Benzaldehyde with Benzyl Cyanide (for comparison)

CatalystBase ConcentrationSolventTemperatureReaction TimeYield (%)Reference
Sodium EthoxideCatalyticEthanolNot SpecifiedNot Specified87-97[2]
Sodium Hydroxide40% solutionEthanolNot SpecifiedNot Specified70-82[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Hydroxide

This protocol is adapted from a procedure in Organic Syntheses.[3][6]

Materials:

  • Benzaldehyde (53 g, 0.5 mol)

  • Acetonitrile (500 mL total)

  • Potassium hydroxide pellets (33 g, 0.5 mol)

  • Cracked ice

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 1-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Addition funnel

  • Steam distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: Equip a 1-L, three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Initial Charge: Add potassium hydroxide pellets (33 g, 0.5 mol) and 400 mL of acetonitrile to the flask.

  • Heating: Bring the mixture to reflux under a nitrogen atmosphere with stirring.

  • Addition of Benzaldehyde: Prepare a solution of benzaldehyde (53 g, 0.5 mol) in 100 mL of acetonitrile. Add this solution in a steady stream over 1-2 minutes to the refluxing mixture.

  • Reaction: Continue stirring at reflux for 10 minutes after the addition is complete.

  • Quenching: Pour the hot reaction mixture onto 500 g of cracked ice in a large beaker.

  • Work-up (Steam Distillation): After cooling, transfer the two-phase mixture to a suitable flask and perform a steam distillation.

  • Extraction: Transfer the distillate to a separatory funnel. Separate the aqueous layer and extract it twice with 500-mL portions of diethyl ether.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the ether under reduced pressure to yield this compound as a pale-yellow oil.

  • Yield: The expected yield is 20–29 g (31–45%). The E/Z isomer ratio is approximately 5.5.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration Acetonitrile CH₃-C≡N Carbanion ⁻CH₂-C≡N Acetonitrile->Carbanion + ⁻OH Base ⁻OH Water H₂O Benzaldehyde C₆H₅-CHO Alkoxide C₆H₅-CH(O⁻)-CH₂-C≡N Benzaldehyde->Alkoxide + ⁻CH₂-C≡N Alkoxide_2 C₆H₅-CH(O⁻)-CH₂-C≡N Carbanion_2 ⁻CH₂-C≡N Hydroxynitrile C₆H₅-CH(OH)-CH₂-C≡N Alkoxide_2->Hydroxynitrile + H₂O Hydroxynitrile_2 C₆H₅-CH(OH)-CH₂-C≡N Water_2 H₂O This compound C₆H₅-CH=CH-C≡N Hydroxynitrile_2->this compound - H₂O (Base-catalyzed) Base_2 ⁻OH Water_3 H₂O Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Charge flask with KOH and Acetonitrile B Heat to reflux under N₂ A->B C Add Benzaldehyde in Acetonitrile B->C D Stir at reflux for 10 min C->D E Pour reaction mixture onto ice D->E F Steam Distillation E->F G Extract distillate with Diethyl Ether F->G H Dry organic layer with Na₂SO₄ G->H I Evaporate solvent H->I J This compound (pale-yellow oil) I->J

References

Application Notes and Protocols: Dehydration of Cinnamic Acid Amide to Cinnamonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is prized for its unique chemical structure that allows for a variety of chemical transformations. The dehydration of cinnamic acid amide (cinnamamide) represents a direct and efficient route to this valuable nitrile. This application note provides detailed protocols and quantitative data for the synthesis of this compound from cinnamamide, targeting researchers, scientists, and professionals in drug development. The methodologies discussed focus on common laboratory-scale dehydrating agents and catalytic systems, offering a comparative overview of reaction conditions and yields.

Quantitative Data Summary

The following table summarizes quantitative data for different methods of converting cinnamic acid derivatives to this compound or related dehydration reactions of amides. It is important to note that direct, side-by-side comparative studies for the dehydration of cinnamamide are not extensively documented in a single source. Therefore, the data presented is a compilation from various sources, including analogous reactions, to provide a comprehensive overview.

Dehydrating Agent / CatalystSubstrateSolventTemperature (°C)Reaction TimeYield (%)Reference
Thionyl Chloride (SOCl₂)BenzamideNot specified60 - 651 hourHigh (not specified)[1]
Phosphorus Pentoxide (P₂O₅)General AmidesNot specifiedNot specifiedNot specifiedNot specified
Acetic AnhydrideCinnamaldehyde OximeNot specifiedNot specifiedNot specifiedNot specified[2]
Copper(II) AcetateN-Boc-L-prolinal oximeAcetonitrile-20 to 704 hours (at 70°C)92[3]
ZnBr₂ / T3P / PMHSGeneral Aromatic AmidesNot specifiedNot specifiedNot specifiedHigh[4]
Silver Acetate / CatalystAcrylonitrile & Aryl TinGlacial Acetic Acid605 hours74[5]

Experimental Protocols

The following protocols provide detailed methodologies for the dehydration of cinnamic acid amide.

Protocol 1: Dehydration using Thionyl Chloride

This protocol is a representative procedure based on the general method for dehydrating primary amides using thionyl chloride.

Materials:

  • trans-Cinnamic acid amide (cinnamamide)

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or other inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap (for HCl and SO₂ gases)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-cinnamic acid amide (1.0 eq). Suspend the amide in an anhydrous inert solvent such as toluene.

  • Addition of Reagents: To this suspension, add a catalytic amount of anhydrous DMF. Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise at room temperature. The addition is exothermic and will generate HCl and SO₂ gases, which should be vented through a trap.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 50-90°C) and maintain for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture over crushed ice or into cold water to quench the excess thionyl chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure trans-cinnamonitrile.

Protocol 2: Dehydration using Phosphorus Pentoxide

This protocol is based on the general principle of using phosphorus pentoxide as a powerful dehydrating agent.

Materials:

  • trans-Cinnamic acid amide (cinnamamide)

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous, high-boiling inert solvent (e.g., xylene or decalin)

  • Sand or glass beads

  • Distillation apparatus

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: In a dry round-bottom flask, thoroughly mix trans-cinnamic acid amide (1.0 eq) with phosphorus pentoxide (0.5 - 1.0 eq). Adding sand or glass beads can help with stirring the viscous mixture.

  • Reaction: Heat the mixture gently under vacuum. The this compound product will form and can be directly distilled from the reaction mixture as it is formed.

  • Purification: The collected distillate is typically of high purity. If necessary, it can be redistilled under reduced pressure to achieve higher purity.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from cinnamic acid amide, followed by workup and purification.

Dehydration_Workflow start Start: trans-Cinnamic Acid Amide reaction Dehydration Reaction - Dehydrating Agent (e.g., SOCl₂, P₂O₅) - Inert Solvent - Heat start->reaction quench Quenching (e.g., with water/ice) reaction->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extraction wash Washing Steps - Water - Sat. NaHCO₃ - Brine extraction->wash drying Drying (e.g., MgSO₄) wash->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification - Vacuum Distillation or - Column Chromatography concentration->purification end End Product: pure trans-Cinnamonitrile purification->end

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The dehydration of cinnamic acid amide to this compound is a fundamental transformation that can be achieved through various methods. While classical dehydrating agents like thionyl chloride and phosphorus pentoxide are effective, modern catalytic approaches are continually being developed to offer milder reaction conditions and improved sustainability. The choice of method will depend on factors such as scale, available reagents, and the desired purity of the final product. The protocols and data provided herein serve as a valuable resource for researchers engaged in the synthesis of this compound and its derivatives for applications in drug discovery and development.

References

Cinnamonitrile: A Versatile Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cinnamonitrile, an organic compound derived from cinnamic acid, has emerged as a valuable and versatile building block in the landscape of pharmaceutical synthesis.[1][2] Its unique chemical structure, featuring a phenyl group, a conjugated double bond, and a nitrile moiety, provides a reactive platform for the construction of a diverse array of heterocyclic compounds and other molecular architectures with significant therapeutic potential.[3] These derivatives have shown promise as anticancer, anti-inflammatory, and analgesic agents.[1][2][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. It is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial precursor for the synthesis of various pharmacologically active molecules. Its reactivity allows for its incorporation into a range of heterocyclic systems, which are foundational to many drug classes.

  • Anticancer Agents: this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] The α,β-unsaturated nitrile structure is a key pharmacophore that can participate in Michael addition reactions with biological nucleophiles, potentially inhibiting the growth of cancer cells.[5] Furthermore, this compound is a key starting material for the synthesis of substituted pyridines and pyrans, scaffolds present in numerous anticancer drugs.

  • Anti-inflammatory Drugs: The anti-inflammatory potential of this compound derivatives is an active area of research.[4] By serving as a template for the synthesis of novel compounds, this compound contributes to the development of molecules that may modulate inflammatory pathways, such as the NF-κB signaling cascade.

  • Analgesics: The structural framework of this compound can be found within certain classes of analgesic compounds.[1] Its utility as a synthetic intermediate allows for the generation of libraries of compounds for screening and optimization of pain-relieving properties.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol details the synthesis of this compound from benzaldehyde and acetonitrile, a classic example of the Knoevenagel condensation.

Reaction Scheme:

Materials:

  • Benzaldehyde

  • Acetonitrile

  • Sodium ethoxide (or other suitable base)

  • Ethanol (solvent)

  • Hydrochloric acid (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add acetonitrile (1.2 eq) dropwise at room temperature.

  • Following the addition of acetonitrile, add benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)
Benzaldehyde106.121.0-
Acetonitrile41.051.2-
This compound129.16-70-85

Note: Yields are representative and can vary based on reaction scale and purification method.

Protocol 2: Synthesis of 2-Amino-4-phenyl-4H-pyran-3-carbonitrile Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of substituted pyran derivatives from an aromatic aldehyde (e.g., benzaldehyde), malononitrile, and a β-ketoester, showcasing the utility of this compound precursors in generating heterocyclic scaffolds.

Reaction Scheme:

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate (or other β-ketoester)

  • Piperidine (or other basic catalyst)

  • Ethanol (solvent)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Quantitative Data Summary:

Starting MaterialMolar RatioProductYield (%)Melting Point (°C)
Benzaldehyde1.02-Amino-5-ethoxycarbonyl-4-phenyl-4H-pyran-3-carbonitrile85-95Varies with substituents
Malononitrile1.0
Ethyl Acetoacetate1.0
Protocol 3: Synthesis of Substituted Pyridine Derivatives from this compound

This protocol outlines the synthesis of 2-amino-6-substituted-4-phenylnicotinonitrile from this compound and a suitable active methylene compound.

Reaction Scheme:

Materials:

  • This compound

  • Malononitrile

  • Sodium ethoxide (or other suitable base)

  • Ethanol (solvent)

  • Nitric acid (for oxidation, optional)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.

  • Add this compound (1.0 eq) and malononitrile (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The intermediate dihydropyridine may precipitate and can be isolated.

  • For oxidation to the pyridine, the reaction mixture (or the isolated dihydropyridine) can be treated with a suitable oxidizing agent, such as nitric acid in acetic acid, or simply exposed to air over a prolonged period.

  • After oxidation is complete, neutralize the reaction mixture and extract the product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary:

Starting MaterialMolar RatioProductYield (%)
This compound1.02-Amino-4-phenylnicotinonitrile-3,5-dicarbonitrile60-75
Malononitrile1.0

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound-derived compounds are often attributed to their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6] Several anticancer compounds derived from structures related to this compound have been shown to inhibit this pathway.[7]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CinnamonitrileDerivative This compound Derivative CinnamonitrileDerivative->PI3K inhibits CinnamonitrileDerivative->Akt inhibits CinnamonitrileDerivative->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation.[4] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression CinnamonitrileDerivative This compound Derivative CinnamonitrileDerivative->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow for Synthesis and Screening

A typical workflow for the synthesis and screening of a library of this compound derivatives is outlined below.

experimental_workflow start This compound Precursors synthesis Combinatorial Synthesis start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening In vitro Screening (e.g., MTT assay) purification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt end Preclinical Development lead_opt->end

Caption: General workflow for drug discovery using this compound.

References

Cinnamonitrile: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamonitrile, an organic compound with the formula C₉H₇N, is a valuable and versatile building block in organic synthesis.[1][2] Its structure, featuring a phenyl group conjugated with an acrylonitrile moiety, provides multiple reactive sites, making it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond for nucleophilic attack, primarily through Michael additions, which often serve as the key step in the synthesis of diverse and complex molecular architectures.[3] These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyridines, pyrans, and thiophenes.

Key Applications of this compound in Heterocyclic Synthesis

This compound is extensively utilized as a starting material for the synthesis of various heterocycles. Its reactivity allows for the construction of six-membered rings like pyridines and pyrans, as well as five-membered rings such as thiophenes, often through multicomponent reactions that offer high atom economy and efficiency.

Synthesis of Polysubstituted Pyridines

Polysubstituted pyridines are a critical class of compounds in the pharmaceutical industry. This compound serves as an excellent precursor for the synthesis of 2-amino-3-cyanopyridine derivatives through a multicomponent reaction with ketones, malononitrile, and ammonium acetate.[4] This one-pot synthesis is highly efficient and provides access to a diverse range of substituted pyridines.

Synthesis of Functionalized 4H-Pyrans

Functionalized 4H-pyrans are another important class of heterocycles with diverse biological activities.[5] The synthesis of these compounds can be readily achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and a β-dicarbonyl compound, where this compound can be formed in situ or used as a Michael acceptor.[6] The reaction typically proceeds via a Michael addition followed by an intramolecular cyclization.

The Gewald Reaction for Thiophene Synthesis

The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes.[7][8] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[9] While this compound itself is not a direct starting material in the classical Gewald reaction, the principles of this reaction, particularly the condensation and cyclization involving a nitrile group, are relevant to the broader reactivity patterns of α,β-unsaturated nitriles. The reaction of this compound with sulfur and an active methylene compound can lead to thiophene derivatives.

Experimental Protocols and Data

Synthesis of 2-Amino-4,6-diphenylnicotinonitrile (A Pyridine Derivative)

This protocol describes the synthesis of a polysubstituted pyridine derivative from a chalcone (an α,β-unsaturated ketone), which can be synthesized from benzaldehyde, a close structural relative of this compound. The second step, the cyclization with malononitrile, is analogous to reactions involving this compound.

Reaction Scheme:

Step 1: Synthesis of Chalcone Benzaldehyde + Acetophenone → 1,3-Diphenylprop-2-en-1-one (Chalcone)

Step 2: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile 1,3-Diphenylprop-2-en-1-one + Malononitrile + Ammonium Acetate → 2-Amino-4,6-diphenylnicotinonitrile

Quantitative Data for Pyridine Synthesis

Reactant 1Reactant 2Reactant 3Catalyst/SolventReaction TimeTemperatureYield (%)Reference
1,3-Diphenylprop-2-en-1-oneMalononitrileAmmonium AcetateIonic Liquid (EAN)2.0 h60 °C90[10]
3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-oneMalononitrileAmmonium AcetateIonic Liquid (EAN)2.0 h60 °C90[10]

Detailed Experimental Protocol: [10]

  • A mixture of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (1 mmol, 0.238 g), malononitrile (1 mmol, 0.066 g), and ammonium acetate (8 mmol) in the ionic liquid ethylammonium nitrate (EAN) is stirred at 60 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2 hours), the reaction mixture is cooled to room temperature.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent to afford the desired 2-amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile.

Logical Workflow for Pyridine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Chalcone Chalcone Reaction_Vessel Reaction in Ionic Liquid (EAN) 60 °C, 2h Chalcone->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Recrystallization Extraction->Purification Product 2-Amino-3-cyanopyridine Derivative Purification->Product

Caption: Workflow for the synthesis of a 2-amino-3-cyanopyridine derivative.

Synthesis of 2-Amino-4H-pyran-3-carbonitriles

This protocol outlines a one-pot, three-component synthesis of functionalized 4H-pyrans.

Reaction Scheme:

Aromatic Aldehyde + Malononitrile + Methyl Acetoacetate → 2-Amino-4H-pyran-3-carbonitrile derivative

Quantitative Data for 4H-Pyran Synthesis

Aromatic AldehydeActive Methylene CompoundCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzaldehydeMethyl AcetoacetateNone specifiedEthanolNot specifiedReflux68[11]
4-MethoxybenzaldehydeMethyl AcetoacetateNone specifiedEthanolNot specifiedReflux81[11]

Detailed Experimental Protocol: [11]

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and methyl acetoacetate (1 mmol) in ethanol (10 mL) is prepared.

  • A catalytic amount of a base (e.g., piperidine or K₂CO₃) is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated under reflux, with the progress monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the 2-amino-4H-pyran-3-carbonitrile derivative.

  • If necessary, the product can be further purified by recrystallization.

Reaction Mechanism for 4H-Pyran Synthesis

G cluster_reactants Reactants Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Active_Methylene Active Methylene Compound Michael_Addition Michael Addition Active_Methylene->Michael_Addition Michael_Acceptor Michael Acceptor (α,β-unsaturated nitrile) Knoevenagel->Michael_Acceptor Michael_Acceptor->Michael_Addition Intermediate Acyclic Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 4H-Pyran Cyclization->Product

Caption: Mechanism for the three-component synthesis of 4H-pyrans.

Gewald Reaction for the Synthesis of 2-Aminothiophenes

This protocol describes a general procedure for the Gewald reaction.

Reaction Scheme:

Ketone/Aldehyde + α-Cyanoester + Elemental Sulfur → 2-Aminothiophene Derivative

Quantitative Data for Gewald Reaction

Ketoneα-Cyano CompoundBaseSolventReaction TimeTemperatureYield (%)Reference
CyclohexanoneEthyl CyanoacetateDiethylamineEthanolNot specifiedNot specified65[9]
AcetoneCyanoacetone sodium saltNot specifiedNot specifiedNot specifiedNot specifiedNot specified[7]

Detailed Experimental Protocol: [9]

  • To a stirred solution of the ketone (e.g., cyclohexanone, 0.1 mol) and the α-cyanoester (e.g., ethyl cyanoacetate, 0.1 mol) in ethanol (50 mL), elemental sulfur (0.1 mol) is added.

  • A catalytic amount of a base (e.g., diethylamine) is added dropwise to the mixture.

  • The reaction is stirred at room temperature or gently heated, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the 2-aminothiophene derivative.

Workflow for the Gewald Reaction

G cluster_reactants Starting Materials cluster_process Reaction & Work-up Ketone Ketone/ Aldehyde Condensation Knoevenagel Condensation Ketone->Condensation Cyanoester α-Cyanoester Cyanoester->Condensation Sulfur Sulfur Cyclization Addition of Sulfur & Cyclization Sulfur->Cyclization Condensation->Cyclization Workup Precipitation & Filtration Cyclization->Workup Product 2-Aminothiophene Workup->Product

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Conclusion

This compound and its related α,β-unsaturated nitrile structures are undeniably powerful and versatile building blocks in the field of organic synthesis. The protocols and data presented herein demonstrate their utility in constructing medicinally relevant heterocyclic scaffolds such as pyridines, pyrans, and thiophenes. The multicomponent nature of many of these reactions provides an efficient, atom-economical, and straightforward route to complex molecules, making this compound a continued focus for innovation in synthetic and medicinal chemistry. Researchers and drug development professionals can leverage these methodologies to create novel compounds with potential therapeutic applications.

References

Application of Cinnamonitrile in Agrochemical Formulations: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamonitrile, an organic compound derived from cinnamic acid, is emerging as a versatile active ingredient in the agrochemical sector. With its demonstrated efficacy against a range of agricultural pests, including nematodes, fungi, and insects, it presents a promising alternative to conventional synthetic pesticides. Its use in agrochemical formulations is driven by a need for more environmentally benign and effective pest management solutions.[1][2] This document provides detailed application notes and protocols for the use of this compound in agrochemical formulations, targeted at researchers, scientists, and drug development professionals in the agricultural sciences.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of stable and effective agrochemical formulations.

PropertyValueReference
Synonyms 3-Phenylacrylonitrile, Styryl cyanide[2]
CAS Number 1885-38-7[2]
Molecular Formula C₉H₇N[2]
Molecular Weight 129.16 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 259 - 261 °C[2]
Density 1.03 g/mL[2]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.[1]

Agrochemical Applications and Efficacy

This compound has demonstrated a spectrum of bioactivity against various agricultural pests. The following tables summarize the available quantitative data on its efficacy.

Nematicidal Activity

This compound has shown potent activity against plant-parasitic nematodes, a significant cause of crop loss worldwide.

Target OrganismBioassay TypeEfficacy (LC₅₀)Exposure TimeReference
Bursaphelenchus xylophilus (Pinewood nematode)Direct Contact0.224 - 0.502 mg/mL24 hours[1]
Fungicidal Activity

While specific EC₅₀ values for this compound against a wide range of phytopathogenic fungi are not extensively documented in the reviewed literature, the broader class of cinnamon-derived compounds, including cinnamaldehyde, has shown significant antifungal properties. The primary mechanism is believed to be the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[3][4][5] Further research is needed to quantify the specific efficacy of this compound against key plant pathogens.

Insecticidal Activity
Herbicidal Activity

Cinnamon-derived compounds have been investigated for their herbicidal properties, with some studies indicating inhibitory effects on seed germination and plant growth.[2][9][10] However, quantitative data, such as GR₅₀ (50% growth reduction) values, for this compound against common weed species are not well-documented in the available literature.

Agrochemical Formulations

The formulation of an active ingredient is critical for its effective application and performance in an agricultural setting. This compound, being a liquid that is slightly soluble in water, is well-suited for formulation as an Emulsifiable Concentrate (EC) or a Wettable Powder (WP).

Emulsifiable Concentrate (EC) Formulation

An EC is a liquid formulation where the active ingredient is dissolved in a water-immiscible organic solvent along with emulsifiers. When diluted with water, it forms a stable oil-in-water emulsion for spraying.[9][11][12][13]

Protocol for Preparation of a this compound EC Formulation (General Template)

  • Solvent Selection: Choose a suitable water-immiscible organic solvent that effectively dissolves this compound. Examples include aromatic hydrocarbons (e.g., xylene, solvent naphtha) or vegetable oil-based solvents.

  • Emulsifier Selection: Select a blend of emulsifiers to ensure the spontaneous formation of a stable emulsion upon dilution with water. A combination of a non-ionic surfactant (e.g., alcohol ethoxylate) and an anionic surfactant (e.g., calcium dodecylbenzenesulfonate) is often effective.

  • Preparation: a. In a suitable vessel, dissolve the desired concentration of this compound (e.g., 10-50% w/v) in the selected solvent. b. Add the emulsifier blend (typically 5-15% w/v) to the this compound-solvent mixture. c. Stir the mixture until a homogenous solution is obtained.

  • Quality Control: a. Emulsion Stability Test: Dilute a sample of the EC formulation in water at the intended application rate. The resulting emulsion should remain stable with minimal separation or creaming for at least 2 hours. b. Storage Stability: Store the EC formulation at various temperatures (e.g., 0°C and 50°C) for a specified period to assess its physical and chemical stability.

Wettable Powder (WP) Formulation

A WP is a dry formulation in which the active ingredient is absorbed onto an inert carrier, along with wetting and dispersing agents. It is mixed with water to form a suspension for spraying.[13][14][15][16]

Protocol for Preparation of a this compound WP Formulation (General Template)

  • Carrier Selection: Choose a porous, inert carrier with good absorption capacity, such as silica, diatomaceous earth, or kaolin clay.

  • Wetting and Dispersing Agent Selection: Select a wetting agent (e.g., sodium lauryl sulfate) to facilitate the wetting of the powder in water and a dispersing agent (e.g., lignosulfonate) to prevent the agglomeration of particles in the suspension.

  • Preparation: a. Impregnate the inert carrier with a solution of this compound in a volatile solvent. b. Evaporate the solvent to leave the this compound adsorbed onto the carrier. c. Add the wetting and dispersing agents to the impregnated carrier. d. Mill the mixture to a fine powder to ensure good suspensibility.

  • Quality Control: a. Suspensibility Test: Measure the ability of the WP to remain suspended in water over time. A high suspensibility is crucial for uniform application. b. Wettability Test: Determine the time it takes for the powder to become completely wet when added to water.

Experimental Protocols for Efficacy Testing

The following protocols are adapted from established methodologies and can be used to evaluate the efficacy of this compound formulations.

Nematicidal Activity Bioassay (Adapted for Meloidogyne spp.)

This protocol describes an in-vitro assay to determine the nematicidal activity of this compound against root-knot nematodes (Meloidogyne spp.).

  • Nematode Culture and Egg Extraction: a. Culture Meloidogyne spp. on susceptible host plants (e.g., tomato, Solanum lycopersicum). b. Extract eggs from infected roots using a sodium hypochlorite solution. c. Hatch second-stage juveniles (J2) from the eggs in a Baermann funnel.

  • Bioassay Procedure: a. Prepare a series of dilutions of the this compound formulation in sterile water. b. In a 96-well microtiter plate, add 100 µL of each dilution to the wells. Include a water control. c. Add approximately 50-100 J2 nematodes in a 10 µL suspension to each well. d. Incubate the plates at 25-28°C. e. After 24, 48, and 72 hours, observe the nematodes under an inverted microscope. f. Count the number of dead (immotile and straight) and live (motile or S-shaped) nematodes.

  • Data Analysis: a. Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. b. Determine the LC₅₀ value using probit analysis.

In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol outlines a method to assess the fungicidal activity of this compound against various phytopathogenic fungi.[17]

  • Fungal Cultures: a. Obtain pure cultures of the target fungi (e.g., Fusarium oxysporum, Botrytis cinerea). b. Maintain the cultures on a suitable medium, such as Potato Dextrose Agar (PDA).

  • Assay Procedure: a. Prepare a stock solution of the this compound formulation. b. Prepare PDA medium and autoclave it. c. While the medium is still molten (around 45-50°C), add the this compound stock solution to achieve a range of final concentrations (e.g., 10, 50, 100, 200 ppm). Also prepare a control plate with no this compound. d. Pour the amended and control media into sterile Petri dishes. e. Once the media have solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate. f. Incubate the plates at the optimal temperature for the specific fungus. g. Measure the radial growth of the fungal colony daily until the control plate is fully covered.

  • Data Analysis: a. Calculate the percentage inhibition of mycelial growth for each concentration compared to the control. b. Determine the EC₅₀ value by plotting the percentage inhibition against the logarithm of the concentration.

Greenhouse Pot Trial for Herbicidal Activity (Post-emergence)

This protocol describes a greenhouse experiment to evaluate the post-emergence herbicidal efficacy of a this compound formulation.[18][19]

  • Plant Material and Growing Conditions: a. Select a range of weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a crop species for selectivity testing. b. Sow the seeds in pots filled with a standard potting mix and grow them in a greenhouse under controlled conditions (temperature, light, humidity).

  • Herbicide Application: a. Prepare a range of dilutions of the this compound formulation to achieve different application rates (e.g., 100, 250, 500, 1000 g a.i./ha). b. When the weeds have reached the 2-4 true leaf stage, apply the treatments using a laboratory track sprayer calibrated to deliver a specific volume. c. Include an untreated control group.

  • Data Collection and Analysis: a. Visually assess plant injury (phytotoxicity) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = complete death). b. At the end of the experiment, harvest the above-ground biomass of the plants in each pot and determine the fresh and dry weights. c. Calculate the percentage of growth reduction compared to the untreated control. d. Determine the GR₅₀ value (the dose required for 50% growth reduction) using regression analysis.

Proposed Mechanisms of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, research on the closely related compound, cinnamaldehyde, provides valuable insights into its potential mechanisms of action.

Nematicidal Mechanism of Action

Studies on cinnamaldehyde suggest that it acts on the nervous system of nematodes by modulating the activity of Cys-loop receptors, which are ligand-gated ion channels crucial for nerve and muscle function.[20][21] This interaction likely disrupts neurotransmission, leading to paralysis and death.

nematicidal_mechanism This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) (Cys-loop Receptor) This compound->nAChR Binds to and modulates activity GABA_R GABA Receptor (Cys-loop Receptor) This compound->GABA_R Binds to and modulates activity Ion_Channel Ion Channel Disruption Disruption of Neurotransmission Ion_Channel->Disruption Altered ion flow Paralysis Paralysis Disruption->Paralysis Death Death Paralysis->Death fungicidal_mechanism This compound This compound Enzyme Key Enzymes (e.g., lanosterol 14α-demethylase) This compound->Enzyme Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Pathway->Enzyme involves Ergosterol Ergosterol Enzyme->Ergosterol produces Membrane_Disruption Cell Membrane Disruption Ergosterol->Membrane_Disruption Lack of ergosterol leads to Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death insecticidal_workflow Formulation This compound Formulation Application Contact Contact/Ingestion by Insect Formulation->Contact Penetration Cuticle Penetration/ Uptake Contact->Penetration Target_Site Binding to Nicotinic Acetylcholine Receptors (nAChRs) Penetration->Target_Site Effect Disruption of Nerve Impulses Target_Site->Effect Result Paralysis and Death of Insect Effect->Result

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Cinnamonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This reaction facilitates the coupling of unsaturated halides with alkenes, providing a powerful tool for the synthesis of substituted alkenes.[2] Cinnamonitrile, a key structural motif in various pharmaceuticals and functional materials, is readily synthesized via this methodology. The reaction typically involves the coupling of an aryl halide (e.g., iodobenzene or bromobenzene) with acrylonitrile in the presence of a palladium catalyst and a base.[3][4] This document provides detailed protocols for both homogeneous and heterogeneous palladium-catalyzed systems for the synthesis of this compound, a comparative data summary, and a generalized experimental workflow.

Comparative Data of Palladium-Catalyzed this compound Synthesis

The efficiency of the Mizoroki-Heck reaction for this compound synthesis is influenced by several factors, including the choice of catalyst, ligand, solvent, base, and the nature of the aryl halide. The following table summarizes various reported conditions to facilitate comparison.

Aryl HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePd(OAc)₂1,2-di-tert-butylsulfoxide ethaneAgOAcDichloromethane60574[4]
4-Iodo-2,6-dimethylaniline10% Pd/C (wet)None (Ligandless)NaOAcDMA14020100[3]
4-Bromo-2,6-dimethylanilinePd(OAc)₂Tri-o-tolylphosphineNaOAcDMA1402087.5[3]
IodobenzenePdCl₂(PPh₃)₂PPh₃NEt(i-Pr)₂Water7048Moderate[5]
Bromobenzene10% Pd/C (wet)None (Ligandless)NaOAcDMA14020Low (3-6.5%)[3]

Experimental Protocols

Protocol 1: Homogeneous Catalysis using Palladium Acetate

This protocol is adapted from a patented procedure for the synthesis of this compound derivatives and outlines a homogeneous catalytic system.[4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,2-di-tert-butylsulfoxide ethane (ligand)

  • Iodobenzene

  • Acrylonitrile

  • Silver acetate (AgOAc)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a 25 mL reaction tube, add palladium(II) acetate (5.6 mg, 0.025 mmol) and 1,2-di-tert-butylsulfoxide ethane (6.0 mg, 0.025 mmol). Add dichloromethane (1 mL).

  • Reaction Setup: To the catalyst mixture, add iodobenzene (1.0 eq) and acrylonitrile (1.0 eq).

  • Base Addition: Add silver acetate (AgOAc) as the base.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solids.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water and then with a brine solution.

  • Drying and Concentration: Separate the organic layer, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound. A yield of 74% has been reported for a similar reaction.[4]

Protocol 2: Heterogeneous Catalysis using Palladium on Carbon (Pd/C)

This protocol describes a ligandless Heck reaction using a heterogeneous palladium on carbon catalyst, which can be advantageous for product purification and catalyst recycling.[3]

Materials:

  • 4-Iodo-2,6-dimethylaniline (or other suitable aryl iodide/bromide)

  • Acrylonitrile

  • 10% Palladium on Carbon (Pd/C, wet)

  • Sodium Acetate (NaOAc)

  • N,N-Dimethylacetamide (DMA)

  • Activated charcoal

  • Reaction vessel (e.g., glass-lined reactor)

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a suitable reaction vessel, add a suspension of 10% Pd/C (0.5 mol %) and sodium acetate (NaOAc) in N,N-dimethylacetamide (DMA).

  • Reagent Addition: Heat the suspension to 140°C. Prepare a solution of the aryl halide (e.g., 4-iodo-2,6-dimethylaniline, 1.0 eq) and acrylonitrile in DMA. Add this solution to the heated suspension over a period of 2 hours to control any exothermicity.[3]

  • Reaction Conditions: Maintain the reaction mixture at 140°C for 17-20 hours, or until reaction completion is confirmed by HPLC analysis.

  • Catalyst Removal: Cool the reaction mixture and filter to remove the Pd/C catalyst.

  • Purification: Treat the filtrate with activated charcoal to remove residual dissolved palladium. Filter the mixture.

  • Isolation: The resulting solution containing the this compound derivative can be used in subsequent steps or the product can be isolated by standard extraction and crystallization techniques. For the reaction of 4-iodo-2,6-dimethylaniline with acrylonitrile, a quantitative yield was achieved.[3]

Visualized Workflow and Reaction Mechanism

General Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of this compound.

G reagent reagent process process product product analysis analysis A Charge Reactor: Aryl Halide, Acrylonitrile, Solvent, Base B Add Pd Catalyst (e.g., Pd(OAc)₂, Pd/C) A->B 1. C Heat and Stir (e.g., 60-140 °C) B->C 2. D Monitor Reaction (TLC / HPLC) C->D 3. E Reaction Work-up: Filter (if Pd/C), Quench D->E 4. (upon completion) F Extraction (Organic Solvent/Water) E->F 5. G Drying and Concentration (e.g., MgSO₄, Roto-evaporation) F->G 6. H Purification (Column Chromatography / Distillation) G->H 7. I Pure this compound H->I 8.

Caption: General workflow for this compound synthesis.

Mizoroki-Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition base_h [Base-H]⁺X⁻ alkene_adduct Alkene Adduct pd_complex->alkene_adduct Alkene Coordination migratory_insertion Migratory Insertion Product alkene_adduct->migratory_insertion Syn-Migratory Insertion beta_hydride β-Hydride Elimination Product migratory_insertion->beta_hydride Syn-β-Hydride Elimination beta_hydride->pd0 Reductive Elimination product This compound beta_hydride->product reagents Ar-X (Aryl Halide) alkene Acrylonitrile base Base

Caption: Mizoroki-Heck catalytic cycle.

References

Cinnamonitrile: Application Notes and Protocols for the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamonitrile, also known by synonyms such as cinnamyl nitrile and 3-phenyl-2-propenenitrile, is a versatile aromatic compound valued for its unique sensory properties and chemical stability.[1][2] It presents as a colorless to pale yellow liquid with a characteristic spicy, warm, and sweet aroma reminiscent of cinnamon, with some describing it as having fatty or oily dimensions that contribute to a rich, lingering effect.[2][3][4] Its stability in various conditions makes it a preferred ingredient in a wide range of fragrance and flavor applications, from fine fragrances and personal care products to household cleaners and air care.[3][5] This document provides detailed application notes and protocols for the effective use and evaluation of this compound in research and product development.

Chemical and Physical Properties

A comprehensive understanding of this compound's properties is essential for its proper handling, formulation, and analysis.

PropertyValueReference(s)
Molecular Formula C₉H₇N[4]
Molecular Weight 129.16 g/mol [6]
CAS Number 1885-38-7 (trans-isomer)[4][6]
Appearance Colorless to pale yellow liquid[3]
Odor Profile Spicy, sweet, cinnamon, cassia, with cumin and fatty/oily notes[2][3]
Boiling Point 263.8 °C[4]
Melting Point 22 °C[4]
Density ~1.0374 g/cm³ at 15.2 °C[4]
Solubility Slightly soluble in water; miscible with organic solvents like ethanol.[1]
log P 1.96[4]

Regulatory and Safety Information

This compound is subject to regulations and safety assessments to ensure its safe use in consumer products.

Regulation/AssessmentDetailsReference(s)
IFRA Standards Restricted due to potential for dermal sensitization. Maximum acceptable concentrations are defined for various product categories.[6][7]
GHS Classification Danger: Toxic if swallowed, Harmful in contact with skin, May cause an allergic skin reaction.[6]
RIFM Safety Assessment A peer-reviewed safety assessment has been published by the Research Institute for Fragrance Materials (RIFM).[2][7]

IFRA Maximum Acceptable Concentration Limits (Selected Categories)

Product CategoryMaximum Concentration (%)
Lip Products (Category 1)Not Suitable
Deodorants/Antiperspirants (Category 2)1.00
Eau de Toilette/Colognes (Category 4)10.00
Body Creams/Lotions (Category 5A)1.00
Rinse-off Toiletries (e.g., Soap, Shampoo) (Category 9)2.50
Household Cleaners (Category 10A)2.50
Air Fresheners (Aerosol) (Category 10B)5.00

Note: This is not an exhaustive list. Refer to the latest IFRA Standards for complete and up-to-date information.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been established. Below is a common laboratory-scale protocol.

Diagram of Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product benzaldehyde Benzaldehyde process process benzaldehyde->process Aldol-like Condensation acetonitrile Acetonitrile acetonitrile->process koh Potassium Hydroxide koh->process Base This compound This compound process->this compound Dehydration G raw_material This compound (Raw Material) physical_tests Physical Tests (Appearance, Color, RI, SG) raw_material->physical_tests gcms_analysis GC-MS Analysis (Purity, Impurities) raw_material->gcms_analysis sensory_eval Sensory Evaluation (Odor Profile) raw_material->sensory_eval pass Pass physical_tests->pass fail Fail physical_tests->fail gcms_analysis->pass gcms_analysis->fail sensory_eval->pass sensory_eval->fail G sample_prep Sample Preparation (Dilution in Solvent) evaluation Evaluation (Olfactory Strips) sample_prep->evaluation panelist_selection Panelist Selection (Trained Panel) panelist_selection->evaluation data_collection Data Collection (Descriptor Intensity Scoring) evaluation->data_collection analysis Statistical Analysis data_collection->analysis G odorant This compound receptor Olfactory Receptor (e.g., OR2W1?) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces cng Cyclic Nucleotide-Gated Ion Channel camp->cng Opens depolarization Depolarization cng->depolarization Causes signal Signal to Brain depolarization->signal

References

Application Notes and Protocols for the Quantitative Analysis of Cinnamonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires accurate and precise quantification for quality control, process monitoring, and research applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy. The methodologies presented are based on established analytical principles and data from closely related compounds, offering robust starting points for method development and validation.

General Sample Preparation Workflow

A critical step in the accurate quantification of this compound is the proper preparation of the sample to remove interfering matrix components. The following workflow provides a general guideline for sample preparation, which may need to be optimized based on the specific sample matrix.

G cluster_sample_prep Sample Preparation Workflow Sample Sample Collection (e.g., Food, Environmental, Reaction Mixture) Homogenization Homogenization/Grinding (for solid samples) Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile, Methanol) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE, QuEChERS, Filtration) Extraction->Cleanup FinalSample Final Sample for Analysis Cleanup->FinalSample

Caption: General workflow for sample preparation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. The following protocol is adapted from validated methods for the analysis of cinnamaldehyde, a structurally similar compound.[1][2]

Experimental Protocol

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reverse-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][3]

  • Autosampler and data acquisition software.

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Acetic acid (analytical grade).

  • This compound standard (≥98% purity).

  • Methanol (HPLC grade, for sample and standard preparation).

  • Syringe filters (0.22 µm or 0.45 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.04% acetic acid or 0.1% phosphoric acid.[1][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25-30 °C.[1]

  • Injection Volume: 10-20 µL.[1]

  • Detection Wavelength: Approximately 280 nm, which is a common detection wavelength for cinnamaldehyde and other cinnamyl compounds.[1][3] The optimal wavelength should be determined by scanning a standard solution of this compound.

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh or measure the sample.

  • Extract this compound from the sample matrix using a suitable solvent like methanol or acetonitrile. Sonication can aid in extraction.[1]

  • For complex matrices such as food, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction and cleanup.[4]

  • Filter the extract through a 0.22 µm or 0.45 µm syringe filter before injection.

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data (Adapted from Cinnamaldehyde Analysis)

The following table summarizes typical performance characteristics for an HPLC-UV method for a related compound, cinnamaldehyde, which can be used as a starting point for the validation of a this compound method.[1][5]

Validation ParameterTypical Performance Data (for Cinnamaldehyde)Reference
Linearity (Correlation Coefficient, r²)> 0.999[6]
Limit of Detection (LOD)0.06 - 0.1 µg/mL[5][7]
Limit of Quantification (LOQ)0.2 - 0.3 µg/mL[5][7]
Accuracy (Recovery)98 - 102%[7]
Precision (%RSD)< 2%[7]

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance. The following protocol is based on methods for similar nitrile-containing compounds.[8]

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for the analysis of polar compounds (e.g., HP-5ms, DB-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler and data acquisition software.

Reagents and Materials:

  • Helium (carrier gas, high purity).

  • Nitrogen or Air (for FID).

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).[9][10]

  • Pyridine or Acetonitrile (reaction solvent, anhydrous).

  • This compound standard (≥98% purity).

  • Solvent for sample and standard dilution (e.g., hexane or ethyl acetate).

Derivatization Procedure:

  • Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

  • Add a suitable volume of the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) and a reaction solvent (e.g., 50 µL of pyridine).[10]

  • Seal the vial and heat at a specific temperature and time (e.g., 60-70 °C for 30-60 minutes) to complete the derivatization reaction.[10]

  • Cool the vial to room temperature before GC injection.

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80-100 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

  • Carrier Gas Flow Rate: 1.0-1.5 mL/min (constant flow).

  • Detector Temperature (FID): 300 °C.

  • MS Parameters (if used):

    • Ion Source Temperature: 230 °C.

    • Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Analysis:

  • Construct a calibration curve using derivatized this compound standards.

  • Quantify the derivatized this compound in the sample by comparing its peak area to the calibration curve. If using GC-MS, quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Quantitative Data (Anticipated Performance)

The following table provides expected performance characteristics for a validated GC-MS method for this compound, based on data for other derivatized small molecules.[8]

Validation ParameterExpected Performance DataReference
Linearity (Correlation Coefficient, r²)> 0.99[8]
Limit of Detection (LOD)0.05 - 0.1 µg/mL[8]
Limit of Quantification (LOQ)0.15 - 0.3 µg/mL[8]
Accuracy (Recovery)90 - 110%
Precision (%RSD)< 10%[8]

UV-Vis Spectroscopy Method

UV-Vis spectroscopy is a simple and cost-effective method for the quantification of compounds with chromophores. This compound, with its conjugated system, is expected to have a strong UV absorbance, making this technique suitable for its determination in simple matrices.

Experimental Protocol

Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

Reagents and Materials:

  • Methanol or Ethanol (spectroscopic grade).

  • This compound standard (≥98% purity).

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL).

    • Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For cinnamaldehyde, the λmax is around 282 nm, and a similar value is expected for this compound.[2][5]

  • Standard Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations that give absorbance values within the linear range of the instrument (typically 0.1 - 1.0 absorbance units).

  • Sample Preparation:

    • Dissolve a known amount of the sample in the solvent.

    • Dilute the sample solution as necessary to bring the absorbance into the linear range.

    • Filter the solution if it contains any particulate matter.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the solvent blank.

    • Measure the absorbance of the standard solutions and the sample solution.

Data Analysis:

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.

Quantitative Data (Adapted from Cinnamaldehyde Analysis)

The following table summarizes typical performance characteristics for a UV-Vis spectrophotometric method for cinnamaldehyde, which can be used as a reference for a this compound method.[5][11]

Validation ParameterTypical Performance Data (for Cinnamaldehyde)Reference
Linearity (Correlation Coefficient, r²)> 0.999[11]
Limit of Detection (LOD)0.1 µg/mL[5]
Limit of Quantification (LOQ)0.3 µg/mL[5]
Accuracy (Recovery)97 - 103%
Precision (%RSD)< 2%[11]

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for method validation according to ICH guidelines.

G cluster_validation Analytical Method Validation Workflow Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Workflow for analytical method validation.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the quantitative determination of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For complex matrices, chromatographic methods (HPLC and GC) are preferred due to their high selectivity. For simpler matrices and rapid screening, UV-Vis spectroscopy offers a viable alternative. It is essential to perform a thorough method validation to ensure the reliability and accuracy of the obtained results.

References

Application Note: Purification of Cinnamonitrile by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cinnamonitrile, also known as 3-phenylacrylonitrile, is a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] It is also valued in the fragrance industry for its distinct spicy aroma.[1][2][3] The purity of this compound is critical for these applications to ensure predictable reaction outcomes and to meet regulatory standards. Due to its high boiling point at atmospheric pressure, purification by simple distillation is challenging and can lead to thermal decomposition.[4][5] Vacuum distillation is the preferred method as it lowers the boiling point of the compound, allowing for efficient purification at reduced temperatures, thereby preserving its integrity.[6][7][8] This protocol provides a detailed procedure for the purification of this compound using laboratory-scale vacuum distillation.

Data Summary

The quantitative and qualitative data for this compound are summarized below. Understanding these properties is essential for the safe and effective execution of the distillation procedure.

PropertyValueReference(s)
Synonyms 3-Phenylacrylonitrile, Styryl cyanide[1]
Molecular Formula C₉H₇N[1]
Molecular Weight 129.16 g/mol [1]
Appearance Colorless to pale yellow liquid[1][2][3]
Boiling Point (Atmospheric) 254-261 °C[1][3][9]
Boiling Point (Reduced Pressure) ~110-125 °C at 1.33 kPa (10 Torr)[10]
Melting Point 18-20 °C[2][9][11]
Density ~1.028 g/mL at 25 °C[3][9]
Solubility Insoluble in water; Soluble in alcohol[2][3]
Primary Hazards Toxic if swallowed (Acute Tox. 3)[12]

Experimental Protocol

Objective: To purify commercial or synthesized this compound by removing lower and higher boiling point impurities via vacuum distillation.

Materials:

  • Impure this compound (≥90%)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying, if necessary)

  • Boiling chips or magnetic stir bar

  • High-vacuum grease

Apparatus:

  • Three-neck round-bottom flask (distilling flask)

  • Heating mantle with magnetic stirring capabilities

  • Short-path distillation head with a condenser and vacuum connection

  • Thermometer and adapter

  • Single-neck round-bottom flasks (receiving flasks)

  • Cold trap (for protecting the vacuum pump)

  • Two-stage rotary vane vacuum pump

  • Digital vacuum gauge or manometer

  • Insulating glass wool or aluminum foil

  • Laboratory clamps and stand

Safety Precautions:

  • Toxicity: this compound is toxic if swallowed and may be harmful in contact with skin.[12] It is also an irritant to the eyes, skin, and respiratory system.[11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[13]

  • Ventilation: All procedures must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[13]

  • Vacuum Hazard: Distillation under vacuum poses an implosion risk. Inspect all glassware for cracks or defects before use. It is advisable to use a blast shield.

  • Shutdown: Always vent the system to atmospheric pressure before turning off the vacuum pump to prevent pump oil from being drawn into the apparatus.

Detailed Methodology

1. Preparation of Crude this compound:

  • If the crude this compound contains water or other volatile solvents, it should be dried prior to distillation. Add a small amount of anhydrous sodium sulfate, swirl the mixture, and allow it to stand for 20-30 minutes.

  • Filter or decant the dried this compound into the distilling flask.

2. Apparatus Assembly:

  • Place a magnetic stir bar or boiling chips into the three-neck round-bottom flask. Do not fill the flask more than two-thirds full.

  • Assemble the vacuum distillation apparatus as shown in the workflow diagram. A short-path distillation head is recommended to minimize product loss.

  • Apply a thin layer of high-vacuum grease to all ground-glass joints to ensure a tight seal.

  • Insert the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Connect the vacuum pump to the distillation apparatus through a cold trap cooled with dry ice or liquid nitrogen. This will protect the pump from corrosive vapors.

  • Secure all components firmly with clamps.

3. Distillation Procedure:

  • Turn on the condenser cooling water.

  • Begin stirring the this compound.

  • Slowly turn on the vacuum pump and allow the pressure inside the system to drop and stabilize. A pressure of 1-10 Torr is typically effective.

  • Once the pressure is stable, begin to gently heat the distilling flask using the heating mantle. The heating bath temperature should be set 20-30 °C higher than the expected boiling point of the liquid at the operating pressure.[5]

  • Observe the system for the collection of a low-boiling forerun. If present, collect this fraction in the initial receiving flask and then switch to a clean receiving flask for the main product.

  • Collect the main fraction of pure this compound as it distills at a constant temperature. Record the boiling point and the corresponding pressure.

  • Stop the distillation when a small amount of residue remains in the distilling flask. Never distill to dryness.

4. System Shutdown:

  • Remove the heating mantle and allow the distilling flask to cool to room temperature.

  • Slowly and carefully vent the system by opening the vacuum stopcock.

  • Once the system has returned to atmospheric pressure, turn off the vacuum pump.

  • Turn off the condenser water.

  • Disassemble the apparatus and transfer the purified, colorless this compound to a labeled, sealed container for storage.

5. Purity Confirmation:

  • The purity of the distilled this compound can be assessed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its refractive index (n20/D ≈ 1.601).[3][9]

Process Visualization

The following diagram illustrates the logical workflow for the purification of this compound by vacuum distillation.

Cinnamonitrile_Purification start Impure this compound setup Assemble Vacuum Distillation Apparatus start->setup 1. Preparation evacuate Evacuate System (Apply Vacuum) setup->evacuate 2. Sealing heat Heat and Stir Distilling Flask evacuate->heat 3. Distillation Start collect Fractional Collection heat->collect 4. Vaporization forerun Forerun (Low-boiling impurities) collect->forerun Fraction 1 product Pure this compound (Main Fraction) collect->product Fraction 2 residue Residue (High-boiling impurities) collect->residue Remains shutdown Cool, Vent, and Disassemble System product->shutdown 5. Completion final_product Purified this compound shutdown->final_product

Caption: Workflow for the purification of this compound via vacuum distillation.

References

Troubleshooting & Optimization

Technical Support Center: Cinnamonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cinnamonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield in Knoevenagel Condensation

  • Question: I am performing a Knoevenagel condensation of benzaldehyde and acetonitrile to synthesize this compound, but my yield is very low. What could be the problem?

  • Answer: Low yields in the Knoevenagel condensation for this compound synthesis can arise from several factors. Common issues include the choice of base, reaction temperature, and the purity of starting materials. Using a base that is too strong can lead to self-condensation of the aldehyde or ketone.[1]

    Potential Causes and Solutions:

    • Inappropriate Base: The basicity of the catalyst is crucial. Weakly basic amines like piperidine or pyridine are often preferred.[1] If using a stronger base like potassium hydroxide, ensure it is fresh, as older samples may have reduced solubility due to carbonate formation, leading to prolonged reaction times and potential product degradation.[2]

    • Suboptimal Temperature: The reaction temperature significantly impacts the reaction rate and the formation of byproducts. For many cinnamic derivative syntheses, a temperature range of 80-120°C is optimal.[3] Lower temperatures may result in a slow reaction, while higher temperatures can promote polymerization.

    • Impure Reactants: Ensure that the benzaldehyde is free of benzoic acid, which can neutralize the basic catalyst. Using freshly distilled benzaldehyde is recommended.

    • Solvent Effects: The choice of solvent can influence reaction time and yield. Aprotic polar solvents like DMF, acetonitrile, and DMSO have been shown to be effective, often leading to high conversions in shorter times compared to nonpolar or protic solvents.[4][5]

Issue 2: Poor E/Z Selectivity in Wittig Reaction

  • Question: I am using a Wittig reaction to synthesize this compound, but I am getting a mixture of (E) and (Z) isomers with poor selectivity. How can I improve the stereoselectivity?

  • Answer: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphonium ylide. For the synthesis of α,β-unsaturated nitriles like this compound, the ylide is generally considered "stabilized" due to the electron-withdrawing nature of the nitrile group. Stabilized ylides typically favor the formation of the (E)-isomer.[6] However, issues with stereoselectivity can still arise.

    Potential Causes and Solutions:

    • Ylide Stability: While the nitrile group provides stabilization, the degree of stabilization can influence the E/Z ratio. Less bulky nitrile groups can sometimes lead to reduced stereoselectivity.[7]

    • Reaction Conditions: The presence of lithium salts can affect the stereochemical outcome by stabilizing the betaine intermediate.[6] Using salt-free conditions or bases like NaH or NaOMe can favor the kinetic product.

    • Solvent Choice: The solvent can influence the transition state geometry. Aprotic solvents are generally used.

    • Temperature: Running the reaction at lower temperatures can sometimes improve selectivity.

Issue 3: Incomplete Dehydration of Cinnamaldehyde Oxime

  • Question: I am trying to synthesize this compound by dehydrating cinnamaldehyde oxime, but the reaction is not going to completion. What can I do to improve the conversion?

  • Answer: The dehydration of aldoximes to nitriles requires a suitable dehydrating agent and optimized reaction conditions. Incomplete conversion can be due to an insufficiently powerful dehydrating agent, suboptimal temperature, or catalyst deactivation.

    Potential Causes and Solutions:

    • Dehydrating Agent: A variety of dehydrating agents can be used, including acetic anhydride, thionyl chloride, and various catalysts. Acetic anhydride is a common and effective choice.[8] The molar ratio of the dehydrating agent to the oxime is critical; an excess is often required.

    • Catalyst: Lewis acids like gallium(III) triflate can catalyze the dehydration.[9] Ensuring the catalyst is active and not poisoned is important for achieving high conversion.

    • Temperature: The reaction often requires heating. For example, using gallium(III) triflate in refluxing acetonitrile has been reported to give high yields.[9]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC can help determine the point of completion.

Issue 4: Difficulty in Product Purification

  • Question: I have synthesized crude this compound, but I am having trouble purifying it. What is the best method for purification?

  • Answer: The choice of purification method for this compound depends on the scale of the reaction and the nature of the impurities. The two primary methods are distillation and column chromatography.

    Comparison of Purification Methods:

    • Vacuum Distillation: This is a suitable method for multi-gram scale purification of this compound, which is an oil at room temperature.[10] It is effective at separating the product from non-volatile impurities.

    • Column Chromatography: For smaller scale reactions or when impurities have similar boiling points to the product, column chromatography is the preferred method.[10] It offers better separation of individual components.

    Tips for Purification:

    • If the crude product contains unreacted benzaldehyde, it can be removed by washing with a sodium bisulfite solution.

    • Triphenylphosphine oxide, a byproduct of the Wittig reaction, can often be removed by filtration or by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale synthetic routes to this compound include:

  • Knoevenagel Condensation: This involves the base-catalyzed reaction of benzaldehyde with a compound containing an active methylene group, such as acetonitrile or cyanoacetic acid.[1]

  • Wittig Reaction: This reaction utilizes a phosphonium ylide, generated from a phosphonium salt, to react with benzaldehyde to form the carbon-carbon double bond.[6]

  • Dehydration of Cinnamaldehyde Oxime: Cinnamaldehyde is first converted to its oxime, which is then dehydrated to form the nitrile.[8][11]

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the chosen method and the optimization of reaction conditions.

  • Knoevenagel Condensation: Yields can range from moderate to excellent, with some protocols reporting yields over 90%.[5]

  • Wittig Reaction: Reported yields vary, with some student experiments showing average yields around 57%, while optimized procedures can achieve over 86%.[7]

  • Dehydration of Cinnamaldehyde Oxime: This method can also provide high yields, with some patents claiming yields of up to 93.3%.[8]

Q3: What are the main side reactions to be aware of during this compound synthesis?

A3: The primary side reactions depend on the synthetic route:

  • Knoevenagel Condensation: Self-condensation of the aldehyde (Cannizzaro reaction if a strong base is used with an aldehyde lacking alpha-hydrogens) and polymerization can occur.[1]

  • Wittig Reaction: Formation of the (Z)-isomer is a common side product, and side reactions involving the ylide can occur if it is not stable under the reaction conditions.

  • Dehydration of Cinnamaldehyde Oxime: Incomplete dehydration can leave unreacted oxime in the product mixture.

Q4: How does the choice of base affect the Knoevenagel condensation for this compound?

A4: The base plays a catalytic role in the Knoevenagel condensation by deprotonating the active methylene compound.

  • Weak Bases: Amines like piperidine and pyridine are commonly used as they are basic enough to facilitate the reaction without promoting significant side reactions.[1]

  • Strong Bases: Stronger bases like alkali hydroxides can be used but require careful control of reaction conditions to avoid side reactions such as the Cannizzaro reaction.

Q5: Can this compound be synthesized under "green" chemistry conditions?

A5: Yes, there has been research into developing more environmentally friendly methods for this compound synthesis. This includes using water as a solvent, employing reusable catalysts, and performing reactions under solvent-free conditions or with microwave irradiation to reduce reaction times and energy consumption.[12][13][14]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodCommon ReactantsTypical Catalyst/ReagentSolvent(s)Reported Yield RangeKey AdvantagesKey Disadvantages
Knoevenagel CondensationBenzaldehyde, Acetonitrile/MalononitrilePiperidine, Pyridine, KOHDMF, Acetonitrile, Ethanol60-96%Often high yielding, uses readily available materials.Can have side reactions, requires careful base selection.
Wittig ReactionBenzaldehyde, (Cyanomethyl)triphenylphosphonium halideStrong base (e.g., n-BuLi)THF, Dichloromethane57-86%Good for forming the C=C bond.Can have E/Z selectivity issues, produces phosphine oxide byproduct.
Dehydration of Cinnamaldehyde OximeCinnamaldehyde OximeAcetic AnhydrideAcetic Anhydride (reagent and solvent)Up to 93%Can be very high yielding.Requires a two-step process from cinnamaldehyde.

Experimental Protocols

Protocol 1: this compound Synthesis via Knoevenagel Condensation

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1 equivalent) and acetonitrile (excess, can also act as solvent).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine (e.g., 0.1 equivalents). Alternatively, a stronger base like powdered potassium hydroxide can be used, but with caution to control the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate and wash with water to remove the catalyst. If a strong base was used, neutralize with a dilute acid first.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation or column chromatography.

Protocol 2: this compound Synthesis via Wittig Reaction

This protocol is a general guideline and should be performed under an inert atmosphere.

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (cyanomethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (1.0 equivalent) dropwise. Stir the mixture at 0 °C for 30-60 minutes, during which the color should change, indicating ylide formation.

  • Reaction with Aldehyde: Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates completion.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify the this compound by column chromatography on silica gel.

Mandatory Visualization

Cinnamonitrile_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis Method cluster_process Downstream Processing Benzaldehyde Benzaldehyde Knoevenagel Knoevenagel Condensation Benzaldehyde->Knoevenagel Wittig Wittig Reaction Benzaldehyde->Wittig Dehydration Oxime Formation & Dehydration Benzaldehyde->Dehydration Acetonitrile Acetonitrile / (Cyanomethyl)triphenyl- phosphonium salt / Cinnamaldehyde Acetonitrile->Knoevenagel Acetonitrile->Wittig Acetonitrile->Dehydration Workup Reaction Work-up (Quenching, Extraction) Knoevenagel->Workup Wittig->Workup Dehydration->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, GC-MS) Purification->Analysis Product Pure This compound Analysis->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckReactants Check Purity of Starting Materials Start->CheckReactants Impure Impure Reactants CheckReactants->Impure Yes Pure Reactants are Pure CheckReactants->Pure No CheckConditions Review Reaction Conditions Suboptimal Suboptimal Conditions (Temp, Time, Catalyst) CheckConditions->Suboptimal Yes Optimal Conditions are Optimal CheckConditions->Optimal No CheckWorkup Evaluate Work-up & Purification Losses Losses During Processing CheckWorkup->Losses Yes NoLosses Minimal Losses CheckWorkup->NoLosses No SolutionReactants Purify/Replace Reactants Impure->SolutionReactants Pure->CheckConditions SolutionConditions Optimize Temperature, Time, or Catalyst Suboptimal->SolutionConditions Optimal->CheckWorkup SolutionWorkup Refine Extraction and Purification Technique Losses->SolutionWorkup End Yield Improved SolutionReactants->End SolutionConditions->End SolutionWorkup->End

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Common byproducts in cinnamonitrile synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamonitrile. Our goal is to help you identify and mitigate common byproducts to enhance the purity and yield of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound include:

  • Knoevenagel Condensation: The reaction of benzaldehyde with acetonitrile in the presence of a base.[1][2][3]

  • Dehydration of Cinnamaldehyde Oxime: This method involves the formation of an oxime from cinnamaldehyde, followed by dehydration to the nitrile.

  • From Cinnamic Acid: Cinnamic acid can be converted to its amide, which is then dehydrated to form this compound.

Q2: What are the primary byproducts I should expect in my crude this compound?

A2: The byproduct profile largely depends on the synthetic route employed:

  • Knoevenagel Condensation:

    • Unreacted benzaldehyde and acetonitrile.

    • E/Z isomers of this compound.

    • Self-condensation products of benzaldehyde if a strong base is used.

  • Dehydration of Cinnamaldehyde Oxime:

    • Unreacted cinnamaldehyde oxime.

    • Byproducts from the dehydrating agent (e.g., acidic residues).

  • From Cinnamic Acid:

    • Unreacted cinnamic acid.

    • Intermediates such as cinnamide.

    • Inorganic salts from reagents used.

Q3: How can I identify the impurities in my this compound sample?

A3: A combination of analytical techniques is recommended for accurate identification and quantification of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying both isomers and non-volatile byproducts.[6][7][8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities present in the crude reaction mixture.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
TLC/HPLC/GC analysis shows a large amount of unreacted starting materials (e.g., benzaldehyde, cinnamaldehyde oxime, cinnamic acid).Incomplete reaction.- Increase reaction time.- Optimize reaction temperature. Higher temperatures may drive the reaction to completion but can also lead to byproduct formation.- Ensure the catalyst is active and used in the correct stoichiometric amount.
Formation of a significant amount of an unexpected side product.Suboptimal reaction conditions.- Re-evaluate the choice of base or catalyst. For Knoevenagel condensation, a weaker base like piperidine may be preferable to a strong base to avoid self-condensation of benzaldehyde.- Ensure anhydrous conditions if reagents are moisture-sensitive.
Product loss during work-up.Inefficient extraction or purification.- Optimize the extraction solvent and the number of extractions.- For purification by distillation, ensure the vacuum is stable and the collection fractions are appropriate.
Issue 2: Presence of E/Z Isomers
Symptom Possible Cause Suggested Solution
NMR or HPLC analysis indicates a mixture of E and Z isomers of this compound.Lack of stereoselectivity in the reaction.- The E-isomer is generally the thermodynamically more stable product. Reaction conditions can be optimized to favor its formation.- The choice of catalyst and solvent can influence the E/Z ratio. For Knoevenagel condensations, some catalysts may favor the formation of one isomer over the other.[1]
Difficulty in separating the E and Z isomers.Similar physical properties of the isomers.- Fractional distillation under reduced pressure can sometimes separate isomers with different boiling points.- Preparative HPLC or column chromatography with an appropriate stationary and mobile phase can be effective for separation.
Issue 3: Contamination with Unreacted Starting Materials
Symptom Possible Cause Suggested Solution
Presence of benzaldehyde in the final product.Incomplete reaction or inefficient purification.- Benzaldehyde can be removed by washing the organic phase with a sodium bisulfite solution.- Vacuum distillation is effective due to the difference in boiling points between benzaldehyde and this compound.[12][13]
Residual cinnamic acid in the final product.Incomplete conversion.- Cinnamic acid can be removed by washing the organic solution with a basic aqueous solution (e.g., sodium bicarbonate).[14][15]

Quantitative Data on Byproducts

The following table summarizes typical byproducts and their approximate percentages observed in different synthetic routes. Please note that these values can vary significantly based on the specific reaction conditions.

Synthetic Route Common Byproducts Typical Percentage in Crude Product (Approximate)
Knoevenagel Condensation Unreacted Benzaldehyde5-15%
Z-Cinnamonitrile10-30% (of total this compound)
Benzaldehyde self-condensation products< 5% (with strong base)
Dehydration of Cinnamaldehyde Oxime Unreacted Cinnamaldehyde Oxime5-10%
From Cinnamic Acid Unreacted Cinnamic Acid5-15%

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol is a general guideline. Optimization of reactant ratios, catalyst, solvent, and temperature may be necessary.

Materials:

  • Benzaldehyde

  • Acetonitrile

  • Base (e.g., piperidine or sodium ethoxide)

  • Solvent (e.g., ethanol or toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde in the chosen solvent.

  • Add acetonitrile to the flask.

  • Slowly add the base to the reaction mixture while stirring.

  • Heat the mixture to reflux and monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Vacuum Distillation

Procedure:

  • Set up a vacuum distillation apparatus. Ensure all glassware joints are properly sealed.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the boiling point of this compound under the applied pressure (e.g., 130-132 °C at 2064 Pa).[12]

  • Discard the forerun, which may contain lower-boiling impurities like unreacted benzaldehyde.

Protocol 3: Purification of this compound by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixture of hexane and ethyl acetate).[16][17][18][19][20]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Benzaldehyde, Acetonitrile) reaction Knoevenagel Condensation start->reaction crude Crude this compound (with byproducts) reaction->crude distillation Vacuum Distillation crude->distillation Removes volatile impurities recrystallization Recrystallization crude->recrystallization Removes less soluble impurities chromatography Column Chromatography crude->chromatography Separates based on polarity hplc HPLC distillation->hplc gcms GC-MS recrystallization->gcms nmr NMR chromatography->nmr pure_product Pure this compound hplc->pure_product gcms->pure_product nmr->pure_product

Caption: General workflow for this compound synthesis and purification.

Troubleshooting_Logic cluster_impurities Impurity Profile cluster_solutions Troubleshooting Actions start Crude Product Analysis (HPLC/GC-MS) unreacted_sm High Unreacted Starting Material start->unreacted_sm isomers Presence of E/Z Isomers start->isomers side_products Significant Side Products start->side_products optimize_reaction Optimize Reaction Conditions (Time, Temp) unreacted_sm->optimize_reaction change_catalyst Change Catalyst/ Solvent isomers->change_catalyst side_products->change_catalyst purification Refine Purification Strategy optimize_reaction->purification change_catalyst->purification final_product Pure this compound purification->final_product Achieve Desired Purity

Caption: Troubleshooting logic for this compound purification.

References

Troubleshooting low conversion in cinnamaldehyde to cinnamonitrile reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low conversion in the synthesis of cinnamonitrile from cinnamaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from cinnamaldehyde?

The most prevalent laboratory method is a two-step process involving the formation of a cinnamaldehyde oxime intermediate, followed by its dehydration to the nitrile.[1][2] Another common approach is a one-pot reaction where the aldehyde is directly converted to the nitrile using hydroxylamine hydrochloride with a suitable catalyst and solvent system.[3][4][5]

Q2: My overall yield of this compound is low. What are the general areas I should investigate?

Low overall yield can stem from issues in either the oxime formation or the dehydration step, or from problems with the one-pot reaction conditions.[6] Key areas to troubleshoot include the purity of the starting cinnamaldehyde, the reaction conditions (temperature, pH, reaction time), the efficiency of the dehydrating agent, and the workup and purification procedures.

Q3: Why is the purity of cinnamaldehyde important?

Cinnamaldehyde is susceptible to air oxidation, which forms cinnamic acid.[7] This impurity can interfere with the reaction, particularly by altering the pH, which is crucial for efficient oxime formation. Using freshly distilled cinnamaldehyde is highly recommended to ensure high purity and prevent side reactions.[8][9]

Q4: What are the potential side products in this reaction?

Side reactions can be a significant cause of low yields. In the Claisen-Schmidt condensation (a related reaction for cinnamaldehyde synthesis), side products can include those from the Cannizzaro reaction and self-condensation.[10] During the conversion to this compound, incomplete dehydration of the oxime will leave it as an impurity. Additionally, under certain conditions, polymerization or decomposition of cinnamaldehyde can occur.

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a straightforward method to monitor the disappearance of the starting aldehyde and the formation of the oxime and nitrile products.[4][11] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry can be employed to determine the concentration of cinnamaldehyde and this compound in the reaction mixture.[12][13]

Troubleshooting Guide: Low Conversion

Issue 1: Low Yield in Cinnamaldehyde Oxime Formation

Q: I have a low yield of the intermediate, cinnamaldehyde oxime. What could be the cause?

A low yield in this step is often related to the reaction's pH, the quality of reagents, or the reaction conditions.

  • Sub-optimal pH: The formation of oximes is fastest at a pH between 4 and 6.[14] If the pH is too low, the hydroxylamine can be protonated, reducing its nucleophilicity. If the pH is too high, it can lead to side reactions of the aldehyde.

  • Impure Cinnamaldehyde: As mentioned, the presence of cinnamic acid from oxidized cinnamaldehyde can lower the pH and hinder the reaction.

  • Improper Temperature Control: While the reaction is often carried out at room temperature, excessive heat can promote side reactions.

  • Insufficient Reaction Time: The reaction may simply need more time to go to completion.

Troubleshooting Steps:

  • Purify the Cinnamaldehyde: Distill the cinnamaldehyde under vacuum before use to remove any cinnamic acid.[8][15]

  • Control the pH: Use a buffer system, such as sodium acetate, to maintain the pH in the optimal range.[14]

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Maintain a consistent temperature, and consider running the reaction at a lower temperature for a longer duration if side products are observed.

  • Check Reagent Stoichiometry: Ensure the correct molar ratios of cinnamaldehyde and hydroxylamine hydrochloride are used. A slight excess of hydroxylamine hydrochloride is common.

Issue 2: Inefficient Dehydration of Cinnamaldehyde Oxime

Q: My oxime has formed successfully, but the dehydration to this compound is giving a low yield. What are the likely problems?

Inefficient dehydration is typically due to the choice of dehydrating agent, reaction temperature, or the presence of water.

  • Weak Dehydrating Agent: Not all dehydrating agents are equally effective. Acetic anhydride is a common and effective choice. Other reagents like thionyl chloride or phosphorus pentoxide can also be used, but may require different reaction conditions.

  • Sub-optimal Temperature: The dehydration step often requires heating (refluxing) to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.

  • Presence of Moisture: Any water present in the reaction mixture can inhibit the dehydration process. Ensure all glassware is dry and use anhydrous solvents.

Troubleshooting Steps:

  • Select an Appropriate Dehydrating Agent: Acetic anhydride is a reliable choice for this dehydration.

  • Optimize the Reaction Temperature: The reaction is often performed at reflux. Monitor the reaction by TLC to find the optimal balance between reaction rate and decomposition.

  • Ensure Anhydrous Conditions: Thoroughly dry the cinnamaldehyde oxime before the dehydration step. Use anhydrous solvents and dry glassware.

Issue 3: Low Conversion in the One-Pot Synthesis

Q: I am attempting a one-pot synthesis of this compound from cinnamaldehyde and hydroxylamine hydrochloride, but my conversion is low. What should I check?

Low conversion in a one-pot synthesis can be due to catalyst issues, improper reaction conditions, or inefficient water removal.

  • Catalyst Inactivity: Some one-pot methods use catalysts like silica gel or ferrous sulfate.[3][4] The activity of these catalysts can be affected by moisture or impurities.

  • Incorrect Solvent and Temperature: The choice of solvent and the reaction temperature are critical for the success of one-pot reactions. Solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used at elevated temperatures.[4]

  • Inefficient Water Removal: The formation of the oxime and its subsequent dehydration both produce water. In a one-pot reaction, the accumulation of water can inhibit the reaction. Some methods are designed to work in the presence of water, while others require anhydrous conditions or a means to remove water as it forms.

Troubleshooting Steps:

  • Activate the Catalyst: If using a solid catalyst like silica gel, ensure it is properly activated (e.g., by heating) to remove any adsorbed water.

  • Optimize Reaction Conditions: Carefully follow the recommended solvent and temperature for the specific one-pot procedure you are using. Experiment with reaction time to find the point of maximum conversion.

  • Consider a Dean-Stark Trap: If the reaction is sensitive to water, using a Dean-Stark trap to azeotropically remove water as it forms can significantly improve the yield.

Quantitative Data Summary

MethodReagentsCatalyst/SolventTemperature (°C)Yield (%)Reference
Two-StepCinnamaldehyde, Hydroxylamine HCl, then Acetic AnhydrideEthanol/Water, then refluxRT, then refluxHigh[6]
One-PotCinnamaldehyde, Hydroxylamine HClSilica Gel100Good to Excellent[3][5]
One-PotCinnamaldehyde, Hydroxylamine HClFerrous Sulfate / DMFRefluxup to 92[4]
One-PotCinnamaldehyde, Hydroxylamine HCl, Alkyl HalideK₂CO₃ / THFReflux75-82[11]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step A: Synthesis of Cinnamaldehyde Oxime

  • In a round-bottom flask, dissolve freshly distilled cinnamaldehyde in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium carbonate in water.

  • Slowly add the hydroxylamine hydrochloride solution to the stirred cinnamaldehyde solution at room temperature.

  • Stir the mixture for 2-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the cinnamaldehyde oxime.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step B: Dehydration of Cinnamaldehyde Oxime to this compound

  • Place the dried cinnamaldehyde oxime in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of acetic anhydride (typically 2-3 molar equivalents).

  • Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride.

  • Extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: One-Pot Synthesis of this compound
  • In a round-bottom flask, combine cinnamaldehyde, hydroxylamine hydrochloride, and a catalyst such as anhydrous ferrous sulfate.[4]

  • Add a suitable solvent, for example, dimethylformamide (DMF).[4]

  • Heat the reaction mixture to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Troubleshooting_Workflow start Low this compound Conversion check_purity Check Cinnamaldehyde Purity start->check_purity distill Purify by Vacuum Distillation check_purity->distill Impure reaction_step Identify Problematic Step check_purity->reaction_step Pure distill->reaction_step oxime_formation Low Oxime Formation reaction_step->oxime_formation Two-Step dehydration Poor Dehydration reaction_step->dehydration Two-Step one_pot Low One-Pot Yield reaction_step->one_pot One-Pot oxime_ph Optimize pH (4-6) oxime_formation->oxime_ph oxime_temp Control Temperature oxime_formation->oxime_temp oxime_time Increase Reaction Time oxime_formation->oxime_time dehydrating_agent Use Effective Dehydrating Agent (e.g., Acetic Anhydride) dehydration->dehydrating_agent anhydrous Ensure Anhydrous Conditions dehydration->anhydrous dehydration_temp Optimize Reflux Temperature dehydration->dehydration_temp one_pot_catalyst Check/Activate Catalyst one_pot->one_pot_catalyst one_pot_conditions Optimize Solvent & Temperature one_pot->one_pot_conditions water_removal Remove Water (e.g., Dean-Stark) one_pot->water_removal end_point Improved Conversion oxime_ph->end_point oxime_temp->end_point oxime_time->end_point dehydrating_agent->end_point anhydrous->end_point dehydration_temp->end_point one_pot_catalyst->end_point one_pot_conditions->end_point water_removal->end_point

Caption: Troubleshooting workflow for low cinnamaldehyde to this compound conversion.

Two_Step_Reaction cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration cinnamaldehyde Cinnamaldehyde oxime Cinnamaldehyde Oxime cinnamaldehyde->oxime pH 4-6 Ethanol/Water hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) hydroxylamine->oxime pH 4-6 Ethanol/Water base Base (e.g., Na₂CO₃) base->oxime pH 4-6 Ethanol/Water oxime2 Cinnamaldehyde Oxime dehydrating_agent Dehydrating Agent (e.g., Acetic Anhydride) This compound This compound dehydrating_agent->this compound Reflux -H₂O oxime2->this compound Reflux -H₂O

Caption: Reaction pathway for the two-step synthesis of this compound.

One_Pot_Reaction cinnamaldehyde Cinnamaldehyde This compound This compound cinnamaldehyde->this compound hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->this compound catalyst Catalyst (e.g., FeSO₄ or Silica Gel) catalyst->this compound solvent Solvent/Heat (e.g., DMF, Reflux) solvent->this compound

Caption: Simplified overview of the one-pot synthesis of this compound.

References

Optimizing reaction conditions for cinnamonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for optimizing the synthesis of cinnamonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound? A1: The primary synthetic routes include the Knoevenagel condensation of benzaldehyde with acetonitrile, the dehydration of cinnamaldehyde oxime, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, and the direct oxidative coupling of benzene with acrylonitrile.[1][2]

Q2: My reaction is complete, but I'm having trouble purifying the final product. What are the best practices? A2: Purification of this compound typically involves distillation under reduced pressure.[3] For reactions like the Wittig synthesis, silica gel column chromatography with a non-polar eluent such as n-hexane or petroleum ether is effective for separating the nitrile from triphenylphosphine oxide byproduct.[4][5] Workup procedures may also include aqueous extraction to remove water-soluble byproducts and drying the organic layer over an agent like sodium sulfate before final purification.[6]

Q3: Can microwave irradiation be used to improve reaction times? A3: Yes, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while often providing excellent yields, sometimes over 90%.[7][8] This method is particularly effective for reactions like Knoevenagel condensations and is considered a greener, more energy-efficient approach.[7][9]

Q4: How can I control the stereoselectivity to favor the trans-(E)-isomer? A4: The Horner-Wadsworth-Emmons (HWE) reaction is highly recommended for producing predominantly E-alkenes with excellent stereoselectivity.[10][11][12] The reaction mechanism inherently favors the formation of the more stable trans product.[13] While some Wittig reactions can suffer from eroded E:Z ratios, the HWE variant is a reliable method for stereocontrolled olefin synthesis.[14]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My this compound synthesis resulted in a significantly lower yield than reported in the literature. What are the common causes and how can I improve it? A: Low yields are a frequent issue in organic synthesis and can stem from multiple factors throughout the experimental process.[15]

  • Cause 1: Suboptimal Reaction Conditions. Incorrect temperature, reaction time, or inefficient stirring can lead to incomplete reactions or the formation of side products.[16] For instance, in the condensation of benzaldehyde and acetonitrile, prolonged reaction times of over two hours can result in failure to isolate the desired product.[3]

  • Troubleshooting:

    • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[17] Quench the reaction as soon as it is complete to prevent product decomposition.[15]

    • Control Temperature: Maintain the recommended temperature for the specific protocol. For exothermic reactions, ensure adequate cooling, and for others, maintain consistent heating.[6]

    • Ensure Efficient Mixing: Use a properly sized stir bar and an appropriate stir rate to ensure the reaction mixture is homogeneous, which is crucial for reactions involving solids or multiple phases.[18]

  • Cause 2: Purity of Reagents and Solvents. The presence of moisture or impurities in starting materials or solvents can deactivate catalysts and reagents, leading to stalled or failed reactions.[19] The quality of reagents like potassium hydroxide can significantly impact reaction times and yields.[3]

  • Troubleshooting:

    • Purify Reagents: If necessary, purify starting materials and solvents before use. For example, benzaldehyde should be free of benzoic acid.

    • Use Anhydrous Conditions: For moisture-sensitive reactions, flame-dry glassware and use anhydrous solvents to prevent the deactivation of catalysts or reagents.[15]

  • Cause 3: Inefficient Workup and Purification. Significant product loss can occur during extraction, washing, and purification steps.[15]

  • Troubleshooting:

    • Thorough Extraction: When performing a liquid-liquid extraction, ensure you use an adequate volume of solvent and perform multiple extractions to maximize product recovery.[17]

    • Careful Purification: If using column chromatography, choose the correct stationary and mobile phases to achieve good separation without excessive product loss. When performing distillation, ensure the vacuum is stable and the temperature is well-controlled to avoid decomposition.

Issue 2: Formation of Side Products

Q: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation? A: Side reactions are a common cause of reduced yield and purity. The specific side products depend on the chosen synthetic route.

  • Side Product 1: Cannizzaro Reaction Products. In base-catalyzed reactions involving benzaldehyde (which lacks α-hydrogens), such as the Knoevenagel condensation, a common side reaction is the Cannizzaro reaction, which produces benzyl alcohol and benzoate salts, especially with strong bases like NaOH.[17][18]

  • Minimization Strategy: Use a milder base or carefully control the addition and concentration of the strong base.[17] Maintaining a low reaction temperature can also help suppress this unwanted reaction.[18]

  • Side Product 2: Self-Condensation Products. When using a reagent with α-hydrogens, such as acetonitrile or acetaldehyde, it can react with itself (self-condensation) in the presence of a base.[17][18]

  • Minimization Strategy: This can be minimized by the slow, controlled, dropwise addition of the enolizable component to the reaction mixture containing the benzaldehyde and the base.[17]

  • Side Product 3: Triphenylphosphine Oxide (in Wittig Reactions). The Wittig reaction produces a stoichiometric amount of triphenylphosphine oxide, which can be difficult to separate from the desired product due to its polarity and crystallinity.[20]

  • Minimization Strategy: While this byproduct cannot be avoided, its removal can be optimized. It is less soluble in non-polar solvents like hexane or ether than this compound, allowing for separation by precipitation and filtration.[4] Column chromatography is also a highly effective method for separation.[5] The Horner-Wadsworth-Emmons variant produces a water-soluble phosphate byproduct that is easily removed by an aqueous workup.[11][13]

Data Presentation: Comparison of Synthesis Methods

Synthesis Method Reactants Catalyst / Base Solvent Temperature Time Reported Yield Reference(s)
Knoevenagel Condensation Benzaldehyde, AcetonitrilePotassium Hydroxide (KOH)AcetonitrileReflux< 30 min31–45%[3]
Dehydration of Oxime Cinnamaldehyde OximeGallium(III) triflateAcetonitrileReflux2 h90%[21]
Wittig Reaction Cinnamyl triphenylphosphonium bromide,Isoamyl nitritePotassium Hydroxide (KOH)Ethanol50-60°C1 h54%[4][5]
Aqueous Wittig Reaction Benzaldehyde,Bromoacetonitrile,TriphenylphosphineSodium Bicarbonate (aq)Water / Diethyl EtherRoom Temp1 h56.9% (avg)[14]
Microwave-Assisted Cinnamyl alcohol,Acid Anhydride,DiolCatalystSolvent-free140°C10-20 min>90%[8]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of Benzaldehyde and Acetonitrile [3]

This protocol describes the synthesis of a mixture of E- and Z-cinnamonitrile.

  • Setup: In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add potassium hydroxide pellets (33 g, 0.5 mol) and acetonitrile (400 mL).

  • Reaction Initiation: Bring the mixture to reflux under a nitrogen atmosphere.

  • Addition of Benzaldehyde: In an addition funnel, prepare a solution of benzaldehyde (53 g, 0.5 mol) in acetonitrile (100 mL). Add this solution in a stream over 1-2 minutes to the refluxing mixture.

  • Reaction: Continue stirring for 10 minutes after the addition is complete. The reaction time may vary depending on the quality of the potassium hydroxide.[3]

  • Quenching: Pour the hot solution onto 500 g of cracked ice in a 1-L beaker.

  • Workup: After cooling, transfer the two-phase mixture to a 2-L flask for steam distillation. Separate the upper aqueous phase of the distillate and extract it twice with 500-mL portions of diethyl ether.

  • Isolation: Combine all organic phases, dry them over anhydrous sodium sulfate (Na₂SO₄), and evaporate the ether to yield this compound as a pale-yellow oil (yield: 20–29 g, 31–45%).

Protocol 2: Dehydration of Cinnamaldehyde Oxime [22][23]

This protocol outlines a general method for synthesizing this compound from cinnamaldehyde oxime.

  • Oxime Formation: React cinnamaldehyde with hydroxylamine hydrochloride in the presence of a base like pyridine or potassium carbonate to form the cinnamaldehyde oxime intermediate.[23][24]

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve the cinnamaldehyde oxime in toluene.

  • Dehydration: Heat the mixture to reflux. The water produced during the dehydration reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by observing the amount of water collected or by using TLC.

  • Isolation: Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Visualizations

TroubleshootingWorkflow Start Low Yield Observed CheckReagents 1. Check Starting Materials Start->CheckReagents CheckConditions 2. Review Reaction Conditions Start->CheckConditions CheckWorkup 3. Optimize Workup & Purification Start->CheckWorkup CheckPurity Verify Purity & Stoichiometry CheckReagents->CheckPurity CheckAnhydrous Ensure Anhydrous Conditions (if required) CheckReagents->CheckAnhydrous End Yield Improved CheckPurity->End CheckAnhydrous->End CheckTemp Verify Temperature Control CheckConditions->CheckTemp CheckTime Optimize Reaction Time (TLC) CheckConditions->CheckTime CheckMixing Ensure Efficient Stirring CheckConditions->CheckMixing CheckTemp->End CheckTime->End CheckMixing->End CheckExtraction Improve Extraction Protocol CheckWorkup->CheckExtraction CheckPurification Refine Purification Method (Distillation/Chromatography) CheckWorkup->CheckPurification CheckExtraction->End CheckPurification->End

Caption: Troubleshooting workflow for addressing low reaction yields.

SynthesisSelection Start Goal: Synthesize this compound Q_Stereo High (E)-Stereoselectivity Required? Start->Q_Stereo A_HWE Horner-Wadsworth-Emmons (HWE) Reaction Q_Stereo->A_HWE Yes Q_Speed Rapid Synthesis Needed? Q_Stereo->Q_Speed No A_Microwave Microwave-Assisted Synthesis Q_Speed->A_Microwave Yes Q_StartMat Starting Material? Q_Speed->Q_StartMat No A_Aldehyde Benzaldehyde & Acetonitrile Q_StartMat->A_Aldehyde A_Oxime Cinnamaldehyde Oxime Q_StartMat->A_Oxime R_Knoevenagel Knoevenagel Condensation A_Aldehyde->R_Knoevenagel R_Dehydration Oxime Dehydration A_Oxime->R_Dehydration

Caption: Decision tree for selecting a this compound synthesis method.

References

Technical Support Center: Scaling Up Cinnamonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of cinnamonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My this compound synthesis yield is significantly lower upon scale-up. What are the potential causes and how can I troubleshoot this?

A: Low yield during scale-up is a common issue that can stem from several factors. Systematically investigating the following can help identify and resolve the problem:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized temperature gradients and poor distribution of reactants and catalysts. This can result in increased side product formation.[1]

    • Troubleshooting:

      • Agitation: Ensure the stirring mechanism (e.g., overhead stirrer) is adequate for the vessel size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.

      • Heating/Cooling: Implement a reactor jacket with a circulating temperature control system to ensure uniform heating and cooling. Monitor the internal reaction temperature closely.[1]

  • Sub-optimal Reaction Conditions: Conditions that were optimal at the lab scale may not be directly transferable.

    • Troubleshooting:

      • Temperature: Re-optimize the reaction temperature. A slight increase or decrease might be necessary to compensate for differences in heat dissipation at a larger scale.[2][]

      • Concentration: Adjusting the concentration of reactants can sometimes improve yield by minimizing side reactions.[2][]

  • Side Reactions: Certain side reactions may become more prominent at a larger scale.[1] For instance, in a Knoevenagel condensation, self-condensation of the active methylene compound can occur.

    • Troubleshooting:

      • Controlled Addition: A slow, controlled addition of one of the reactants can help to maintain a low concentration of that reactant, thereby minimizing side reactions.

      • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. For example, using a milder base might reduce the formation of byproducts.[4]

A logical workflow for troubleshooting low yield is presented below:

Low_Yield_Troubleshooting start Low Yield Observed During Scale-Up check_mixing Evaluate Mixing Efficiency (Visual Inspection, Stirrer Speed) start->check_mixing check_temp Verify Temperature Control (Internal vs. Jacket Temp) start->check_temp optimize_conditions Re-optimize Reaction Conditions (Temperature, Concentration) check_mixing->optimize_conditions Mixing is Inefficient analyze_byproducts Identify Side Products (GC-MS, NMR) check_mixing->analyze_byproducts Mixing is Efficient check_temp->optimize_conditions Poor Temp Control check_temp->analyze_byproducts Good Temp Control success Yield Improved optimize_conditions->success fail Yield Still Low (Consult Literature/Expert) optimize_conditions->fail modify_protocol Modify Protocol (Slow Addition, Catalyst Change) analyze_byproducts->modify_protocol Side Products Identified modify_protocol->success modify_protocol->fail

Troubleshooting workflow for addressing low yields in scale-up.

2. Q: I am observing significant impurity formation in my scaled-up this compound production. How can I identify and minimize these impurities?

A: Impurity amplification is a frequent challenge in process scale-up.[1] The first step is to identify the impurities using analytical techniques like GC-MS, LC-MS, or NMR. Common impurities and mitigation strategies depend on the synthetic route:

Synthetic RoutePotential ImpuritiesMitigation Strategies
Benzaldehyde + Acetonitrile (Aldol-like condensation) Benzoic acid, Benzyl alcohol (from Cannizzaro reaction)Use a milder base, ensure slow addition of base, maintain optimal temperature.
Cinnamaldehyde + Hydroxylamine Unreacted cinnamaldehyde, oxime isomersEnsure complete conversion of cinnamaldehyde, control pH during oxime formation.
Dehydration of Cinnamide Unreacted cinnamideUse a more efficient dehydrating agent, optimize reaction time and temperature.[5]

3. Q: The purification of this compound by distillation is proving difficult at a larger scale. Are there alternative purification methods?

A: While vacuum distillation is a common method for purifying this compound, challenges such as thermal degradation can arise at larger scales. Consider the following:

  • Fractional Distillation: For closer boiling impurities, a fractional distillation column with a higher number of theoretical plates may be necessary.

  • Crystallization: If the crude this compound can be solidified (melting point: 22 °C), fractional crystallization could be a viable and scalable purification technique.[6] This involves dissolving the crude product in a suitable solvent at an elevated temperature and then slowly cooling to allow the pure this compound to crystallize.

  • Chromatography: While column chromatography is typically a lab-scale technique, preparative HPLC can be used for high-purity requirements at a larger scale, although it can be costly.

4. Q: What are the key safety considerations when scaling up this compound production?

A: this compound and many of the reagents used in its synthesis are hazardous. A thorough safety review is critical before any scale-up.

  • Toxicity: this compound is toxic if swallowed and harmful in contact with skin.[7] It may also cause an allergic skin reaction.[7] The use of appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, is mandatory.

  • Reagent Hazards:

    • Cyanides: If using cyanide salts (e.g., in the reaction of a cinnamyl halide with sodium cyanide), be aware of their extreme toxicity.[5] Acidic conditions can release highly toxic hydrogen cyanide gas.

    • Dehydrating Agents: Reagents like acetic anhydride or thionyl chloride are corrosive and require careful handling in a well-ventilated fume hood.[5][8]

  • Exothermic Reactions: The reaction can be exothermic. Ensure the reactor is equipped with an adequate cooling system and that reagents are added at a controlled rate to manage the heat generated.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of Benzaldehyde and Malononitrile (Illustrative)

This protocol outlines a general procedure. Optimization of stoichiometry, catalyst, solvent, and temperature will be necessary.

Knoevenagel_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification prep_reagents Prepare Solutions: - Benzaldehyde in Solvent - Malononitrile in Solvent - Catalyst Solution (e.g., DABCO) charge_reactor Charge Reactor with Benzaldehyde and Malononitrile Solutions prep_reagents->charge_reactor add_catalyst Slowly Add Catalyst Solution (Maintain Temperature) charge_reactor->add_catalyst react Stir at Optimized Temperature (Monitor by TLC/GC) add_catalyst->react quench Quench Reaction (e.g., with dilute acid) react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash Organic Layer and Dry (e.g., with Na2SO4) extract->wash_dry purify Purify by Vacuum Distillation or Crystallization wash_dry->purify

References

Technical Support Center: Purification of Cinnamonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of cinnamonitrile from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield of this compound after extraction.

Possible Cause Troubleshooting Step
Incomplete Extraction - Ensure the use of an appropriate organic solvent in which this compound is highly soluble, such as diethyl ether or ethyl acetate.[1] - Perform multiple extractions (at least 3) with the organic solvent to maximize the recovery of this compound from the aqueous layer.
Emulsion Formation - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.
Product Loss During Washing - If washing with a basic solution to remove acidic impurities, avoid using a strong base which could potentially react with the nitrile group. A dilute solution of sodium bicarbonate is recommended.

Issue 2: The purified this compound is contaminated with unreacted benzaldehyde.

Possible Cause Troubleshooting Step
Inefficient Removal During Work-up - Wash the organic layer containing the crude this compound with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[2][3] Benzaldehyde will form a water-soluble adduct that can be separated in the aqueous layer.[2][3]
Co-distillation - If benzaldehyde persists after a bisulfite wash, consider that it may co-distill with this compound, especially under reduced pressure. A careful fractional distillation may be necessary.

Issue 3: this compound appears to decompose or darken during distillation.

Possible Cause Troubleshooting Step
High Temperature - this compound has a high boiling point at atmospheric pressure.[4][5] To avoid decomposition, perform the distillation under reduced pressure (vacuum distillation).[6] - Ensure the heating mantle is not set to an excessively high temperature. Use a water or oil bath for more uniform heating.
Presence of Acidic or Basic Impurities - Neutralize the crude this compound by washing with a dilute solution of sodium bicarbonate before distillation. Ensure the product is dry before heating.
Air Sensitivity - this compound can be sensitive to air.[1] Consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon).

Issue 4: Poor separation of this compound during column chromatography.

Possible Cause Troubleshooting Step
Inappropriate Solvent System - The polarity of the eluent is critical. A common solvent system for compounds of similar polarity is a mixture of ethyl acetate and hexanes.[7][8] - Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to improve separation.[9]
Column Overloading - The amount of crude material loaded onto the column should not exceed the column's capacity. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the sample weight.
Improper Column Packing - Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will lead to broad or overlapping bands.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: The physical properties of this compound are summarized in the table below.

PropertyValue
Appearance Colorless to pale yellow liquid[4][5]
Odor Spicy, cinnamon-like[10]
Molecular Formula C₉H₇N[4]
Molecular Weight 129.16 g/mol [4]
Boiling Point 254-255 °C (at 760 mmHg)[4][11]
Melting Point 18-20 °C[10][11]
Density 1.028 g/mL at 25 °C[4][10]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[1][4]

Q2: What are the common impurities in a this compound reaction mixture?

A2: Common impurities depend on the synthetic route but often include unreacted starting materials such as benzaldehyde or cinnamaldehyde, and the solvent used in the reaction, like acetonitrile.[6][10] By-products from side reactions may also be present.

Q3: How can I effectively remove unreacted benzaldehyde from my product?

A3: A wash with a saturated aqueous solution of sodium bisulfite is an effective method.[2][3] The bisulfite reacts with the aldehyde to form a salt which is soluble in the aqueous phase and can be easily separated from the organic layer containing your this compound.[3]

Q4: Is vacuum distillation necessary for purifying this compound?

A4: While not strictly necessary, vacuum distillation is highly recommended. This compound has a high boiling point at atmospheric pressure, and distilling at this temperature can lead to decomposition.[6] Vacuum distillation allows for distillation at a lower temperature, which minimizes the risk of product degradation.

Q5: What is a suitable solvent system for purifying this compound by column chromatography?

A5: A mixture of ethyl acetate and hexanes is a good starting point.[7][8] You can determine the optimal ratio by running thin-layer chromatography (TLC) first. A good separation is often achieved when the desired compound has an Rf value of around 0.3.

Q6: What are the primary safety concerns when handling this compound?

A6: this compound may cause irritation to the eyes, skin, and respiratory system.[1] It is recommended to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

Experimental Protocols

Protocol 1: Extraction and Wash of Crude this compound

  • After the reaction is complete, quench the reaction mixture as appropriate for the specific reaction conditions.[12]

  • Transfer the mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate) and water.

  • Shake the funnel vigorously, venting periodically to release any pressure.

  • Allow the layers to separate and drain the aqueous layer.

  • To remove unreacted benzaldehyde, add a saturated aqueous solution of sodium bisulfite to the organic layer in the separatory funnel and shake for 1-2 minutes.[3]

  • Separate and discard the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.

  • Finally, wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation

  • Set up a vacuum distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum to the system.

  • Begin heating the distillation flask gently using a heating mantle or an oil bath.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 3: Purification by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packing.

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with a solvent system of appropriate polarity (e.g., a mixture of ethyl acetate and hexanes). A gradient elution, starting with a low polarity and gradually increasing, can improve separation.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow ReactionMixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether/Water) ReactionMixture->Extraction Washing Aqueous Washes (Bisulfite, Bicarbonate, Brine) Extraction->Washing Drying Drying (e.g., Na2SO4) Washing->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval CrudeProduct Crude this compound SolventRemoval->CrudeProduct Distillation Vacuum Distillation CrudeProduct->Distillation High Boiling Point Chromatography Column Chromatography CrudeProduct->Chromatography For high purity PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingDistillation Start Distillation Problem Decomposition Product Decomposition (Darkening) Start->Decomposition LowYield Low Yield Start->LowYield ImpureProduct Impure Distillate Start->ImpureProduct HighTemp High Temperature? Decomposition->HighTemp Leaks System Leaks? LowYield->Leaks CoDistillation Co-distillation of Impurities? ImpureProduct->CoDistillation UseVacuum Use Vacuum Distillation HighTemp->UseVacuum Yes ReduceHeat Reduce Heat Input HighTemp->ReduceHeat No CheckSeals Check Seals and Joints Leaks->CheckSeals Yes FractionalDistillation Use Fractional Distillation CoDistillation->FractionalDistillation Yes PrePurify Pre-purify (e.g., Wash) CoDistillation->PrePurify Also consider

Caption: Troubleshooting logic for this compound distillation.

References

How to avoid polymerization during cinnamonitrile distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing polymerization during the distillation of cinnamonitrile.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Viscosity Increase in Distillation Flask Onset of thermal polymerization.1. Immediately cool the distillation flask. 2. Ensure your vacuum is at the appropriate level to lower the boiling point. 3. Verify that a suitable polymerization inhibitor is present in the crude this compound.
Solid Formation in Condenser or Receiving Flask Vapor phase polymerization.1. Ensure a vapor phase inhibitor is being used if this is a recurring issue. 2. Check for hot spots in the distillation apparatus. 3. Ensure the condenser is adequately cooled.
Discoloration of Distillate (Yellowing) Minor polymerization or presence of impurities.1. Ensure the distillation is performed under vacuum to minimize temperature. 2. Check the purity of the crude this compound. 3. Consider redistillation with a fresh charge of inhibitor.
Inconsistent Boiling Point Fluctuations in vacuum pressure.1. Check all seals and joints for leaks. 2. Ensure the vacuum pump is functioning correctly and is properly trapped.
Low Yield Polymerization in the distillation flask, leaving a significant residue.1. Optimize the inhibitor type and concentration. 2. Use a lower distillation temperature by improving the vacuum.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound polymerize during distillation?

A1: this compound has a carbon-carbon double bond, making it a vinyl monomer. At elevated temperatures, the double bonds can break and form new single bonds with other this compound molecules, creating long polymer chains. This process, known as thermally-initiated free-radical polymerization, is accelerated by the heat required for distillation at atmospheric pressure.

Q2: What is the most effective way to prevent polymerization during distillation?

A2: The most effective strategy is a combination of two techniques:

  • Vacuum Distillation: By reducing the pressure, the boiling point of this compound is significantly lowered, decreasing the thermal stress on the molecule and reducing the rate of polymerization.

  • Use of Polymerization Inhibitors: Adding a small amount of a chemical inhibitor to the crude this compound before distillation can effectively quench the free radicals that initiate the polymerization process.

Q3: What are the recommended inhibitors for this compound distillation?

A3: While specific studies on this compound are limited, inhibitors commonly used for other unsaturated monomers like acrylates and styrenes are effective. The most common are:

  • Phenolic Inhibitors: Hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ) are widely used. They are effective radical scavengers but typically require the presence of some oxygen to function optimally.

  • Phenothiazine (PTZ): This is another excellent inhibitor, particularly for acrylates, and is often considered more effective than phenolic inhibitors at higher temperatures.[1]

Q4: What concentration of inhibitor should I use?

A4: The concentration of the inhibitor is crucial. Too little may be ineffective, while too much can be unnecessary and require removal later. A general guideline for liquid phase inhibitors is in the range of 100-1000 ppm. For example, a common starting concentration for hydroquinone or phenothiazine is around 200-500 ppm.

Q5: What is vapor phase polymerization and how can I prevent it?

A5: During distillation, the vapor is initially free of the non-volatile liquid phase inhibitor. As it condenses, it can polymerize on the cooler surfaces of the condenser and receiving flask. To prevent this, a vapor phase inhibitor can be used. These are volatile compounds that co-distill with the monomer and inhibit polymerization in the vapor and condensate phases. Nitroso compounds like nitrosobenzene have been shown to be effective for this purpose with similar monomers.[2]

Q6: Can I remove the inhibitor after distillation?

A6: Yes. If the presence of the inhibitor is undesirable in the final product, it can be removed. Phenolic inhibitors like hydroquinone can be removed by washing with a dilute aqueous base solution (e.g., 5% NaOH) to form a water-soluble salt, followed by separation of the organic layer. Alternatively, passing the distilled this compound through a column of basic alumina can also remove phenolic inhibitors.

Data Presentation

Table 1: Recommended Distillation Conditions for this compound

ParameterValueReference
Boiling Point (at atmospheric pressure)~255-257 °C
Vacuum Distillation Conditions
Pressure2064 Pa (15.5 Torr)[3]
Boiling Point130-132 °C[3]
Pressure5330 Pa (40 Torr)[3]
Boiling Point151 °C[3]

Table 2: Common Polymerization Inhibitors for Vinyl Monomers

InhibitorTypeTypical ConcentrationKey Characteristics
Hydroquinone (HQ) Phenolic100-1000 ppmEffective general-purpose inhibitor, often requires oxygen for optimal activity.
Monomethyl Ether of Hydroquinone (MEHQ) Phenolic100-500 ppmSimilar to HQ, commonly used for storage and transport of acrylic monomers.[2]
Phenothiazine (PTZ) Aromatic Amine100-500 ppmExcellent inhibitor for alkenyl monomers, often more effective than phenolics at high temperatures.[1][4]
Nitrosobenzene Nitroso Compound20-1000 ppmEffective as a vapor phase inhibitor.[2]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound with a Liquid Phase Inhibitor

This protocol describes a standard laboratory procedure for the purification of crude this compound using vacuum distillation with the addition of a polymerization inhibitor.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., hydroquinone or phenothiazine)

  • Standard vacuum distillation glassware (round-bottom flask, Claisen adapter, condenser, receiving flask)

  • Vacuum pump with a trap

  • Heating mantle

  • Stir plate and stir bar

  • Manometer

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.

    • Use a Claisen adapter to minimize the risk of bumping into the condenser.

    • Grease all ground-glass joints lightly to ensure a good seal.

    • Place a stir bar in the distillation flask. Do not use boiling chips , as they are ineffective under vacuum.

  • Inhibitor Addition:

    • Weigh the crude this compound and add it to the distillation flask (do not fill more than two-thirds full).

    • Add the chosen polymerization inhibitor (e.g., hydroquinone) to the crude this compound to achieve a concentration of 200-500 ppm. Ensure it is well-dissolved.

  • Distillation:

    • Connect the apparatus to the vacuum trap and the vacuum pump.

    • Begin stirring the this compound solution.

    • Slowly turn on the vacuum and allow the pressure to stabilize. A hissing sound indicates a leak, which must be addressed.

    • Once the desired vacuum is achieved (e.g., ~15 Torr), begin to gently heat the distillation flask using a heating mantle.

    • Collect the this compound distillate in the receiving flask. The boiling point should correspond to the pressure being used (see Table 1).

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus.

Visualizations

experimental_workflow Experimental Workflow for this compound Distillation cluster_prep Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown start Start add_inhibitor Add Inhibitor (e.g., Hydroquinone) to Crude this compound start->add_inhibitor setup Assemble Vacuum Distillation Apparatus add_inhibitor->setup apply_vacuum Apply Vacuum setup->apply_vacuum stir Begin Stirring apply_vacuum->stir heat Gently Heat stir->heat collect Collect Distillate heat->collect cool Cool Apparatus collect->cool vent Vent to Atmosphere cool->vent end End vent->end

Caption: Workflow for vacuum distillation of this compound.

polymerization_inhibition Mechanism of Polymerization and Inhibition cluster_polymerization Uninhibited Polymerization cluster_inhibition Inhibited Polymerization heat Heat monomer This compound Monomer heat->monomer Initiation radical Free Radical (R.) monomer->radical polymer Polymer Chain monomer->polymer radical->monomer Propagation radical->polymer Chain Growth stable_radical Stable, Non-reactive Radical radical->stable_radical inhibitor Inhibitor (e.g., Hydroquinone) inhibitor->radical Termination

Caption: Free-radical polymerization and the role of inhibitors.

References

Technical Support Center: Managing Moisture Sensitivity in Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during moisture-sensitive nitrile synthesis experiments.

Troubleshooting Guides

Q1: My nitrile synthesis from a primary amide is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the dehydration of primary amides to nitriles are frequently due to the presence of moisture, which can consume the dehydrating agent and lead to hydrolysis of the starting material or the nitrile product.[1] Other contributing factors include inadequate dehydrating agents, harsh reaction conditions, and side reactions.

Troubleshooting Steps:

  • Moisture Control: This is the most critical factor.

    • Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are rigorously dried. Commercially available anhydrous solvents are recommended. If preparing your own, use appropriate drying agents and verify the water content.

    • Dry Glassware Thoroughly: Oven-dry glassware at >120°C for several hours or flame-dry it under vacuum immediately before use.[1] Allow to cool in a desiccator or under an inert atmosphere.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a balloon setup to prevent atmospheric moisture from entering the reaction vessel.[1]

  • Dehydrating Agent:

    • Ensure Freshness and Anhydrous Conditions: Use a fresh, unopened container of the dehydrating agent or ensure it has been stored properly in a desiccator.

    • Optimize Stoichiometry: An excess of the dehydrating agent may be necessary, but a large excess can lead to side reactions and complicate purification.[1] Start with the recommended stoichiometry and perform small-scale optimizations if needed.

    • Consider Milder Reagents: For sensitive substrates, consider modern, milder dehydrating agents which can lead to faster reactions and higher yields.[1]

  • Reaction Conditions:

    • Temperature Control: High temperatures can cause decomposition of starting materials or products.[1] If possible, attempt the reaction at a lower temperature. Ensure uniform heating to avoid localized overheating.

  • Side Reactions:

    • Analysis: Analyze the crude reaction mixture using techniques like TLC, GC-MS, or NMR to identify major byproducts. This can provide insights into competing reaction pathways and help in optimizing conditions to minimize them.[1]

Frequently Asked Questions (FAQs)

Q2: How can I determine the water content in my solvents?

The gold standard for determining trace amounts of water in organic solvents is the Karl Fischer titration . This method is highly sensitive and accurate. Coulometric Karl Fischer titrators are particularly suitable for determining low water content (in ppm).

Q3: What are the best practices for handling and storing anhydrous solvents?

  • Purchase in Small Bottles: Whenever possible, purchase anhydrous solvents in small, sealed bottles to minimize exposure to atmospheric moisture each time the bottle is opened.

  • Sure/Seal™ Packaging: Solvents in bottles with a Sure/Seal™ cap are ideal as they allow for the withdrawal of the solvent via a syringe and needle without opening the bottle to the atmosphere.

  • Inert Gas Blanket: Before storing a partially used bottle, flush the headspace with an inert gas like nitrogen or argon.

  • Storage: Store anhydrous solvents in a cool, dry place, away from direct sunlight. For highly sensitive applications, storage in a desiccator or a glovebox is recommended.

Q4: My nitrile synthesis involves a Grignard reagent, which is also moisture-sensitive. What additional precautions should I take?

Grignard reagents are extremely sensitive to moisture and will be quenched by even trace amounts of water.[1] All the precautions for moisture-sensitive nitrile synthesis must be strictly followed. Additionally:

  • Freshly Prepared or Titrated Reagent: Use freshly prepared Grignard reagent or titrate a commercially available solution to determine its exact concentration before use.

  • Exclusion of Air: Grignard reagents are also sensitive to oxygen. Therefore, a robust inert atmosphere is crucial.

  • Cannula Transfer: Transfer the Grignard reagent from its storage vessel to the reaction flask using a double-tipped needle (cannula) under a positive pressure of inert gas.

Q5: Can I reuse drying agents like molecular sieves?

Yes, molecular sieves can be reactivated by heating them in a furnace at high temperatures (typically >300 °C) under a vacuum or a stream of inert gas to drive off the adsorbed water. Their efficiency may decrease after multiple reactivation cycles.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Organic Solvents

This table summarizes the residual water content in various organic solvents after treatment with different drying agents. Lower ppm values indicate higher drying efficiency.

SolventDrying AgentLoading (% m/v)TimeResidual Water (ppm)
Tetrahydrofuran (THF) 3Å Molecular Sieves20%48 h<10
Neutral AluminaColumn Pass-<10
Sodium/BenzophenoneReflux-~34-43
Toluene 3Å Molecular Sieves-24 h<5
Silica GelColumn Pass-<5
Sodium/BenzophenoneReflux-~34
Acetonitrile 3Å Molecular Sieves--<10
Neutral AluminaColumn Pass-<10
Phosphorus Pentoxide (P₄O₁₀)5%24 h9
Methanol 3Å Molecular Sieves>10%72 h<10
Magnesium/IodineReflux-~54
Ethanol 3Å Molecular Sieves>10%72 h<10

Data compiled from multiple sources.

Table 2: Qualitative Impact of Moisture on Nitrile Synthesis from Primary Amides

While precise quantitative data correlating ppm levels of water to yield loss is scarce in the literature, the following table provides a qualitative guide to the expected outcomes.

Water Content in SolventExpected Outcome
High (>500 ppm) Significant to complete failure of the reaction. Hydrolysis of starting material and/or product is likely. Dehydrating agent is consumed by water.
Moderate (100-500 ppm) Noticeable decrease in yield. Formation of byproducts is probable. Reaction may not go to completion.
Low (10-100 ppm) Generally acceptable for less sensitive reactions, but still poses a risk of reduced yield.
Very Low (<10 ppm, "Super Dry") Optimal conditions for achieving high yields and minimizing side reactions. Highly recommended for sensitive substrates and reactions.

Experimental Protocols

Protocol 1: General Procedure for Dehydration of a Primary Amide to a Nitrile under Anhydrous Conditions using Thionyl Chloride

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon. Fit the flask with a reflux condenser, and cap the condenser with a drying tube or connect it to a nitrogen/argon bubbler.

  • Setup: In the prepared flask, add the primary amide (1 equivalent).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or toluene) via a syringe to dissolve or suspend the amide.

  • Reagent Addition: Under an inert atmosphere, cool the reaction mixture to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) dropwise to the stirred mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction can then be heated to reflux if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess thionyl chloride by adding the reaction mixture to a cold saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: Karl Fischer Titration for Determination of Water in an Organic Solvent

This protocol provides a general outline. Always refer to the instrument manufacturer's manual for specific instructions.

  • Titrator Preparation: Prepare the Karl Fischer titrator by adding the appropriate anolyte and catholyte to their respective chambers. The instrument will typically perform a pre-titration to consume any ambient moisture in the cell.

  • Solvent Blank: Inject a known volume of the anhydrous solvent to be tested into the titration cell to determine the background water content.

  • Sample Titration: Carefully draw a precise volume or weigh a precise mass of the solvent sample into a gas-tight syringe. Quickly inject the sample into the titration cell.

  • Measurement: The titrator will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument's software will then calculate the water content, usually in ppm or percentage.

  • Repeatability: For accurate results, perform the measurement in triplicate.

Mandatory Visualizations

Troubleshooting_Nitrile_Synthesis start Low Yield in Nitrile Synthesis check_moisture Assess for Moisture Contamination start->check_moisture dry_glassware Dry Glassware (Oven/Flame) check_moisture->dry_glassware use_anhydrous_solvents Use Anhydrous Solvents check_moisture->use_anhydrous_solvents inert_atmosphere Use Inert Atmosphere (N2/Ar) check_moisture->inert_atmosphere check_reagent Evaluate Dehydrating Agent fresh_reagent Ensure Reagent is Fresh & Anhydrous check_reagent->fresh_reagent optimize_stoichiometry Optimize Stoichiometry check_reagent->optimize_stoichiometry check_conditions Review Reaction Conditions adjust_temp Adjust Temperature check_conditions->adjust_temp controlled_heating Ensure Controlled Heating check_conditions->controlled_heating analyze_byproducts Analyze for Side Reactions identify_byproducts Identify Byproducts (TLC, GC-MS, NMR) analyze_byproducts->identify_byproducts modify_conditions Modify Conditions to Minimize Byproducts analyze_byproducts->modify_conditions dry_glassware->check_reagent use_anhydrous_solvents->check_reagent inert_atmosphere->check_reagent fresh_reagent->check_conditions optimize_stoichiometry->check_conditions adjust_temp->analyze_byproducts controlled_heating->analyze_byproducts success Improved Yield identify_byproducts->success modify_conditions->success

Caption: Troubleshooting workflow for low yield in nitrile synthesis.

Anhydrous_Reaction_Setup cluster_inert_gas Inert Gas Source cluster_reaction_vessel Reaction Setup cluster_reagent_addition Reagent/Solvent Addition gas_source Nitrogen/Argon Cylinder bubbler Oil Bubbler gas_source->bubbler Regulator septum Rubber Septum bubbler->septum Inert Gas In flask Flame-Dried Round-Bottom Flask (with stir bar) condenser Reflux Condenser flask->condenser condenser->septum syringe Dry Syringe syringe->septum Addition through Septum anhydrous_solvent Anhydrous Solvent (Sure/Seal™ Bottle) anhydrous_solvent->syringe

Caption: General experimental workflow for an anhydrous reaction setup.

References

Technical Support Center: Catalyst Deactivation in Cinnamonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during cinnamonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound where catalyst deactivation is a concern?

A1: Catalyst deactivation is a significant concern in the primary synthesis routes for this compound, which include:

  • Knoevenagel Condensation: The reaction of benzaldehyde with an active hydrogen compound like malononitrile, typically catalyzed by a basic catalyst.[1]

  • Aldol-like Condensation: The condensation of benzaldehyde with acetonitrile under basic catalysis.

  • Dehydration of Cinnamide: This method also employs catalysts that are susceptible to deactivation over time.

Q2: What are the primary mechanisms of catalyst deactivation in this compound synthesis?

A2: The primary mechanisms leading to a decrease in catalytic activity during this compound synthesis are:

  • Coking: The deposition of carbonaceous materials (coke) on the active sites and within the pores of the catalyst. This is a common issue, particularly with zeolite and other solid acid/base catalysts.

  • Sintering: The thermal agglomeration of catalyst particles, leading to a reduction in the active surface area. This is often induced by high reaction temperatures.

  • Leaching: The dissolution of active components from the solid catalyst into the reaction medium. This is a concern for supported catalysts and mixed metal oxides like hydrotalcites.

Q3: How can I identify the cause of my catalyst's deactivation?

A3: Identifying the specific cause of deactivation requires a combination of observing reaction performance and catalyst characterization. A sudden drop in activity might suggest poisoning, while a gradual decline could indicate coking or sintering. Post-reaction characterization of the spent catalyst using techniques like Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) can provide more definitive answers.

Q4: Is it possible to regenerate a deactivated catalyst used in this compound synthesis?

A4: Yes, in many cases, catalyst regeneration is possible. The appropriate method depends on the deactivation mechanism. For instance, coke deposits can often be removed by calcination in a controlled atmosphere. However, deactivation due to sintering is generally irreversible.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to catalyst deactivation.

Issue 1: Gradual Decrease in Benzaldehyde Conversion and this compound Yield

Possible Cause: Coking (carbon deposition) on the catalyst surface.

Troubleshooting Steps:

  • Confirm Coking:

    • Perform a Thermogravimetric Analysis (TGA) on the spent catalyst. A significant weight loss at high temperatures (typically >400°C) in an oxidizing atmosphere indicates the presence of coke.

  • Optimize Reaction Conditions:

    • Temperature: Lower the reaction temperature if possible, as higher temperatures can accelerate coke formation.

    • Feedstock Purity: Ensure the purity of benzaldehyde and acetonitrile, as impurities can act as coke precursors.

  • Catalyst Regeneration:

    • Implement a regeneration protocol involving calcination to burn off the coke. (See Experimental Protocols section for a general procedure).

  • Catalyst Modification:

    • Consider using a catalyst with a hierarchical pore structure to improve mass transfer and reduce coke deposition within the pores.

    • Investigate the use of catalyst promoters that can inhibit coke formation.

Issue 2: Sharp and Significant Drop in Catalytic Activity

Possible Cause: Catalyst Poisoning.

Troubleshooting Steps:

  • Identify Potential Poisons:

    • Review the purity of all reactants and solvents. Common poisons for basic catalysts include acidic species, sulfur compounds, and water (in some cases).

    • Analyze the feedstock for trace impurities using appropriate analytical techniques (e.g., GC-MS, ICP-MS).

  • Feedstock Purification:

    • Implement a purification step for the reactants and solvent to remove identified poisons.

  • Catalyst Selection:

    • If a specific poison is identified and cannot be easily removed, consider switching to a catalyst that is more resistant to that particular compound.

Issue 3: Loss of Catalyst Mass and Decreasing Activity Over Multiple Cycles

Possible Cause: Leaching of active sites.

Troubleshooting Steps:

  • Analyze the Reaction Filtrate:

    • After the reaction, filter the catalyst and analyze the liquid phase for the presence of leached metal ions using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

  • Modify Catalyst Structure:

    • Improve the anchoring of the active species to the support material.

    • Consider using a catalyst with a more stable framework under the reaction conditions.

  • Optimize Reaction Conditions:

    • Lowering the reaction temperature and choosing a less polar solvent can sometimes reduce the extent of leaching.

Data Presentation

CatalystReaction Temperature (°C)Time on Stream (h)Benzaldehyde Conversion (%)Reference
0.25 Li/MgO70140.65[2]
0.25 Li/MgO702~38[2]
0.25 Li/MgO703~35[2]
0.25 Li/MgO704~32[2]
n-Cu/MCM-41 (Si/Cu=10)2001~95[3]
n-Cu/MCM-41 (Si/Cu=10)2005~85[3]
n-Cu/MCM-41 (Si/Cu=50)2001~80[3]
n-Cu/MCM-41 (Si/Cu=50)2005~70[3]

Experimental Protocols

Protocol 1: Catalyst Stability Testing

Objective: To evaluate the stability of a solid catalyst for this compound synthesis over an extended period.

Materials:

  • Benzaldehyde

  • Acetonitrile

  • Solid catalyst (e.g., basic zeolite, hydrotalcite)

  • Inert solvent (e.g., toluene, xylene)

  • Internal standard for GC analysis (e.g., dodecane)

  • Glass reactor with a condenser, magnetic stirrer, and temperature controller

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Set up the glass reactor and charge it with the catalyst (e.g., 5 mol% relative to benzaldehyde), benzaldehyde, acetonitrile (in molar excess), and the inert solvent.

  • Add a known amount of the internal standard.

  • Heat the reaction mixture to the desired temperature (e.g., 120-160°C) with vigorous stirring.

  • Start the time-on-stream measurement (t=0) once the desired temperature is reached.

  • Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every hour for the first 8 hours, then every 4 hours).

  • Filter the catalyst from the withdrawn samples immediately.

  • Analyze the samples by GC to determine the concentration of benzaldehyde and this compound.

  • Calculate the benzaldehyde conversion and this compound yield at each time point.

  • Plot the benzaldehyde conversion and this compound yield as a function of time on stream to assess catalyst stability.

Protocol 2: Characterization of Deactivated (Coked) Catalyst

Objective: To identify and quantify coke deposition on a spent catalyst.

Techniques:

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a small amount of the dried, spent catalyst into a TGA crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 800-900°C) at a controlled heating rate (e.g., 10°C/min) under a flow of an inert gas (e.g., Nitrogen) to remove physisorbed species.

    • Switch the gas to an oxidizing atmosphere (e.g., air or a mixture of O₂/N₂) and continue heating or hold at a high temperature.

    • The weight loss observed in the oxidizing atmosphere corresponds to the combustion of coke.

  • X-ray Diffraction (XRD):

    • Obtain the XRD pattern of the fresh and spent catalyst.

    • Compare the patterns to identify any changes in the crystalline structure of the catalyst. A decrease in peak intensity or broadening of peaks in the spent catalyst can indicate structural damage or the presence of amorphous coke.

  • Elemental Analysis (CHN):

    • Submit a sample of the dried, spent catalyst for CHN analysis to determine the weight percentage of carbon, hydrogen, and nitrogen, which directly quantifies the elemental composition of the deposited coke.

Protocol 3: Regeneration of Coked Catalyst by Calcination

Objective: To remove carbonaceous deposits from a deactivated catalyst.

Materials:

  • Deactivated (coked) catalyst

  • Tube furnace with temperature and gas flow control

  • Quartz or ceramic boat

Procedure:

  • Place a known amount of the deactivated catalyst in the boat and position it in the center of the tube furnace.

  • Purge the furnace with an inert gas (e.g., Nitrogen) at a controlled flow rate while slowly ramping the temperature to the desired calcination temperature (typically 450-600°C, the optimal temperature should be determined experimentally to avoid catalyst sintering).

  • Once the target temperature is reached, gradually introduce a controlled flow of air or a diluted oxygen mixture (e.g., 5% O₂ in N₂) into the furnace. Caution: The introduction of oxygen should be done carefully to avoid a rapid, uncontrolled combustion of the coke, which can lead to thermal runaway and damage the catalyst.

  • Hold the catalyst at the calcination temperature in the oxidizing atmosphere for a set period (e.g., 2-6 hours) to ensure complete removal of the coke.

  • Switch back to an inert gas flow and cool the furnace down to room temperature.

  • The regenerated catalyst can then be tested for its activity and compared to the fresh catalyst.

Visualizations

Cinnamonitrile_Synthesis_Pathway benzaldehyde Benzaldehyde intermediate Adsorbed Intermediate benzaldehyde->intermediate Adsorption acetonitrile Acetonitrile acetonitrile->intermediate Adsorption catalyst Basic Catalyst catalyst->intermediate Catalyzes This compound This compound intermediate->this compound Condensation & Dehydration water Water intermediate->water Elimination

Caption: Reaction pathway for this compound synthesis.

Catalyst_Deactivation_Troubleshooting start Decreased Catalyst Performance check_rate Rate of Deactivation? start->check_rate gradual Gradual Decline check_rate->gradual Gradual sharp Sharp Drop check_rate->sharp Sharp coking Suspect Coking/Sintering gradual->coking poisoning Suspect Poisoning sharp->poisoning characterize_coke TGA/XRD/SEM Analysis coking->characterize_coke analyze_feed Analyze Feedstock for Impurities poisoning->analyze_feed change_catalyst Change Catalyst Type poisoning->change_catalyst regenerate Regenerate (e.g., Calcination) characterize_coke->regenerate optimize_conditions Optimize T, P, Flow Rate characterize_coke->optimize_conditions purify_feed Purify Reactants/Solvent analyze_feed->purify_feed regenerate->start Retest optimize_conditions->start Retest purify_feed->start Retest

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst_Regeneration_Cycle fresh_catalyst Fresh Catalyst reaction This compound Synthesis fresh_catalyst->reaction Used in deactivated_catalyst Deactivated Catalyst (Coked) reaction->deactivated_catalyst Leads to regeneration Regeneration (Calcination) deactivated_catalyst->regeneration Undergoes regenerated_catalyst Regenerated Catalyst regeneration->regenerated_catalyst Results in regenerated_catalyst->reaction Recycled to

Caption: Catalyst regeneration cycle for coked catalysts.

References

Validation & Comparative

A Comparative Guide to Validating Cinnamonitrile Purity using GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like cinnamonitrile is critical for the integrity and reproducibility of experimental results. This guide provides an objective comparison of this compound purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental protocols and data presentation. We also explore alternative analytical techniques to provide a comprehensive overview for validating the purity of this compound.

Introduction to this compound and Purity Concerns

This compound, also known as 3-phenylacrylonitrile, is a versatile organic compound utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its chemical stability and unique structure make it a valuable intermediate in organic synthesis.[2] Commercial this compound is available in various purity grades, typically ranging from 95% to over 99%.[3][4] Impurities can arise from the synthetic route, which often involves the condensation of benzaldehyde with acetonitrile or the dehydration of cinnamaldehyde oxime.[5] Potential impurities may therefore include unreacted starting materials, byproducts, and isomers (e.g., the Z-isomer of the predominantly E-cinnamonitrile).

GC-MS Analysis for Purity Determination

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound.[6] The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information for identification and quantification.

Potential Impurities in this compound

Based on common synthetic pathways, the following impurities could potentially be present in a this compound sample:

  • Cinnamaldehyde: A common precursor, which may remain if the conversion to the oxime and subsequent dehydration is incomplete.[2]

  • Benzaldehyde: A starting material for one of the main synthetic routes.[5]

  • (Z)-Cinnamonitrile: The geometric isomer of the more stable (E)-cinnamonitrile.

  • Coumarin: While more commonly associated with natural cinnamon extracts, it is a structurally related compound that could be present in certain preparations.[7]

  • Other related aromatic compounds and solvent residues: Depending on the specific synthetic and purification methods used.

Comparative Data of Commercial this compound

While a direct head-to-head GC-MS analysis of various commercial this compound products is not publicly available, we can compile the stated purity from different suppliers. This information is crucial for selecting the appropriate grade for a specific application.

Supplier/Product GradeStated Purity (%)Analytical Method for Purity
Supplier A (Reagent Grade)>98%GC
Supplier B (Synthesis Grade)>97%GC
Supplier C (High Purity)>99%GC
Supplier D (Food Grade)96-100%Assay

Note: The term "Assay" can refer to a variety of quantitative methods, not necessarily GC. For rigorous applications, requesting a certificate of analysis with a chromatogram is recommended.

Experimental Protocol: GC-MS Purity Analysis of this compound

This protocol is a standard method that can be adapted for the analysis of this compound purity.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating aromatic compounds.

2. Reagents and Standards:

  • This compound sample to be analyzed.

  • High-purity this compound reference standard (>99.5%).

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade).

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the chosen solvent.

  • Prepare a sample solution of the this compound to be tested at the same concentration (1 mg/mL).

  • For quantitative analysis, prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

5. Data Analysis:

  • Identify the this compound peak by comparing the retention time and mass spectrum with the reference standard.

  • Identify any impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).

  • Calculate the purity of the sample by the area percent method, assuming the response factors of the impurities are similar to that of this compound. For more accurate quantification, a calibration curve should be used.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound purity.

GCMS_Workflow GC-MS Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_standard Prepare Reference Standard Solution injection Inject Sample into GC-MS prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (Retention Time & Mass Spectra) detection->identification quantification Purity Calculation (Area % or Calibration Curve) identification->quantification report Generate Analysis Report quantification->report

Caption: Workflow for this compound Purity Analysis using GC-MS.

Alternative Analytical Techniques for Purity Validation

While GC-MS is a primary method, other techniques can provide complementary or confirmatory data.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust alternative for purity analysis, especially for non-volatile impurities.[8]

Experimental Protocol: HPLC-UV Purity Analysis of this compound

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Reagents:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 275 nm.

  • Gradient Elution:

    • Start with 50% B, hold for 2 minutes.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

4. Data Analysis:

  • Similar to GC-MS, purity is determined by comparing the peak area of this compound to the total peak area of all components.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[1][5] The purity is determined by comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration.

Comparison of Analytical Techniques

FeatureGC-MSHPLC-UVqNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceQuantification by nuclear magnetic resonance
Best For Volatile and semi-volatile impuritiesNon-volatile and thermally labile impuritiesAbsolute quantification without a specific reference standard
Sensitivity High (ng to pg level)Moderate (µg to ng level)Lower than chromatographic methods
Specificity High (mass spectral data)Moderate (retention time and UV spectrum)High (structural information from chemical shifts)
Sample Throughput ModerateHighLow to moderate

Logical Decision Pathway for Method Selection

The choice of analytical method depends on the specific requirements of the analysis.

Method_Selection Method Selection for this compound Purity Analysis start Start Purity Analysis volatile_impurities Are volatile impurities the primary concern? start->volatile_impurities non_volatile_impurities Are non-volatile or thermally labile impurities a concern? volatile_impurities->non_volatile_impurities No gc_ms Use GC-MS volatile_impurities->gc_ms Yes absolute_quant Is absolute quantification without a specific reference standard required? non_volatile_impurities->absolute_quant No hplc_uv Use HPLC-UV non_volatile_impurities->hplc_uv Yes qnmr Use qNMR absolute_quant->qnmr Yes end Analysis Complete absolute_quant->end No gc_ms->end hplc_uv->end qnmr->end

Caption: Decision tree for selecting an analytical method for this compound purity.

Conclusion

Validating the purity of this compound is essential for its application in research and development. GC-MS offers a highly sensitive and specific method for identifying and quantifying volatile impurities. For a comprehensive purity assessment, especially when non-volatile impurities may be present, complementary techniques like HPLC-UV are recommended. For primary quantification and certification of reference materials, qNMR provides an accurate and direct measurement of purity. By selecting the appropriate analytical technique and following a validated protocol, researchers can ensure the quality and reliability of their this compound samples.

References

A Comparative Guide to the Synthesis of Cinnamonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamonitrile, a versatile organic compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals, fragrances, and agrochemicals. Its efficient synthesis is a subject of ongoing interest in the chemical and pharmaceutical industries. This guide provides a comparative analysis of three prominent methods for this compound synthesis: the Knoevenagel Condensation, the Dehydration of Cinnamaldehyde Oxime, and the Wittig Reaction. We present a detailed examination of their reaction parameters, yields, and experimental protocols to assist researchers in selecting the most suitable method for their specific applications.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for this compound is often guided by factors such as starting material availability, desired yield, reaction conditions, and scalability. The following table summarizes the key quantitative data for the three discussed methods.

FeatureKnoevenagel CondensationDehydration of Cinnamaldehyde OximeWittig Reaction
Starting Materials Benzaldehyde, AcetonitrileCinnamaldehyde, HydroxylamineCinnamyl triphenylphosphonium bromide, Isoamyl nitrite
Key Reagents/Catalysts Potassium HydroxideAcetic AnhydridePotassium Hydroxide
Solvent Acetonitrile (reagent and solvent)Not specified (often neat)Ethanol
Reaction Temperature Reflux95-126 °CRoom temperature to 50-60 °C
Reaction Time 10 minutes1 - 1.5 hours2 hours
Reported Yield 31-45%[1]Up to 95%[2][3]54-86.1%[4][5][6]
Key Advantages Readily available and inexpensive starting materials.High yields.Good yields, stereoselectivity can be controlled.
Key Disadvantages Lower yields compared to other methods.Two-step process from cinnamaldehyde.Requires preparation of the phosphonium salt.

Experimental Protocols

Below are the detailed experimental methodologies for each of the three synthesis routes.

Knoevenagel Condensation of Benzaldehyde with Acetonitrile

This method involves the base-catalyzed condensation of benzaldehyde with acetonitrile.

Procedure: A solution of benzaldehyde (0.5 mol) in acetonitrile (100 mL) is added in a stream over 1-2 minutes to a refluxing mixture of powdered potassium hydroxide (0.5 mol) in acetonitrile (150 mL) under a nitrogen atmosphere. After the addition is complete, stirring is continued for an additional 10 minutes. The hot solution is then poured onto 500 g of cracked ice. The resulting two-phase mixture is transferred to a flask and steam-distilled. The distillate is collected, and the organic layer is separated. The aqueous layer is extracted with two portions of ether. The combined organic phases are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.[1]

Dehydration of Cinnamaldehyde Oxime

This two-step method first involves the formation of cinnamaldehyde oxime from cinnamaldehyde, followed by dehydration to yield this compound.

Step 1: Synthesis of Cinnamaldehyde Oxime An aqueous solution of hydroxylamine hydrochloride and sodium carbonate is prepared. This solution is then added dropwise to a solution of cinnamaldehyde in ethanol or methanol. The mixture is stirred thoroughly and then allowed to rest. The reaction mixture is subsequently poured into ice water to precipitate the white cinnamaldehyde oxime, which is then filtered, washed with water, and dried.[2]

Step 2: Dehydration to this compound Cinnamaldehyde oxime is placed in a reaction vessel. Acetic anhydride (in a molar ratio of 2-2.5 to 1 of the oxime) is added dropwise while stirring. The mixture is heated to 124-126 °C and maintained at this temperature for 1-1.5 hours to complete the dehydration. After cooling, the excess acetic anhydride and the acetic acid formed are removed by vacuum distillation. Further vacuum distillation of the residue yields pure this compound.[2][3]

Wittig Reaction

This route utilizes a Wittig reagent, prepared from a cinnamyl halide, to form the carbon-carbon double bond of this compound.

Procedure: A mixture of cinnamyl triphenylphosphonium bromide (9.2 g) and isoamyl nitrite (6.6 g) is dissolved in alcohol (60 ml). To this solution, an ethanolic solution of potassium hydroxide (0.84 g in 20 ml ethanol) is slowly added at room temperature with stirring. The stirring is continued for 1 hour at room temperature, followed by another hour at 50-60 °C. After cooling, the reaction mixture is filtered, and the filtrate is evaporated under reduced pressure. The resulting crude this compound can be purified by distillation.[4]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.

Knoevenagel_Condensation benzaldehyde Benzaldehyde intermediate Intermediate Anion benzaldehyde->intermediate Nucleophilic attack acetonitrile Acetonitrile koh KOH (base) acetonitrile->koh Deprotonation koh->intermediate This compound This compound intermediate->this compound Dehydration

Caption: Knoevenagel Condensation Workflow.

Oxime_Dehydration cinnamaldehyde Cinnamaldehyde oxime Cinnamaldehyde Oxime cinnamaldehyde->oxime hydroxylamine Hydroxylamine hydroxylamine->oxime This compound This compound oxime->this compound Dehydration acetic_anhydride Acetic Anhydride acetic_anhydride->this compound

Caption: Dehydration of Cinnamaldehyde Oxime Pathway.

Wittig_Reaction cinnamyl_bromide Cinnamyl Bromide phosphonium_salt Cinnamyl Triphenyl- phosphonium Bromide cinnamyl_bromide->phosphonium_salt tpp Triphenylphosphine tpp->phosphonium_salt ylide Phosphonium Ylide phosphonium_salt->ylide base Base (KOH) base->ylide This compound This compound ylide->this compound isoamyl_nitrite Isoamyl Nitrite isoamyl_nitrite->this compound Reacts with Ylide

Caption: Wittig Reaction Synthesis Route.

References

A Comparative Guide to the Reactivity of Cinnamonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamonitrile, an organic compound with the formula C₆H₅CH=CHCN, and its derivatives are versatile building blocks in organic synthesis, valued for their utility in constructing complex molecular architectures and pharmacologically active agents. The reactivity of the α,β-unsaturated nitrile core is profoundly influenced by the nature and position of substituents on both the phenyl ring and the α-carbon. This guide provides a comparative analysis of the reactivity of this compound and its derivatives, supported by established chemical principles and experimental data, to aid researchers in selecting the optimal substrate for their synthetic endeavors.

Factors Influencing Reactivity

The reactivity of cinnamonitriles is primarily governed by the electronic properties of the conjugated system, which can be modulated by substituents. The key reactions of this class of compounds, including Michael additions and Diels-Alder cycloadditions, are sensitive to the electrophilicity of the β-carbon and the overall electron density of the π-system.

  • Electronic Effects: Substituents on the phenyl ring exert influence through inductive and resonance effects. Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) enhance the electrophilicity of the β-carbon, making the this compound derivative a more potent Michael acceptor and a more reactive dienophile in normal-demand Diels-Alder reactions.[1] Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) decrease the electrophilicity of the β-carbon, potentially reducing the rate of these reactions.

  • Steric Effects: Bulky substituents, either on the phenyl ring or at the α-position, can sterically hinder the approach of nucleophiles or dienes, thereby decreasing the reaction rate. This effect is particularly significant in bimolecular reactions where the transition state is sterically demanding.

Comparative Reactivity in Key Reactions

The following sections detail the comparative reactivity of this compound derivatives in two fundamental transformations: the Michael addition and the Diels-Alder reaction.

Michael Addition

The Michael addition, or conjugate addition, of a nucleophile to the β-carbon of this compound is a widely used method for carbon-carbon and carbon-heteroatom bond formation.[2] The rate and efficiency of this reaction are highly dependent on the electronic nature of the this compound derivative.

Derivative TypeSubstituent ExampleExpected Reactivity (as Michael Acceptor)Rationale
Electron-Deficient 4-Nitrothis compoundHighThe strongly electron-withdrawing nitro group significantly increases the partial positive charge on the β-carbon, making it more susceptible to nucleophilic attack.
Unsubstituted This compoundModerateServes as the baseline for comparison.
Electron-Rich 4-Methoxythis compoundLowThe electron-donating methoxy group reduces the electrophilicity of the β-carbon, disfavoring nucleophilic addition.
α-Substituted α-Bromothis compoundHighThe electron-withdrawing bromo group at the α-position enhances the overall electrophilicity of the conjugated system.

Illustrative Experimental Data: Thiol-Michael Addition

Diels-Alder Reaction

In the Diels-Alder reaction, this compound and its derivatives act as dienophiles, reacting with a conjugated diene to form a cyclohexene ring. For normal-demand Diels-Alder reactions, the rate is accelerated by electron-withdrawing groups on the dienophile.[1]

Derivative TypeSubstituent ExampleExpected Reactivity (as Dienophile)Rationale
Electron-Deficient 4-Nitrothis compoundHighThe electron-withdrawing nitro group lowers the energy of the LUMO of the dienophile, leading to a smaller HOMO-LUMO gap with the diene and a faster reaction rate.
Unsubstituted This compoundModerateThe nitrile group itself is electron-withdrawing, making unsubstituted this compound a competent dienophile.
Electron-Rich 4-Methoxythis compoundLowThe electron-donating methoxy group raises the energy of the LUMO, increasing the HOMO-LUMO gap and slowing the reaction.

Experimental Protocols

Protocol 1: Michael Addition of Piperidine to this compound

This protocol describes a representative procedure for the Michael addition of a secondary amine to this compound.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.29 g, 10 mmol) and ethanol (20 mL).

  • Stir the solution at room temperature until the this compound is fully dissolved.

  • Add piperidine (e.g., 1.02 g, 12 mmol) to the solution dropwise.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol provides a general procedure for the [4+2] cycloaddition of this compound with a cyclic diene.

Materials:

  • This compound (1.0 eq)

  • Freshly cracked cyclopentadiene (1.5 eq)

  • Toluene (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.29 g, 10 mmol) in toluene (25 mL).

  • Cool the solution in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (e.g., 0.99 g, 15 mmol) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. For more activated this compound derivatives, the reaction may be faster. For less reactive derivatives, gentle heating (e.g., 50-80 °C) may be required.

  • Once the reaction is complete, remove the solvent and excess cyclopentadiene under reduced pressure.

  • The resulting crude product, a mixture of endo and exo isomers, can be purified by column chromatography or recrystallization.

Visualizing Reaction Mechanisms and Workflows

Michael_Addition cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product This compound This compound (Michael Acceptor) Nucleophilic_Attack Nucleophile attacks β-carbon This compound->Nucleophilic_Attack Nucleophile Nucleophile (Nu-H) (Michael Donor) Base_Activation Base abstracts proton from Nucleophile Nucleophile->Base_Activation Base_Activation->Nucleophilic_Attack Nu⁻ Protonation Enolate is protonated Nucleophilic_Attack->Protonation Enolate Intermediate Michael_Adduct Michael Adduct Protonation->Michael_Adduct

Caption: General mechanism of the base-catalyzed Michael addition.

Diels_Alder cluster_reactants Reactants cluster_process Reaction cluster_product Product Diene Conjugated Diene Transition_State Concerted [4+2] Cycloaddition Diene->Transition_State Dienophile This compound (Dienophile) Dienophile->Transition_State Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct

Caption: The concerted mechanism of the Diels-Alder reaction.

Experimental_Workflow Start Setup Reaction Reactants Combine this compound Derivative, Reagent, and Solvent Start->Reactants Reaction_Conditions Stir under appropriate temperature and atmosphere Reactants->Reaction_Conditions Monitoring Monitor progress by TLC/GC-MS/NMR Reaction_Conditions->Monitoring Workup Quench reaction and perform aqueous workup Monitoring->Workup Reaction Complete Purification Purify by chromatography or recrystallization Workup->Purification Analysis Characterize product (NMR, IR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

Caption: A typical experimental workflow for synthesis.

References

Unveiling the Molecular Blueprint of Cinnamonitrile: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on leveraging spectroscopic techniques for the structural confirmation of cinnamonitrile. This guide provides a comparative analysis of key spectroscopic methods, supported by experimental data and detailed protocols, to ensure accurate structural elucidation.

In the realm of organic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. For a compound like this compound, an organic compound with a characteristic spicy aroma, a multi-faceted spectroscopic approach is essential for irrefutable identification.[1][2] This guide provides a comprehensive comparison of major spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—for the structural verification of this compound.

At a Glance: Spectroscopic Data for this compound

The following table summarizes the key quantitative data obtained from the spectroscopic analysis of this compound, offering a quick reference for researchers.

Spectroscopic TechniqueParameterObserved ValueStructural Interpretation
Infrared (IR) Wavenumber (cm⁻¹)~2220 cm⁻¹C≡N (Nitrile) stretching vibration
~1628 cm⁻¹C=C (Alkene) stretching vibration
~968 cm⁻¹Trans C-H bend of the alkene
~3030 cm⁻¹Aromatic C-H stretching
~1450, 1495 cm⁻¹Aromatic C=C stretching
¹H NMR Chemical Shift (δ, ppm)~5.8 (d, 1H)Vinylic proton (α-carbon), doublet due to coupling with the β-proton
~7.3 (d, 1H)Vinylic proton (β-carbon), doublet due to coupling with the α-proton
~7.4-7.5 (m, 5H)Aromatic protons of the phenyl group
¹³C NMR Chemical Shift (δ, ppm)~95α-carbon of the alkene
~118Nitrile carbon (C≡N)
~127-131Aromatic carbons
~134Quaternary aromatic carbon
~150β-carbon of the alkene
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)129Molecular ion peak [M]⁺
102Fragment ion peak [M-HCN]⁺

In-Depth Analysis: A Comparative Look at Spectroscopic Techniques

While each spectroscopic method provides a unique piece of the structural puzzle, their combined application offers the most robust confirmation of the this compound structure.

Infrared (IR) Spectroscopy is often the first step in identifying functional groups. The strong absorption band around 2220 cm⁻¹ is a clear indicator of the nitrile (C≡N) group, a key feature of this compound.[3] Additionally, the presence of C=C stretching and bending vibrations confirms the alkene and aromatic components.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy reveals the number of different types of protons and their neighboring environments. In this compound, the distinct doublets for the vinylic protons with a large coupling constant are characteristic of a trans-alkene. The multiplet in the aromatic region confirms the presence of the phenyl group.[4][5]

  • ¹³C NMR Spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms. The chemical shifts of the carbons in the double bond, the nitrile group, and the aromatic ring are all consistent with the proposed structure of this compound.[4]

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak at m/z 129 confirms the molecular formula of C₉H₇N.[4][6] A common fragmentation pattern is the loss of hydrogen cyanide (HCN), resulting in a significant peak at m/z 102.

Alternative and Complementary Methods

For more complex molecules or for differentiating between similar isomers, advanced techniques are often employed.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can definitively establish the connectivity between protons and carbons, leaving no ambiguity in the structural assignment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly useful for separating this compound from a mixture and obtaining a clean mass spectrum for identification.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS is a powerful tool for the analysis of complex mixtures and can be used to identify and quantify this compound in various samples.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: A small amount of pure this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean KBr plates is recorded first and subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 or 600 MHz) is used.[10]

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.

  • Analysis: The chemical shifts, integration (for ¹H), and splitting patterns of the peaks are analyzed to deduce the structure.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (GC or LC).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is common for GC-MS and provides extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Analysis: The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and structural features of this compound.

Workflow for Spectroscopic Analysis

The logical flow of employing these techniques for structural elucidation is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (C≡N, C=C) IR->IR_Data NMR_Data C-H Framework (Connectivity, Environment) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure of this compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural confirmation of this compound using spectroscopic techniques.

By systematically applying and interpreting the data from these powerful analytical techniques, researchers can confidently confirm the structure of this compound, a critical step in any chemical or pharmaceutical development pipeline.

References

A Comparative Guide to the Quantitative Analysis of Cinnamonitrile in Diverse Sample Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of three prominent analytical techniques for the quantitative determination of cinnamonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the key performance indicators for each analytical method. It is important to note that while GC-MS is well-suited for the direct analysis of this compound, the detailed quantitative data for HPLC and UV-Vis Spectrophotometry are based on studies of the structurally similar and co-occurring compound, cinnamaldehyde. These methods would require validation for the specific quantification of this compound.

Table 1: Comparison of Quantitative Performance Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification and quantification by mass-to-charge ratio.Measurement of light absorbance by the analyte at a specific wavelength.
Selectivity HighVery HighModerate to Low
Sensitivity HighVery HighModerate
Matrix Suitability Food, Cosmetics, Herbal ExtractsFood, Biological Samples, Environmental SamplesSimple, clear liquid samples
Instrumentation HPLC system with UV/PDA detectorGC system coupled with a Mass SpectrometerUV-Vis Spectrophotometer
Throughput HighModerateHigh

Table 2: Typical Method Validation Data

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)**UV-Vis Spectrophotometry
Limit of Detection (LOD) 0.06 - 0.07 µg/mLSub-µg/mL to ng/mL range0.10 µg/mL
Limit of Quantitation (LOQ) 0.19 - 0.23 µg/mLng/mL range0.31 µg/mL
Linearity (R²) > 0.999> 0.99> 0.999
Accuracy (% Recovery) 98 - 102%80 - 120%98 - 102%
Precision (%RSD) < 3%< 15%< 2%

*Quantitative data is based on the analysis of cinnamaldehyde and would require validation for this compound. **Typical performance characteristics for GC-MS methods.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from validated procedures for cinnamaldehyde in cinnamon extracts.

  • Sample Preparation (Cinnamon Extract):

    • Weigh 200 mg of the cinnamon extract into a 5 mL volumetric flask.

    • Dissolve the sample in methanol and sonicate for 30 minutes at room temperature.

    • Make up the volume to 5 mL with methanol.

    • Filter the solution through a 0.20 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Photodiode Array (PDA) or UV detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 0.04% acetic acid solution (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 29°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 280 nm.

  • Calibration:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • Quantification:

    • Inject the prepared sample solution into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on general procedures for the analysis of volatile compounds in cinnamon.

  • Sample Preparation (Herbal Product):

    • Perform hydrodistillation or solvent extraction (e.g., with dichloromethane or hexane) to isolate the volatile components from the sample matrix.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Dilute the extract with a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C (hold for 4 min), then ramp up to 280°C at 3°C/min, and hold for 10 min.

    • Ion Source Temperature: 280°C.

    • Mass Spectrometer Mode: Electron Impact (EI) ionization with a scan range of m/z 40-550.

  • Calibration:

    • Prepare a stock solution of this compound standard in a suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Analyze the standards to create a calibration curve based on the peak area of a characteristic ion of this compound.

  • Quantification:

    • Inject the prepared sample extract into the GC-MS system.

    • Identify this compound by its retention time and mass spectrum.

    • Quantify the amount of this compound using the calibration curve.

UV-Vis Spectrophotometry Protocol

This method is adapted from general procedures for the quantification of cinnamaldehyde.

  • Sample Preparation (Clear Liquid Sample):

    • Dilute the sample with a suitable solvent (e.g., ethanol) to bring the absorbance within the linear range of the instrument.

    • If the sample is colored or turbid, appropriate sample cleanup steps like filtration or solid-phase extraction may be necessary.

  • Spectrophotometric Measurement:

    • Instrument: UV-Vis Spectrophotometer.

    • Solvent: Ethanol.

    • Wavelength of Maximum Absorbance (λmax): Determine the λmax for this compound in the chosen solvent (for cinnamaldehyde, it is around 280-290 nm).

    • Measurement: Record the absorbance of the sample solution at the determined λmax against a solvent blank.

  • Calibration:

    • Prepare a stock solution of this compound standard in the same solvent used for the sample.

    • Prepare a series of calibration standards by serial dilution.

    • Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Quantification:

    • Measure the absorbance of the prepared sample solution.

    • Calculate the concentration of this compound in the sample using the Beer-Lambert law and the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Sonicate weigh->dissolve filter Filter (0.2 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV/PDA Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify using Calibration Curve chromatogram->quantify

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract Solvent Extraction or Hydrodistillation concentrate Concentrate Extract extract->concentrate dilute Dilute for Analysis concentrate->dilute inject Inject into GC-MS dilute->inject separate Capillary Column Separation inject->separate detect Mass Spectrometry Detection (EI) separate->detect tic Total Ion Chromatogram detect->tic identify Identify by RT & Mass Spectrum tic->identify quantify Quantify identify->quantify

GC-MS Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing dilute Dilute Sample with Solvent cleanup Cleanup (if needed) dilute->cleanup blank Measure Solvent Blank cleanup->blank measure Measure Sample Absorbance at λmax blank->measure calculate Calculate Concentration (Beer-Lambert Law) measure->calculate

UV-Vis Spectrophotometry Workflow

Comparative Efficacy of Cinnamonitrile Against Other Synthetic Nitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological efficacy of cinnamonitrile against other synthetic nitriles. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate informed decisions in research and development.

This compound, an organic compound naturally found in cinnamon, has garnered interest for its potential therapeutic properties. Its efficacy, particularly in antimicrobial and anti-inflammatory applications, warrants a comparative analysis with other synthetic nitriles to understand its relative potency and potential as a lead compound in drug discovery. Nitrile-containing compounds are a significant class of molecules in pharmaceuticals, valued for their metabolic stability and versatile reactivity.[1][2][3] They can act as bioisosteres for other functional groups and are key components in a variety of approved drugs.[4]

Quantitative Efficacy Data

To provide a clear comparison, the following tables summarize the available quantitative data on the antimicrobial and cytotoxic/anti-inflammatory activities of this compound and other synthetic nitriles. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in a single study are limited.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundTest OrganismMIC (µg/mL)MIC (µM)Reference
This compound Derivative (2c)Staphylococcus aureus1250096765[5]
Bacillus cereus1250096765[5]
Escherichia coli250019353[5]
Pseudomonas aeruginosa500038706[5]
Benzonitrile Derivative (2e)Gram-positive bacteria6.25-[6]
Gram-negative bacteria6.25-[6]
Botrytis fabae6.25-[6]
Mandelonitrile Derivative (2a)Staphylococcus aureus125-[3]
Candida albicans125-[3]
Mandelonitrile Derivative (2b)Streptococcus pneumoniae125-[3]
Pseudomonas aeruginosa125-[3]
Candida albicans125-[3]
Mandelonitrile Derivative (2e)Streptococcus pneumoniae250-[3]
Bromochloroacetonitrile Escherichia coli-25000[7]
Klebsiella pneumoniae-25000[7]
Staphylococcus aureus-50000[7]
Table 2: Cytotoxic and Anti-inflammatory Activity (IC50)
CompoundCell LineActivityIC50 (µM)Reference
This compound Derivative (2a)A549 (Lung Cancer)Cytotoxicity (48h)>500[5]
MCF-7 (Breast Cancer)Cytotoxicity (48h)44[5]
This compound Derivative (2b)A549 (Lung Cancer)Cytotoxicity (48h)422[5]
MCF-7 (Breast Cancer)Cytotoxicity (48h)34[5]
This compound Derivative (2c)A549 (Lung Cancer)Cytotoxicity (48h)>500[5]
MCF-7 (Breast Cancer)Cytotoxicity (48h)>500[5]
Cinnamaldehyde RAW 264.7NO Production~30-40[7]
3-cinnamoyltribuloside RAW 264.7NO Production-[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented above.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Microtiter Plates: The nitrile compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test nitrile compounds for a specific duration (e.g., 1 hour).

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 550 nm), and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is calculated.[15][16]

  • Measurement of Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is critical for drug development.

Inhibition of the NF-κB Signaling Pathway by Cinnamaldehyde

Cinnamaldehyde, a closely related compound to this compound, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][17][18] This pathway is a central regulator of inflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->IKK Cinnamaldehyde->NFkB Inhibits Translocation

Caption: Cinnamaldehyde inhibits the LPS-induced NF-κB signaling pathway.

Proposed Antimicrobial Mechanism: Dihydrofolate Synthase Inhibition

One of the proposed mechanisms for the antimicrobial activity of this compound is the inhibition of dihydrofolate synthase, an essential enzyme in the folate biosynthesis pathway of bacteria.[17] This pathway is critical for the synthesis of nucleic acids and certain amino acids.

DHFS_Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFS Dihydrofolate Synthase Dihydropteroate->DHFS Glutamate Glutamate Glutamate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Biosynthesis Nucleic Acid & Amino Acid Biosynthesis THF->Biosynthesis This compound This compound This compound->DHFS Inhibition

Caption: Proposed inhibition of dihydrofolate synthase by this compound.

General Experimental Workflow for Efficacy Comparison

The following diagram illustrates a general workflow for comparing the efficacy of different nitrile compounds.

Experimental_Workflow Start Start: Select Nitrile Compounds for Comparison Antimicrobial Antimicrobial Activity Start->Antimicrobial Antiinflammatory Anti-inflammatory Activity Start->Antiinflammatory MIC Determine MIC (Broth Microdilution) Antimicrobial->MIC IC50_NO Determine IC50 (NO Production Assay) Antiinflammatory->IC50_NO Data_Analysis Data Analysis and Comparison MIC->Data_Analysis IC50_NO->Data_Analysis Conclusion Conclusion on Relative Efficacy Data_Analysis->Conclusion

Caption: General workflow for comparing the efficacy of nitrile compounds.

Conclusion

The available data suggests that this compound and its derivatives possess notable antimicrobial and cytotoxic/anti-inflammatory activities. While a direct, comprehensive comparison with a wide range of simple synthetic nitriles is not yet available in the literature, the compiled data provides a valuable starting point for researchers. The provided MIC and IC50 values, though from disparate studies, indicate that the biological activity of nitriles is highly dependent on their overall molecular structure, not just the presence of the nitrile group. Further research involving side-by-side comparisons of this compound with other synthetic nitriles under standardized experimental conditions is necessary to definitively establish its relative efficacy and potential for development into therapeutic agents. The detailed protocols and pathway diagrams in this guide are intended to support such future investigations.

References

Cross-reactivity studies of cinnamonitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of Cinnamonitrile Analogs and Related Compounds

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Comparative Bioactivity Data

The following tables summarize the in vitro biological activity of various this compound derivatives and cinnamic acids from published research.

Table 1: Anticancer Activity of Phenylacrylonitrile Derivatives

A study on novel α,β-unsaturated compounds anchored by a phenylacrylonitrile base revealed their cytotoxic effects on several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined, with some compounds showing efficacy comparable to the chemotherapy drug doxorubicin.[1]

Compound IDMCF-7 (Breast Cancer) IC50 (µM)HEPG2 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
3e > 50> 50> 50
3f 1.21.51.3
3g 1.82.11.9
3i 8.59.27.8
3k 15.218.716.5
Doxorubicin 1.11.31.2

Data extracted from a study on the anticancer potential of this compound derivatives, which identified P38-α as a potential molecular target.[1]

Table 2: Antimicrobial Activity of Cinnamic Acid and Its Derivatives

Research into the antimicrobial properties of natural cinnamic acids has established their efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter in these studies.

CompoundStaphylococcus aureus MIC (µM)Escherichia coli MIC (µM)Candida albicans MIC (µM)Aspergillus niger MIC (µM)
Cinnamic Acid > 8000> 8000405844
4-Hydroxycinnamic Acid 1100220044002200
4-Methoxycinnamic Acid 44944950.450.4
cis-Cinnamic Acid Not ReportedNot ReportedNot ReportedNot Reported

Note: A study reported that cis-cinnamic acid was approximately 120 times more active than the trans isomer against a multi-drug resistant strain of M. tuberculosis.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Cell Viability Assay for Anticancer Activity

This protocol is used to determine the IC50 values of compounds against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HEPG2, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified period (e.g., 24 or 48 hours).

  • MTT Assay: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. The MTT is reduced by viable cells to form purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against microbial strains.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to reach a specific cell density (e.g., determined by McFarland standards).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizations

Signaling Pathway

The phenylacrylonitrile derivatives with anticancer activity were found to interact with the P38-α receptor, a key component of the Mitogen-Activated Protein (MAP) kinase 14 pathway.[1]

MAPK_Pathway extracellular Extracellular Stimuli (e.g., Stress, Cytokines) receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK (P38-α) mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., Transcription Factors) p38->substrates phosphorylates response Cellular Responses (Apoptosis, Inflammation) substrates->response analogs This compound Analogs analogs->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by this compound analogs.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cross-reactivity of a series of chemical analogs using a competitive binding assay.

Cross_Reactivity_Workflow start Start prepare_reagents Prepare Reagents: - Labeled Ligand (Tracer) - Receptor/Antibody - Unlabeled Analogs start->prepare_reagents assay_setup Set up Competitive Binding Assay prepare_reagents->assay_setup incubation Incubate mixture to reach equilibrium assay_setup->incubation separation Separate bound from free labeled ligand incubation->separation measurement Measure signal from bound labeled ligand separation->measurement data_analysis Data Analysis: - Generate dose-response curves - Calculate IC50 values measurement->data_analysis cross_reactivity Calculate Percent Cross-Reactivity data_analysis->cross_reactivity end End cross_reactivity->end

Caption: Workflow for a competitive binding assay to determine cross-reactivity.

References

Comparative Guide to Analytical Methods for Cinnamonitrile Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and sensitive detection of cinnamonitrile, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Validated LC-MS/MS Method: High Sensitivity and Specificity

LC-MS/MS is the gold standard for quantitative analysis, offering unparalleled sensitivity and selectivity. This makes it particularly suitable for detecting trace levels of this compound in complex matrices such as herbal preparations, food products, and biological samples.[1]

Performance Characteristics

The performance of a typical validated LC-MS/MS method for this compound is summarized below. This data is synthesized from established methods for similar small molecules in relevant matrices.

ParameterLC-MS/MS Performance
Linearity (R²)>0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Accuracy (% Recovery)95-105%
Precision (%RSD)<5%
Experimental Protocol

A detailed protocol for the LC-MS/MS analysis of this compound is as follows:

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract this compound from the sample matrix and remove interfering substances.

  • Procedure:

    • Homogenize 1 g of the sample with 10 mL of methanol.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

    • Elute the this compound with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.[2]

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 130.1 (M+H)⁺.

  • Product Ions (m/z): 103.1 (indicative of the loss of HCN) and 77.1 (indicative of the phenyl group).

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization (Sample in Methanol) Centrifugation 2. Centrifugation Homogenization->Centrifugation SPE 3. Solid-Phase Extraction (SPE) Centrifugation->SPE Elution 4. Elution (Acetonitrile) SPE->Elution Evaporation 5. Evaporation Elution->Evaporation Reconstitution 6. Reconstitution (Mobile Phase) Evaporation->Reconstitution LC 7. Liquid Chromatography (C18 Column) Reconstitution->LC Inject MSMS 8. Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS

LC-MS/MS Experimental Workflow for this compound Detection.

Alternative Methods: A Comparative Overview

While LC-MS/MS offers superior performance, other methods like HPLC-UV and GC-MS can be viable alternatives depending on the specific requirements of the analysis, such as available equipment and desired sensitivity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for quantifying compounds with a UV chromophore, such as this compound.[1] While less sensitive than LC-MS/MS, it can be adequate for applications where this compound concentrations are relatively high.

Performance Characteristics (based on cinnamaldehyde, a similar chromophore)

ParameterHPLC-UV Performance
Linearity (R²)>0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98-102%
Precision (%RSD)<10%

Experimental Protocol

  • Sample Preparation: Similar to LC-MS/MS, a liquid-liquid or solid-phase extraction can be employed.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Approximately 275 nm, corresponding to the UV absorbance maximum of the this compound chromophore.

  • Injection Volume: 20 µL.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis, and coupling with a mass spectrometer provides high specificity.

Performance Characteristics (based on mandelonitrile, a similar compound)

ParameterGC-MS Performance
Linearity (R²)>0.99
Limit of Detection (LOD)1-5 ng/mL
Limit of Quantification (LOQ)5-15 ng/mL
Accuracy (% Recovery)90-110%
Precision (%RSD)<15%

Experimental Protocol

  • Sample Preparation: A liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane is typically used. The extract is then concentrated before injection.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Mass spectrometer scanning a relevant mass range or in selected ion monitoring (SIM) mode for enhanced sensitivity.

Method Comparison Summary

FeatureLC-MS/MSHPLC-UVGC-MS
Sensitivity Very HighModerateHigh
Specificity Very HighModerateHigh
Matrix Effects Can be significant, requires careful sample preparationLower than LC-MS/MSCan be significant, requires clean extracts
Instrumentation Cost HighLowModerate to High
Throughput HighModerateModerate
Analytes Wide range of polaritiesCompounds with UV chromophoreVolatile/Semi-volatile compounds

Conclusion

The choice of analytical method for this compound detection should be guided by the specific requirements of the study.

  • LC-MS/MS is the recommended method for applications demanding the highest sensitivity and specificity, such as pharmacokinetic studies or trace-level contaminant analysis.

  • HPLC-UV offers a cost-effective and robust alternative for routine quality control where lower sensitivity is acceptable.

  • GC-MS is a suitable option for the analysis of this compound in samples where volatility is not a limitation and high specificity is required.

By carefully considering the performance characteristics and experimental demands of each technique, researchers can select the most appropriate method to achieve reliable and accurate quantification of this compound.

References

A Comparative Olfactory Profile: Cinnamonitrile vs. Cinnamon Bark Oil

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Product Development Professionals

The characteristic warm, spicy, and sweet aroma of cinnamon is widely recognized and utilized across the flavor, fragrance, and pharmaceutical industries. This aroma is primarily driven by (E)-cinnamaldehyde, the principal constituent of cinnamon bark essential oil. However, the overall odor profile of the natural oil is a complex symphony of numerous volatile compounds. Cinnamonitrile, a synthetic aromatic nitrile, offers a stable and potent alternative with a scent reminiscent of cinnamon. This guide provides an objective, data-supported comparison of the odor profiles of this compound and cinnamon bark oil, detailing the chemical nuances and the experimental methodologies used for their evaluation.

Chemical Composition and Odor Profile Overview

Cinnamon bark oil is a complex natural mixture, while this compound is a single chemical entity. This fundamental difference is the primary determinant of their distinct olfactory characteristics.

  • Cinnamon Bark Oil: Derived from the inner bark of trees from the Cinnamomum genus, this essential oil's aroma is dominated by (E)-cinnamaldehyde , which typically constitutes 60-80% of the oil.[1] However, its rich and nuanced profile is shaped by a host of minor components. Compounds like eugenol add a sweet, clove-like spiciness, while others such as linalool, caryophyllene, and cinnamyl acetate introduce floral, woody, and fruity notes, respectively.[2][3] The exact composition, and thus the odor, can vary significantly based on the geographical origin, species (C. verum vs. C. cassia), and extraction method.[4] The overall perception is a warm, sweet-spicy, and powdery-dry aroma.[1]

  • This compound ((E)-3-phenylprop-2-enenitrile): This compound presents a powerful and stable spicy aroma that is described as being very similar to cinnamon and cassia.[5] Its profile is often characterized with additional nuances, including deep cumin, fatty, and balsamic notes.[5] As a single molecule, it provides a consistent and linear odor profile without the complex background notes found in the natural oil. Its chemical stability makes it a valuable ingredient in perfumery and other applications where the degradation of aldehydes is a concern.

Quantitative and Qualitative Odor Comparison

Direct comparative analysis using techniques like Gas Chromatography-Olfactometry (GC-O) allows for the identification of key odor-active compounds in a complex mixture like cinnamon bark oil. While a direct side-by-side GC-O comparison with this compound is not available in the literature, we can construct a comparative profile based on existing data.

The table below summarizes the key odor-active compounds typically identified in cinnamon bark oil and contrasts them with the singular profile of this compound. Odor Activity Value (OAV) is calculated by dividing a compound's concentration by its odor threshold and indicates its relative contribution to the overall aroma.

Compound Typical % in Cinnamon Bark Oil Odor Threshold (in water) Calculated OAV (Illustrative) Odor Descriptor(s) Present in this compound
(E)-Cinnamaldehyde60 - 80%[1]~0.5 µg/L> 1,000,000Warm, spicy, sweet, cinnamon[6]No (Is the basis for comparison)
Eugenol2 - 10%[2]~3.1 µg/L> 64,000Spicy, clove, woody[1]No
Linalool1 - 7%[2][4]~0.7 µg/L> 14,000Floral, woody, citrusNo
β-Caryophyllene1 - 6%[2][3]~0.9 µg/L> 11,000Woody, spicy, pepperyNo
Cinnamyl Acetate~1 - 7%[3][5]~4.7 µg/L> 2,000Sweet, balsamic, floral, fruityNo
Benzaldehyde~0.5 - 1%[3][5]~3.1 µg/L> 1,600Almond, cherry, sweetNo
This compound N/ANot availableN/ASpicy, cinnamon, cassia, fatty, deep cumin[5]Yes (100%)

Note: OAVs are illustrative and can vary greatly based on the exact concentration in the oil and the matrix in which the odor threshold is determined.

Experimental Methodologies

1. Gas Chromatography-Olfactometry (GC-O)

GC-O is a critical technique for identifying which specific volatile compounds in a complex mixture contribute to its overall aroma. The method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Protocol:

  • Sample Preparation: Cinnamon bark essential oil is diluted in an appropriate solvent (e.g., hexane or ethanol) to a concentration suitable for injection (e.g., 1000 ppm).

  • GC Separation: A 1 µL aliquot of the diluted sample is injected into a gas chromatograph. The GC is equipped with a capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm film thickness).

  • Temperature Program: The oven temperature is programmed to separate the volatile compounds. A typical program starts at 40-50°C, holds for 2-3 minutes, and then ramps up at a rate of 3-5°C/min to a final temperature of 260-280°C.[5]

  • Effluent Splitting: At the end of the column, the effluent is split. One portion (e.g., 30%) is directed to a standard detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for chemical identification and quantification. The other portion (e.g., 70%) is directed to a heated sniffing port.[5]

  • Olfactometric Detection: A trained sensory panelist or assessor sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odor. Humidified air is mixed with the effluent to prevent nasal dehydration.

  • Data Analysis: The olfactogram (odor data) is aligned with the chromatogram (chemical data) to correlate specific chemical peaks with perceived odors. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used, where the sample is serially diluted and re-analyzed to determine the flavor dilution (FD) factor for each odor-active compound, indicating its potency.[5]

2. Sensory Panel Evaluation

To assess and compare the overall aroma profiles, a trained sensory panel is employed using Quantitative Descriptive Analysis (QDA).

Protocol:

  • Panelist Selection and Training: Panelists are screened for sensory acuity and trained over several sessions to recognize and score the intensity of specific aroma attributes relevant to cinnamon (e.g., spicy, sweet, woody, floral, fatty). Reference standards for each attribute are provided.

  • Sample Preparation: Samples of cinnamon bark oil and this compound are diluted to equivalent aroma intensities in a neutral medium (e.g., mineral oil or propylene glycol). Samples are presented in coded, identical containers (e.g., amber glass vials with smelling strips).

  • Evaluation: In a controlled-environment sensory booth, panelists evaluate the samples in a randomized order. They rate the intensity of each predefined aroma attribute on a labeled scale (e.g., a 15-cm line scale anchored from "none" to "very high").

  • Data Analysis: The intensity scores from all panelists are collected and statistically analyzed. Analysis of Variance (ANOVA) and multivariate techniques like Principal Component Analysis (PCA) are used to identify significant differences between the samples and to visualize their positions in a sensory space.[7]

Visualizing the Mechanism and Workflow

Olfactory Signal Transduction Pathway

The perception of odorants like this compound and the volatile components of cinnamon bark oil begins at the molecular level in the olfactory epithelium. The binding of an odorant molecule to a specific G-protein coupled receptor (GPCR) initiates a signaling cascade.[5][8] This cascade results in the depolarization of the olfactory receptor neuron and the transmission of an electrical signal to the brain, where it is interpreted as a specific scent.

Olfactory_Pathway cluster_cilia Olfactory Cilia cluster_neuron Neuron Axon Odorant Odorant (e.g., Cinnamaldehyde) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Channel Ion Channel (CNG) cAMP->Channel Opens Signal Signal to Olfactory Bulb Channel->Signal Depolarization

Figure 1. Simplified olfactory signal transduction cascade.

Gas Chromatography-Olfactometry (GC-O) Workflow

The workflow for analyzing an essential oil with GC-O involves several sequential steps, from sample preparation to the final correlation of chemical and sensory data. This process is fundamental to understanding the composition of complex aromas.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A1 Dilute Essential Oil in Solvent B1 Inject Sample into GC A1->B1 B2 Chromatographic Separation B1->B2 B3 Split Effluent Stream B2->B3 B4 FID/MS Detection B3->B4 B5 Olfactometry Port B3->B5 C1 Record Chromatogram B4->C1 C2 Record Olfactogram (Assessor Notes) B5->C2 C3 Align Chemical and Sensory Data C1->C3 C2->C3 C4 Identify Odor-Active Compounds C3->C4

Figure 2. Experimental workflow for GC-Olfactometry analysis.

Conclusion

The choice between cinnamon bark oil and this compound depends on the specific application and desired sensory outcome.

  • Cinnamon Bark Oil offers a complex, rich, and natural aroma profile. Its character is defined by the potent primary note of cinnamaldehyde, which is rounded and enhanced by numerous other volatile compounds. This complexity makes it ideal for applications requiring a full-bodied, authentic cinnamon scent, but introduces variability based on source and composition.

  • This compound provides a powerful, clean, and highly stable spicy-cinnamon note. Its singular molecular structure ensures high reproducibility and avoids the potential for aldehyde degradation. This makes it a robust alternative for fragrances and other formulations where consistency and stability are paramount, though it lacks the nuanced complexity of the natural essential oil.

For researchers and developers, understanding these differences is key to effective formulation. The methodologies of Gas Chromatography-Olfactometry and trained sensory panel analysis are the primary tools for dissecting these odor profiles and enabling informed ingredient selection.

References

Safety Operating Guide

Proper Disposal Procedures for Cinnamonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of cinnamonitrile, ensuring operational integrity and laboratory safety.

Immediate Safety and Handling

This compound is a compound that requires careful handling due to its toxic properties. It is classified as toxic if swallowed and may cause harm in contact with skin, in addition to potentially causing an allergic skin reaction.[1] Adherence to safety protocols is crucial from the moment of acquisition to the point of final disposal.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection when handling this compound.[1][2]

  • Ventilation: Use this compound only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2]

  • Handling: Avoid direct contact with the skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled or stored.[2] Wash hands and any exposed skin thoroughly after handling.[2]

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2] Keep it away from strong oxidizing agents, moisture, acids, and alkalis.[3] The storage area should be secure and accessible only to authorized personnel.[2]

This compound Hazard Profile

The following table summarizes the key hazard information for this compound, providing a quick reference for its safe management.

Hazard ClassificationDescription
GHS Pictograms Skull and Crossbones, Exclamation Mark
Signal Word Danger
Hazard Statements H301: Toxic if swallowedH312: Harmful in contact with skinH317: May cause an allergic skin reaction
UN Number 3276
Transport Hazard Class 6.1 (Toxic substances)
Packing Group III
Oral LD50 (Rat) 275 mg/kg

Source: GHS classifications and transport information compiled from multiple safety data sheets.[1][2][4]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Methodology for Spill Response:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[2] Secure the location and ensure adequate ventilation.[2]

  • Control Ignition Sources: If the material is flammable or used near flammable substances, turn off all potential ignition sources.

  • Personal Protection: Responders must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[2][3]

  • Containment: Prevent the spill from entering drains or waterways.[2] Use a liquid-absorbent material, such as Chemizorb® or vermiculite, to contain and absorb the spilled this compound.[2]

  • Collection: Carefully collect the absorbent material and place it into a designated, labeled, and sealable container for hazardous waste.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor or safety officer in accordance with institutional procedures.

This compound Disposal Workflow

The following diagram illustrates the lifecycle and proper disposal pathway for this compound within a laboratory setting.

Caption: Workflow for the safe handling and disposal of this compound.

Protocol for Collection and Disposal of this compound Waste

On-site chemical neutralization of this compound is not recommended due to the potential for hazardous reactions and the production of unknown byproducts. The safest and most compliant method for disposal is through a licensed hazardous waste management company. The following protocol details the steps for the collection and preparation of this compound waste for professional disposal.

Methodology for Waste Collection and Packaging:

  • Designated Waste Container:

    • Use a dedicated, leak-proof container that is compatible with this compound. The original product container is often a suitable option if it is in good condition.

    • The container should have a secure, tight-fitting lid.[5]

    • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[6]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

    • This includes keeping it separate from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[7]

    • The label must include the full chemical name ("this compound"), the approximate concentration and volume, and the date of accumulation.[8]

    • Attach the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[5]

  • Waste Accumulation:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office or the designated waste management coordinator.

    • Follow institutional procedures to schedule a pickup by a licensed hazardous waste disposal service.[9]

  • Record Keeping:

    • Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with regulatory requirements and institutional policies.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Operational Guide for Handling Cinnamonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Cinnamonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Hazard Identification and Safety Data Summary

This compound is an organic aromatic nitrile compound that is toxic if swallowed and may cause an allergic skin reaction.[1] It is a colorless to pale yellow liquid with a spicy fragrance.[2][3] While stable at room temperature in closed containers, it is sensitive to light and air.[2]

Quantitative Toxicity Data

MetricValueSpeciesSource
Oral LD50275 mg/kgRat[4]
Oral LD504.15 g/kgRat[2]
Dermal LD50> 5 g/kgRabbit[2]

Note: Conflicting oral LD50 values were found in the literature; it is prudent to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to minimize exposure risk. The following equipment should be worn at all times when handling this compound:

  • Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[5] A face shield should be worn over safety glasses when there is a risk of splashing.[5][6]

  • Hand Protection : Chemical-resistant gloves are mandatory.[7] Disposable nitrile gloves offer short-term protection, but for prolonged contact or immersion, butyl-rubber gloves with a minimum thickness of 0.7 mm are recommended.[4][5] Always inspect gloves before use and change them immediately upon contamination.[5]

  • Body Protection : A laboratory coat should be worn and kept buttoned.[5] For procedures with a higher risk of splashing, chemical-resistant coveralls or an apron should be used.[6][8]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.[7] If engineering controls are not sufficient, a NIOSH-approved respirator is required.[8]

Operational Plan for Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][9]

  • The storage location should be locked or accessible only to authorized personnel.[4][9]

  • Store away from strong oxidizing agents, moisture, acids, and alkalis.[2][3]

  • As the compound is light and air-sensitive, storage under nitrogen is recommended.[2]

Handling Procedures:

  • All handling of this compound should be performed within a chemical fume hood.[7]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the area where this compound is handled.[4][9]

  • Wash hands thoroughly after handling the substance.[4][9]

  • Ensure a safety shower and eye wash station are readily available.[7]

Emergency Procedures

In Case of a Spill:

  • Immediately evacuate the area and ensure adequate ventilation.[4][9]

  • Do not breathe vapors or aerosols.[4]

  • Wearing appropriate PPE, cover the spill with an inert, liquid-absorbent material (e.g., Chemizorb®).[4][9]

  • Collect the absorbed material and place it into a suitable, sealed container for disposal.[7]

  • Clean the affected area thoroughly.[9]

  • Prevent the spill from entering drains.[4][9]

G Workflow for this compound Spill Response spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) ventilate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into Sealed Container contain->collect clean Clean and Decontaminate Spill Area collect->clean dispose Dispose of Waste as Hazardous Material clean->dispose report Report Incident to Safety Officer dispose->report

Caption: Workflow for this compound Spill Response.

First Aid Measures:

  • If Swallowed : Immediately call a poison center or doctor.[4] Rinse mouth.[4] Do not induce vomiting unless instructed by medical personnel.[9]

  • If on Skin : Take off immediately all contaminated clothing.[4][9] Rinse skin with plenty of water/shower.[4][9] If skin irritation or a rash occurs, get medical advice/attention.[2]

  • If in Eyes : Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing and seek medical attention.[7]

  • If Inhaled : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Container Disposal : Do not reuse empty containers.[4] They should be handled as if they contain the product.[4]

  • Waste Disposal : Dispose of this compound and any contaminated materials (e.g., absorbent materials, used PPE) in an approved waste disposal plant.[4]

  • Follow all federal, state, and local regulations for chemical waste disposal.[7][10] Dissolving the material in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber is a possible disposal method, but must be performed by a licensed facility.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.